5-(2-Cyclohexenyl)pyrimidine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-cyclohex-2-en-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-4-9(5-3-1)10-6-11-8-12-7-10/h2,4,6-9H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFVAAYTQXDLJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)C2=CN=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001305128 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187163-20-7 | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Cyclohexen-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001305128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(2-Cyclohexenyl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of pharmacological activities.[1][2] Its derivatives are integral to life as components of nucleic acids (cytosine, thymine, and uracil) and have been successfully developed into drugs for a wide range of diseases, including cancer, infectious diseases, and neurological disorders.[3][4][5] The versatility of the pyrimidine ring allows for substitution at various positions, enabling the fine-tuning of its physicochemical and biological properties.[5] This guide focuses on a specific, yet underexplored derivative, 5-(2-Cyclohexenyl)pyrimidine, providing a comprehensive overview of its predicted chemical properties, potential synthetic routes, and prospective applications in drug discovery.
The introduction of a cyclohexenyl moiety at the 5-position of the pyrimidine ring is a strategic choice aimed at exploring novel chemical space. The 5-position of pyrimidine is less electron-deficient compared to the 2, 4, and 6 positions, making it amenable to electrophilic substitution.[6][7] The cyclohexenyl group, a non-planar and lipophilic substituent, can significantly influence the molecule's conformation, solubility, and interactions with biological targets.
This document serves as a technical resource for researchers, providing foundational knowledge and actionable protocols to stimulate further investigation into this compound and its potential as a lead compound in drug development programs.
Core Chemical Properties of this compound
The Pyrimidine Core
Pyrimidine (C₄H₄N₂) is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3.[7] This arrangement makes the ring system π-deficient, particularly at the 2, 4, and 6 positions, due to the electron-withdrawing nature of the nitrogen atoms.[6]
-
Basicity: Pyrimidine is a weak base, with the protonation occurring at one of the nitrogen atoms.[7] The pKa of protonated pyrimidine is approximately 1.23.[7]
-
Aromaticity and Stability: The pyrimidine ring is aromatic and exhibits considerable stability.[8]
-
Reactivity: The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atoms (2, 4, and 6). Conversely, electrophilic substitution is generally less facile but can occur at the 5-position, which is comparatively more electron-rich.[7]
The 2-Cyclohexenyl Substituent
The 2-cyclohexenyl group is a six-membered carbocyclic ring containing one double bond.
-
Conformation: The cyclohexenyl ring exists in a half-chair conformation. This non-planar structure will impose specific spatial arrangements on the overall molecule.
-
Reactivity: The double bond in the cyclohexenyl ring is a site of reactivity, susceptible to electrophilic addition reactions such as halogenation, hydrohalogenation, and oxidation.
Predicted Properties of this compound
The combination of the pyrimidine and 2-cyclohexenyl moieties is expected to result in a molecule with the following characteristics:
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₁₀H₁₂N₂ | Combination of C₄H₃N₂ (pyrimidine at C5) and C₆H₉ (2-cyclohexenyl) |
| Molecular Weight | ~160.22 g/mol | Calculated from the molecular formula |
| Physical State | Likely a solid or oil at room temperature | Based on similar substituted pyrimidines |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents like ethanol, DMSO, and dichloromethane. | The cyclohexenyl group increases lipophilicity. |
| Chemical Reactivity | The pyrimidine ring will be susceptible to N-alkylation and N-oxidation. The 5-position is relatively stable to electrophilic attack. The cyclohexenyl double bond can undergo addition reactions. | Based on the known reactivity of pyrimidines and alkenes.[7] |
Synthesis and Reaction Mechanisms
The synthesis of this compound can be approached through established methods for the formation of C-C bonds at the 5-position of the pyrimidine ring. A plausible and widely used method is the Suzuki cross-coupling reaction.
Proposed Synthetic Workflow: Suzuki Cross-Coupling
This approach involves the palladium-catalyzed cross-coupling of a 5-halopyrimidine with a cyclohexenylboronic acid derivative.
Caption: Proposed synthetic workflow for this compound via Suzuki cross-coupling.
Detailed Experimental Protocol (Hypothetical)
Materials:
-
5-Bromopyrimidine
-
2-Cyclohexenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask, combine 5-bromopyrimidine (1.0 eq), 2-cyclohexenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add a degassed 2:1 mixture of toluene and water. To this suspension, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Mechanistic Insights
The Suzuki coupling mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified catalytic cycle for the Suzuki cross-coupling reaction.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine and cyclohexenyl protons.
-
Pyrimidine Protons: A singlet for the proton at C2, and two singlets or a pair of doublets for the protons at C4 and C6.
-
Cyclohexenyl Protons: Signals in the olefinic region for the two vinyl protons, and a series of multiplets in the aliphatic region for the remaining seven protons.
-
-
¹³C NMR: The carbon NMR spectrum will display signals for the ten unique carbon atoms.
-
Pyrimidine Carbons: Signals for the three distinct carbon environments in the pyrimidine ring.
-
Cyclohexenyl Carbons: Signals for the two sp² hybridized carbons of the double bond and the four sp³ hybridized carbons.
-
Mass Spectrometry (MS)
Mass spectrometry will be crucial for determining the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C and C=N stretching, and C-H bending vibrations.
Potential Applications in Drug Discovery
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The introduction of a cyclohexenyl group could confer novel pharmacological properties.
Anticancer Activity
Many pyrimidine derivatives are potent anticancer agents.[3][11] They can act as inhibitors of various kinases, dihydrofolate reductase, or be incorporated into DNA and RNA to induce cell death. The lipophilic cyclohexenyl moiety may enhance cell membrane permeability and interaction with hydrophobic pockets of target proteins.
Antiviral and Antimicrobial Activity
Pyrimidine analogues are well-known for their antiviral and antimicrobial activities.[1][12] The nucleoside analogue Zidovudine (AZT) is a classic example. This compound could be investigated for its potential to inhibit viral replication or bacterial growth.
Central Nervous System (CNS) Activity
The ability of small molecules to cross the blood-brain barrier is often linked to their lipophilicity. The cyclohexenyl group may increase the potential for CNS activity, making this compound a candidate for neurological disorders.[1]
Conclusion
This compound represents an intriguing yet underexplored molecule with significant potential in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible synthetic strategy, and potential therapeutic applications. The synthetic and analytical protocols outlined herein offer a solid foundation for researchers to synthesize and characterize this novel compound. Further investigation into its biological activities is warranted and could lead to the discovery of new lead compounds for the development of next-generation therapeutics.
References
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Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
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National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
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PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Retrieved from [Link]
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MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]
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PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. Retrieved from [Link]
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National Institutes of Health. (2022). Spectroscopic details on the molecular structure of pyrimidine-2-thiones heterocyclic compounds: computational and antiviral activity against the main protease enzyme of SARS-CoV-2. Retrieved from [Link]
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Journal of Chemical Reviews. (2025). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Retrieved from [Link]
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PubMed. (1984). [Synthesis and study of 5-(trialkylsilyl)pyrimidine nucleosides. A new alpha-2'-deoxynucleoside with antiherpes activity]. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
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PubMed. (2025). FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application. Retrieved from [Link]
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ResearchGate. (n.d.). Recent Advances in Pyrimidine-Based Drugs. Retrieved from [Link]
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CORE. (n.d.). A mini review of pyrimidine and fused pyrimidine marketed drugs. Retrieved from [Link]
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MDPI. (n.d.). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Retrieved from [Link]
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National Institutes of Health. (n.d.). Identification of 6ω-cyclohexyl-2-(phenylamino carbonylmethylthio)pyrimidin-4(3H)-ones targeting the ZIKV NS5 RNA dependent RNA polymerase. Retrieved from [Link]
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Spectroscopic Characterization of 5-(2-Cyclohexenyl)pyrimidine: A Technical Guide
This technical guide provides a detailed in-silico spectroscopic analysis of 5-(2-Cyclohexenyl)pyrimidine, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Due to the absence of published experimental data for this specific molecule, this document serves as a predictive guide for researchers, offering an in-depth interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The predictions are grounded in the well-established spectroscopic principles and extensive data available for its constituent moieties: the pyrimidine ring and the 2-cyclohexenyl group.
Molecular Structure and Rationale for Analysis
This compound is composed of a pyrimidine ring substituted at the C5 position with a 2-cyclohexenyl group. The electronic environment of the pyrimidine ring, a nitrogen-containing heterocycle, is significantly influenced by the electron-withdrawing nitrogen atoms. The attached cyclohexenyl group introduces both vinylic and aliphatic protons and carbons. A thorough spectroscopic analysis is essential for the unambiguous structural confirmation of this compound if it were to be synthesized, and for quality control in any subsequent applications. This guide will detail the expected spectroscopic signatures that would confirm the successful synthesis and purity of this compound.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the protons on the pyrimidine and cyclohexenyl rings.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-2 (Pyrimidine) | ~9.1 | Singlet | - |
| H-4, H-6 (Pyrimidine) | ~8.7 | Singlet | - |
| H-2' (Cyclohexenyl, vinylic) | ~5.8 - 6.0 | Multiplet | |
| H-3' (Cyclohexenyl, vinylic) | ~5.7 - 5.9 | Multiplet | |
| H-1' (Cyclohexenyl, allylic) | ~3.5 - 3.8 | Multiplet | |
| H-4' (Cyclohexenyl, allylic) | ~2.1 - 2.3 | Multiplet | |
| H-5', H-6' (Cyclohexenyl, aliphatic) | ~1.6 - 2.0 | Multiplet |
Interpretation of the Predicted ¹H NMR Spectrum
The protons on the pyrimidine ring are expected to be significantly deshielded due to the electron-withdrawing effect of the two nitrogen atoms, appearing far downfield.[1] The H-2 proton, situated between the two nitrogens, would be the most deshielded. The H-4 and H-6 protons are chemically equivalent and would appear as a single resonance.
For the cyclohexenyl moiety, the vinylic protons (H-2' and H-3') are expected in the typical alkene region of the spectrum.[2][3] The allylic proton at the point of attachment to the pyrimidine ring (H-1') would be deshielded due to the influence of the aromatic ring system. The other allylic and aliphatic protons of the cyclohexenyl ring would appear at more shielded, upfield positions.[2] The complex splitting patterns (multiplets) for the cyclohexenyl protons arise from spin-spin coupling with their neighbors.
Experimental Protocol for ¹H NMR Spectroscopy
A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Acquisition: Acquire the spectrum using a standard single-pulse experiment. Typical parameters on a 400 MHz spectrometer might include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16 to 64 scans for good signal-to-noise ratio.[4]
-
Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Workflow for ¹H NMR Analysis
Caption: Workflow for ¹H NMR spectral analysis.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides information on the carbon framework of a molecule. A proton-decoupled ¹³C NMR spectrum of this compound would show a single peak for each unique carbon atom.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 (Pyrimidine) | ~158 |
| C-4, C-6 (Pyrimidine) | ~157 |
| C-5 (Pyrimidine) | ~130 |
| C-1' (Cyclohexenyl) | ~35 |
| C-2' (Cyclohexenyl) | ~130 |
| C-3' (Cyclohexenyl) | ~128 |
| C-4' (Cyclohexenyl) | ~25 |
| C-5' (Cyclohexenyl) | ~22 |
| C-6' (Cyclohexenyl) | ~28 |
Interpretation of the Predicted ¹³C NMR Spectrum
The carbon atoms of the pyrimidine ring are expected at downfield chemical shifts, with C-2, C-4, and C-6 being the most deshielded due to their proximity to the nitrogen atoms.[5] The vinylic carbons of the cyclohexenyl ring (C-2' and C-3') would also appear in the downfield region, characteristic of sp² hybridized carbons.[6] The aliphatic carbons of the cyclohexenyl ring would be found in the upfield region of the spectrum.[6]
Experimental Protocol for ¹³C NMR Spectroscopy
The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with some key differences in acquisition parameters to account for the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Sample Preparation: A more concentrated sample (20-50 mg) is often required.
-
Acquisition: A proton-decoupled pulse program is typically used. A wider spectral width (e.g., 200-220 ppm) is necessary. Due to the longer relaxation times of carbon nuclei and lower sensitivity, a greater number of scans (e.g., 1024-4096) and a longer relaxation delay (2-5 seconds) are generally required.[4]
Workflow for ¹³C NMR Analysis
Caption: Workflow for ¹³C NMR spectral analysis.
Predicted Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch (Pyrimidine) | ~3050 - 3150 | Medium-Weak |
| Vinylic C-H Stretch (Cyclohexenyl) | ~3020 - 3080 | Medium |
| Aliphatic C-H Stretch (Cyclohexenyl) | ~2850 - 2960 | Strong |
| C=C Stretch (Cyclohexenyl) | ~1640 - 1660 | Medium |
| C=N and C=C Ring Stretching (Pyrimidine) | ~1550 - 1620 | Medium-Strong |
| C-H Bending (Cyclohexenyl) | ~1430 - 1460 | Medium |
Interpretation of the Predicted IR Spectrum
The IR spectrum is expected to show characteristic absorption bands for both the pyrimidine and cyclohexenyl moieties.[7][8][9] The C-H stretching vibrations for the aromatic pyrimidine and vinylic cyclohexenyl protons will appear just above 3000 cm⁻¹.[7] The strong absorptions below 3000 cm⁻¹ will be due to the aliphatic C-H stretches of the cyclohexenyl ring.[7] The C=C double bond stretch of the cyclohexene ring is expected around 1640-1660 cm⁻¹.[7] The pyrimidine ring will exhibit characteristic C=N and C=C stretching vibrations in the 1550-1620 cm⁻¹ region.[8][9]
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. For a liquid, a thin film can be cast between two salt plates (e.g., NaCl or KBr).
-
Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and then automatically subtracted from the sample spectrum.
Workflow for IR Spectroscopy
Caption: Workflow for IR spectral analysis.
Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.
Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 160 | Molecular Ion |
| [M-H]⁺ | 159 | Loss of a hydrogen radical |
| [M-C₂H₄]⁺ | 132 | Retro-Diels-Alder fragmentation of cyclohexenyl |
| [C₆H₇]⁺ | 79 | Cyclohexenyl cation |
| [C₄H₄N₂]⁺ | 80 | Pyrimidine cation |
Interpretation of the Predicted Mass Spectrum
The molecular ion peak [M]⁺ is expected at an m/z value corresponding to the molecular weight of this compound (C₁₀H₁₂N₂), which is 160.19 g/mol . A common fragmentation pathway for cyclohexene derivatives is a retro-Diels-Alder reaction, which would result in the loss of ethene (28 Da) and give a prominent peak at m/z 132.[10][11] Other expected fragments would correspond to the pyrimidine cation (m/z 80) and the cyclohexenyl cation (m/z 79) from the cleavage of the bond connecting the two rings.[12][13]
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragments and providing structural information.[14]
-
Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
Workflow for Mass Spectrometry
Caption: Workflow for Mass Spectrometry analysis.
Conclusion
This technical guide presents a comprehensive predicted spectroscopic profile of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, although theoretical, are based on sound spectroscopic principles and data from analogous compounds. This guide is intended to be a valuable resource for researchers, aiding in the identification and characterization of this and related molecules. The detailed experimental protocols and workflows offer a practical framework for obtaining and interpreting the actual spectroscopic data once the compound is synthesized.
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Ali, T. E., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Accessed January 19, 2026. Available from: [Link]
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Doc Brown's Chemistry. (2025). Infrared spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]
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Pramanik, A., et al. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Accessed January 19, 2026. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569-4576. Available from: [Link]
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Hegedüs, S., et al. (n.d.). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Accessed January 19, 2026. Available from: [Link]
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ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Accessed January 19, 2026. Available from: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available from: [Link]
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Epistemeo. (2012, October 10). Introduction to IR Spectroscopy - Alkenes. YouTube. Available from: [Link]
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JoVE. (2024). Video: Mass Spectrometry: Cycloalkene Fragmentation. Accessed January 19, 2026. Available from: [Link]
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ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds. Accessed January 19, 2026. Available from: [Link]
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NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene. Accessed January 19, 2026. Available from: [Link]
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NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]
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NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Accessed January 19, 2026. Available from: [Link]
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NIST. (n.d.). Cyclohexene. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]
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ResearchGate. (n.d.). Comparison of ¹H‐ and ¹³C‐NMR shifts for cyclohexene‐parts similar to those in halioxepine. Accessed January 19, 2026. Available from: [Link]
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ResearchGate. (n.d.). ¹⁵N‐NMR chemical shift values of pyrimidinyl guanidine 5 a based on.... Accessed January 19, 2026. Available from: [Link]
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ResearchGate. (n.d.). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Accessed January 19, 2026. Available from: [Link]
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ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of 5a. Accessed January 19, 2026. Available from: [Link]
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Al-Ostath, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(15), 5039. Available from: [Link]
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Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 701-708. Available from: [Link]
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Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. California State Polytechnic University, Pomona. Accessed January 19, 2026. Available from: [Link]
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Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Accessed January 19, 2026. Available from: [Link]
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Reddy, G. S., et al. (1985). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 95(1-2), 9-19. Available from: [Link]
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PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Accessed January 19, 2026. Available from: [Link]
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NIST. (n.d.). 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-(2-bromo-2-propenyl)-5-(1-methylpropyl)-. NIST Chemistry WebBook. Accessed January 19, 2026. Available from: [Link]
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PubChem. (n.d.). 2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid. Accessed January 19, 2026. Available from: [Link]
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An In-depth Technical Guide to 5-(Cyclohex-2-en-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of 5-(cyclohex-2-en-1-yl)pyrimidine, a novel heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific experimental data for this exact molecule is not extensively available in public databases, this paper constructs a robust scientific profile by extrapolating from the well-established chemistry of the pyrimidine core and cyclohexene moieties. We will delve into its structural and physicochemical properties, propose logical synthetic pathways, and explore its potential as a scaffold in modern drug discovery based on the known bioactivities of related analogues. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore new chemical entities.
Introduction to the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry. As a fundamental component of nucleobases like cytosine, thymine, and uracil, it is integral to the structure of DNA and RNA.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of therapeutic agents.[3] The pyrimidine nucleus is present in numerous commercially available drugs, including anticancer agents like 5-fluorouracil, antivirals such as zidovudine, and antibacterial drugs like trimethoprim.[1]
The chemical versatility of the pyrimidine ring allows for substitution at various positions, leading to a diverse range of pharmacological activities.[4] The introduction of a cyclohexenyl group at the 5-position, as in 5-(cyclohex-2-en-1-yl)pyrimidine, presents an intriguing combination of a biocompatible heterocyclic core with a lipophilic and conformationally flexible aliphatic ring system. This unique structure is poised to offer novel interactions with biological targets.
Core Compound Identification
-
IUPAC Name: 5-(Cyclohex-2-en-1-yl)pyrimidine
-
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, suggesting its status as a novel or less-documented chemical entity.
-
Molecular Formula: C₁₀H₁₂N₂
-
Molecular Weight: 160.22 g/mol
Physicochemical Properties (Predicted)
| Property | Predicted Value | Justification |
| LogP | ~2.5 - 3.5 | The combination of the polar pyrimidine ring and the nonpolar cyclohexenyl group suggests moderate lipophilicity, a key factor for cell membrane permeability. |
| Topological Polar Surface Area (TPSA) | ~25.8 Ų | Based on the two nitrogen atoms in the pyrimidine ring, indicating good potential for oral bioavailability.[5] |
| Hydrogen Bond Donors | 0 | |
| Hydrogen Bond Acceptors | 2 | The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, influencing solubility and target binding. |
| Rotatable Bonds | 1 | The bond between the pyrimidine and cyclohexenyl rings allows for conformational flexibility. |
Proposed Synthetic Strategies
The synthesis of 5-(cyclohex-2-en-1-yl)pyrimidine can be approached through several established organometallic cross-coupling reactions. The choice of a specific route will depend on the availability of starting materials, desired yield, and scalability.
Suzuki Cross-Coupling Reaction
The Suzuki coupling is a robust and widely used method for the formation of C-C bonds. This approach would involve the coupling of a pyrimidine-5-boronic acid or ester with a cyclohex-2-en-1-yl halide.
Workflow:
Caption: Suzuki cross-coupling workflow.
Experimental Protocol:
-
To a solution of pyrimidine-5-boronic acid (1.0 eq) and cyclohex-2-en-1-yl bromide (1.2 eq) in a 2:1 mixture of toluene and water, add sodium carbonate (2.0 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature, extract with ethyl acetate, and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Cross-Coupling Reaction
The Stille coupling offers an alternative pathway using an organotin reagent. This method is often tolerant of a wide range of functional groups.
Workflow:
Caption: Stille cross-coupling workflow.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve 5-bromopyrimidine (1.0 eq) and tributyl(cyclohex-2-en-1-yl)stannane (1.1 eq) in anhydrous toluene.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction and dilute with diethyl ether.
-
Wash the solution with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Potential Applications in Drug Development
The unique structural features of 5-(cyclohex-2-en-1-yl)pyrimidine suggest its potential utility in several therapeutic areas. The pyrimidine core is a known pharmacophore that interacts with a variety of biological targets, while the cyclohexenyl moiety can enhance binding affinity and modulate pharmacokinetic properties.[6]
Kinase Inhibition
Many kinase inhibitors incorporate a pyrimidine scaffold to mimic the adenine moiety of ATP, thereby competing for the enzyme's binding site. The cyclohexenyl group could occupy hydrophobic pockets within the kinase domain, potentially leading to potent and selective inhibition.
Antiviral and Anticancer Agents
Given that many nucleoside analogues with antiviral and anticancer properties are based on the pyrimidine structure, 5-(cyclohex-2-en-1-yl)pyrimidine could serve as a non-nucleoside scaffold for the development of novel therapeutic agents in these fields.[1][7] Its lipophilicity may aid in cell penetration, a crucial factor for intracellular drug action.
Central Nervous System (CNS) Applications
The predicted LogP value of 5-(cyclohex-2-en-1-yl)pyrimidine suggests it may have the ability to cross the blood-brain barrier. This opens up possibilities for its investigation in the context of neurological disorders, where pyrimidine derivatives have shown promise.[3]
Conclusion and Future Directions
5-(Cyclohex-2-en-1-yl)pyrimidine represents a promising, yet underexplored, chemical entity. This technical guide has outlined its fundamental properties based on established chemical principles and proposed viable synthetic routes. The convergence of the biologically active pyrimidine core with a lipophilic cyclohexenyl substituent makes this compound a compelling candidate for further investigation in drug discovery programs. Future research should focus on the successful synthesis and purification of this molecule, followed by comprehensive in vitro and in vivo screening to validate its therapeutic potential across various disease models.
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PubChem. Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Available from: [Link]
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Science Alert. Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Available from: [Link]
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Crystal structure of 5-(2-Cyclohexenyl)pyrimidine
An In-depth Technical Guide to the Prospective Crystal Structure of 5-(2-Cyclohexenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. While extensive research has been conducted on various pyrimidine derivatives, the specific structural and supramolecular characteristics of this compound remain uninvestigated, with no public crystallographic data available to date. This guide outlines a comprehensive research plan for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound. We will detail a proposed synthetic pathway, explore robust crystallization methodologies, and describe the anticipated analytical workflow for complete structural elucidation. Furthermore, we will project the likely molecular geometry and intermolecular interactions, supported by Hirshfeld surface analysis, to provide a holistic understanding of its potential solid-state behavior. This document serves as a foundational roadmap for researchers aiming to characterize this novel compound and unlock its potential in drug discovery and materials science.
Introduction: The Significance of Pyrimidine Scaffolds and the Knowledge Gap
Pyrimidine and its derivatives are fundamental N-heterocyclic compounds that play a crucial role in various biological and pharmaceutical domains.[1] They are integral components of nucleic acids (cytosine, thymine, and uracil) and are found in a wide array of clinically significant drugs, including antivirals, antibiotics, and anticancer agents. The substituent at the 5-position of the pyrimidine ring is known to significantly influence the molecule's biological activity and physicochemical properties.
Despite the wealth of information on substituted pyrimidines, a thorough search of the Cambridge Structural Database (CSD) and other scientific literature reveals a notable absence of crystallographic data for this compound. This knowledge gap precludes a deep understanding of its three-dimensional structure, conformational preferences, and intermolecular interactions, all of which are critical for rational drug design and development. This guide, therefore, proposes a systematic approach to determine the crystal structure of this target compound, providing a detailed experimental and analytical framework.
Proposed Synthesis of this compound
To obtain single crystals suitable for X-ray diffraction, a reliable synthetic route to high-purity this compound is essential. Based on established methods for the synthesis of 5-substituted pyrimidines, a plausible approach involves a Suzuki or Stille cross-coupling reaction.[2] A common and versatile method for creating C-C bonds at the C5 position of pyrimidines is the Suzuki-Miyaura cross-coupling.
A proposed synthetic pathway is outlined below:
-
Step 1: Synthesis of 5-Bromopyrimidine: Commercially available 2,4,6-trichloropyrimidine can be a starting point. Reductive dehalogenation can yield pyrimidine, which can then be brominated at the electron-rich 5-position. Alternatively, 5-bromopyrimidine is commercially available.
-
Step 2: Synthesis of 2-Cyclohexenylboronic acid pinacol ester: This can be prepared from cyclohexene via hydroboration followed by reaction with pinacol.
-
Step 3: Suzuki-Miyaura Cross-Coupling: 5-Bromopyrimidine would be coupled with 2-cyclohexenylboronic acid pinacol ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).
Experimental Workflow: Synthesis
Caption: Proposed Suzuki coupling for the synthesis of this compound.
Methodology for Crystal Growth and X-ray Diffraction
The successful determination of a crystal structure is critically dependent on the quality of the single crystals.[3] Given that the target compound is a novel small organic molecule, a screening of various crystallization techniques is warranted.
Crystallization Techniques
The following methods are recommended for growing single crystals of this compound:
-
Slow Evaporation: A straightforward and widely used technique.[4]
-
Protocol:
-
Prepare a saturated or near-saturated solution of the purified compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.
-
-
-
Vapor Diffusion: An excellent method for obtaining high-quality crystals from small amounts of material.[4]
-
Protocol:
-
Dissolve the compound in a small amount of a relatively high-boiling-point solvent in which it is soluble.
-
Place this solution in a small open vial.
-
Place the small vial inside a larger, sealed container that contains a more volatile solvent (antisolvent) in which the compound is less soluble.
-
The antisolvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
-
-
-
Liquid-Liquid Diffusion: This technique is useful when the compound is sensitive to air or when a very slow crystallization rate is desired.[5]
-
Protocol:
-
A solution of the compound is carefully layered on top of a less dense, miscible solvent in which the compound is insoluble.
-
Crystals form at the interface of the two solvents as they slowly mix.
-
-
Single-Crystal X-ray Diffraction (SCXRD)
Once suitable crystals (typically 0.1-0.3 mm in size) are obtained, they can be analyzed using SCXRD.[6]
Experimental Workflow: SCXRD
Caption: Standard workflow for single-crystal X-ray diffraction analysis.
The diffraction data will be collected on a modern diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.[7] The collected data will be processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. The structure will then be solved using direct methods or Patterson methods and refined to yield a final crystallographic information file (CIF).[8][9]
Anticipated Structural Features and Analysis
While the precise structure is yet to be determined, we can predict some key features based on the known chemistry of pyrimidine and cyclohexene rings.
Molecular Geometry
The pyrimidine ring is expected to be planar, consistent with its aromatic character. The cyclohexenyl ring will likely adopt a half-chair conformation to minimize steric strain. The dihedral angle between the plane of the pyrimidine ring and the C=C bond of the cyclohexenyl moiety will be a key conformational parameter.
Table 1: Predicted Crystallographic and Geometric Parameters
| Parameter | Predicted Value/Range | Justification |
| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules |
| Space Group | P2₁/c or P-1 | Centrosymmetric space groups are common |
| C-N bond lengths (pyrimidine) | ~1.33 - 1.38 Å | Typical for aromatic N-heterocycles |
| C-C bond lengths (pyrimidine) | ~1.37 - 1.40 Å | Aromatic C-C bonds |
| C=C bond length (cyclohexenyl) | ~1.34 Å | Standard double bond length |
| C-C bond lengths (cyclohexenyl) | ~1.50 - 1.54 Å | Single C-C and allylic C-C bonds |
Supramolecular Interactions and Hirshfeld Surface Analysis
The crystal packing will be governed by a combination of intermolecular forces. Given the presence of nitrogen atoms in the pyrimidine ring, weak C-H···N hydrogen bonds are anticipated. Additionally, π-π stacking interactions between adjacent pyrimidine rings may play a role in stabilizing the crystal lattice.
To provide a quantitative and visual analysis of these interactions, Hirshfeld surface analysis will be employed.[10][11] This technique maps the electron distribution of a molecule within a crystal to visualize and quantify intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface will highlight the relative contributions of different types of interactions, such as H···H, C···H, and N···H contacts, to the overall crystal packing.[12][13]
Hypothetical Crystal Packing Diagram
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An In-Depth Technical Guide to the Discovery and Isolation of Novel Cyclohexenyl-Substituted Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the strategies and methodologies for the discovery, synthesis, isolation, and characterization of novel cyclohexenyl-substituted pyrimidines. Drawing from established principles in medicinal chemistry and process development, this document is intended to serve as a practical resource for professionals engaged in drug discovery and development.
Introduction: The Rationale for Cyclohexenyl-Substituted Pyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic profiles.[2]
The incorporation of a cyclohexenyl moiety represents a strategic approach to explore new chemical space and enhance the therapeutic potential of pyrimidine-based compounds. The cyclohexenyl group can serve several key functions:
-
Conformational Constraint: The unsaturated ring restricts the rotational freedom of the substituent, which can lead to a more defined orientation within a biological target's binding site, potentially increasing affinity and selectivity.
-
Lipophilicity Modulation: The cyclohexenyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This can be crucial for achieving desired pharmacokinetic profiles, such as improved cell permeability.
-
Introduction of a Reactive Center: The double bond in the cyclohexenyl ring can be a site for further functionalization or can participate in specific interactions with the biological target.
-
Bioisosteric Replacement: In some cases, the cyclohexenyl group can act as a bioisostere for other cyclic or aromatic systems, offering a novel structural motif with potentially improved properties.[2]
Recent research has highlighted the potential of cyclohexenyl-substituted pyrimidines in various therapeutic areas. For instance, certain cyclohexenyl nucleosides have demonstrated pronounced antiviral activity, particularly against herpes simplex viruses.[3] Furthermore, pyrimidine derivatives incorporating a cyclohexyl group have shown promising antiproliferative activity against cancer cell lines.[4]
This guide will delve into the practical aspects of discovering and isolating these novel compounds, providing both the "how" and the "why" behind the experimental choices.
Discovery Strategies: Pathways to Novel Cyclohexenyl-Pyrimidine Scaffolds
The discovery of novel cyclohexenyl-substituted pyrimidines can be approached through several synthetic strategies. The choice of strategy often depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
Multicomponent Reactions (MCRs): An Efficient Approach to Diversity
Multicomponent reactions are highly efficient for generating libraries of structurally diverse compounds from simple starting materials in a single step.[5][6] This approach is particularly valuable in the initial discovery phase.
A plausible MCR strategy for the synthesis of cyclohexenyl-substituted pyrimidines could involve the condensation of a β-ketoester bearing a cyclohexenyl group, an aldehyde, and a urea or thiourea derivative (a modified Biginelli reaction), or the reaction of a ketone with formamidine acetate.[1][7]
Workflow for Multicomponent Reaction-Based Discovery:
Caption: A generalized workflow for the discovery of novel cyclohexenyl-pyrimidines using multicomponent reactions.
Convergent Synthesis: Building Complexity Stepwise
A convergent approach involves the synthesis of key fragments—the pyrimidine core and the cyclohexenyl moiety—which are then coupled in a later step. This strategy offers greater control over the final structure and is often employed for the synthesis of more complex target molecules.
A key reaction in this approach is the Mitsunobu reaction , which is particularly useful for the synthesis of cyclohexenyl nucleoside analogues.[3][8][9] This reaction allows for the coupling of a nucleobase (the pyrimidine derivative) with a cyclohexenyl alcohol under mild conditions and with inversion of stereochemistry at the alcohol carbon.[8][9]
Experimental Protocol: Mitsunobu Coupling for Cyclohexenyl Nucleoside Synthesis
This protocol is a generalized procedure based on established methods for synthesizing cyclohexenyl nucleosides.[3]
-
Preparation of Reactants:
-
Dissolve the pyrimidine base (1.0 eq.), the cyclohexenyl alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reaction Initiation:
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in anhydrous THF to the cooled reaction mixture with stirring. The order of addition is crucial for the success of the reaction.[6]
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Initial Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude residue will contain the desired product along with triphenylphosphine oxide and the reduced hydrazine derivative. An initial purification can be achieved by flash column chromatography on silica gel.
-
Isolation and Purification: From Crude Mixture to Pure Compound
The isolation and purification of the target cyclohexenyl-substituted pyrimidines from the reaction mixture is a critical step to ensure the integrity of subsequent biological and analytical data. The choice of purification method depends on the physicochemical properties of the compound, particularly its polarity and stability.
Chromatographic Techniques
Flash Column Chromatography: This is a widely used technique for the initial purification of organic compounds.[10] For cyclohexenyl-pyrimidines, a silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to achieve optimal separation.
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, particularly for final purification steps, preparative HPLC is the method of choice.[10] Given the potential polarity of pyrimidine derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to traditional reverse-phase chromatography, as it provides better retention for polar analytes.[11]
Workflow for Purification:
Caption: A typical workflow for the isolation and purification of novel cyclohexenyl-substituted pyrimidines.
Crystallization
Crystallization is a powerful technique for obtaining highly pure solid compounds. The choice of solvent is critical and is often determined empirically. A good crystallization solvent will dissolve the compound when hot but not when cold.
General Protocol for Crystallization:
-
Solvent Selection: Test the solubility of the crude or partially purified compound in a range of solvents of varying polarities.
-
Dissolution: Dissolve the compound in the minimum amount of the chosen hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Structural Characterization: Confirming the Identity of Novel Compounds
Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are the primary tools for determining the molecular structure.[1][12]
-
¹H NMR: Provides information about the number and chemical environment of protons. Key signals to identify in a cyclohexenyl-substituted pyrimidine include:
-
¹³C NMR: Reveals the carbon skeleton of the molecule. Characteristic signals include:
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation patterns.[12][16] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the novel compound with high accuracy.
Data Presentation: Spectroscopic Data for a Hypothetical Cyclohexenyl-Pyrimidine
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 8.5 (s, 1H), 7.2 (s, 1H), 6.1 (m, 1H), 2.5-1.8 (m, 6H) | Protons on the pyrimidine and cyclohexenyl rings. |
| ¹³C NMR | δ 160.2, 158.5, 155.0, 135.1, 125.8, 28.4, 25.6, 22.1 | Carbons of the pyrimidine and cyclohexenyl rings. |
| HRMS | m/z [M+H]⁺ calculated for C₁₀H₁₁N₂: 159.0917, found: 159.0915 | Confirms the elemental composition. |
Biological Evaluation: Assessing the Therapeutic Potential
Once a novel cyclohexenyl-substituted pyrimidine has been synthesized and characterized, its biological activity must be evaluated. The choice of assays will be guided by the therapeutic target of interest.
Anticancer Activity
Given the prevalence of pyrimidine-based anticancer drugs, evaluating the antiproliferative activity of new derivatives is a common starting point.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][17]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assays
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases.[18][19]
In Vitro Kinase Assay: These assays measure the ability of a compound to inhibit the activity of a purified kinase enzyme.[20] This is often done by quantifying the phosphorylation of a substrate, for example, through radioactivity-based assays or fluorescence-based assays.[11]
Workflow for Kinase Inhibitor Screening:
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A Theoretical and Computational Blueprint for 5-(2-Cyclohexenyl)pyrimidine: Exploring a Novel Scaffold in Drug Discovery
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The introduction of diverse substituents onto this privileged scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide focuses on a specific, yet underexplored derivative, 5-(2-Cyclohexenyl)pyrimidine. While direct experimental and computational studies on this exact molecule are not extensively documented in publicly available literature, this paper serves as a comprehensive theoretical and computational framework for its investigation. By leveraging established methodologies and findings from structurally analogous pyrimidine derivatives, particularly those bearing cyclohexene or cyclohexenone moieties, we will delineate a strategic approach to its synthesis, characterization, and in-silico evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical spaces within the pyrimidine family.
Introduction: The Rationale for this compound
Pyrimidine and its derivatives are fundamental to numerous biological processes and are key components in a wide array of pharmaceuticals, including anticancer, antiviral, and antibacterial agents[1][2]. The substitution pattern on the pyrimidine ring is critical in defining its biological activity. The 5-position of the pyrimidine ring is particularly interesting from a drug design perspective. Unlike the electron-deficient 2-, 4-, and 6-positions, the 5-position is less electron-deficient, making it a stable point for substitution[3].
The incorporation of a 2-cyclohexenyl group at this position introduces a unique combination of steric bulk, lipophilicity, and conformational flexibility. This non-aromatic, cyclic alkene moiety can engage in hydrophobic and van der Waals interactions within a protein's binding pocket, potentially leading to novel binding modes and enhanced target specificity compared to traditional aromatic substituents. The cyclohexenyl group's dynamic nature may also allow the molecule to adapt to the topology of various binding sites, a desirable trait in modern drug design.
This guide will provide a roadmap for the comprehensive study of this compound, from its chemical synthesis to its potential as a therapeutic agent, through the lens of theoretical and computational chemistry.
Synthetic Pathways and Structural Elucidation
While a specific synthesis for this compound is not detailed in the available literature, established synthetic routes for 5-substituted pyrimidines can be adapted. A plausible approach involves the condensation of a three-carbon synthon with an amidine-containing compound[4].
Proposed Synthesis
A likely synthetic strategy would involve a multi-step process, potentially starting with the appropriate cyclohexenyl-substituted precursor. The synthesis of pyrimidine derivatives can be achieved through various methods, including one-pot multi-component reactions[5]. For instance, a common method is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea[6]. Adapting this for our target molecule would require a cyclohexenyl-containing β-dicarbonyl compound.
A generalized synthetic workflow is depicted below:
Caption: Proposed synthetic workflow for this compound.
Spectroscopic and Structural Characterization
Upon successful synthesis, the structure of this compound would be confirmed using a suite of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure. Expected 1H NMR signals would include characteristic peaks for the pyrimidine ring protons, as well as signals corresponding to the vinylic and aliphatic protons of the cyclohexenyl group. 13C NMR would show distinct chemical shifts for the aromatic carbons of the pyrimidine ring and the sp2 and sp3 hybridized carbons of the cyclohexenyl moiety[7].
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify key functional groups. Characteristic absorption bands for C=N and C=C stretching in the pyrimidine ring, as well as C-H stretching from both the aromatic and aliphatic components, would be expected[7].
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to determine the exact mass of the synthesized compound, confirming its molecular formula.
-
X-ray Crystallography: Should a suitable single crystal be obtained, X-ray crystallography would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the conformation of the cyclohexenyl ring relative to the pyrimidine ring. Data from similar pyrimidine derivatives with bulky substituents can provide an expectation of the crystal packing, which often involves hydrogen bonding and π-π stacking interactions[8].
Quantum Chemical Calculations: A Deeper Look into Molecular Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure and properties of molecules, offering a good balance between accuracy and computational cost[9][10].
Methodology for DFT Calculations
A standard protocol for performing DFT calculations on a molecule like this compound is as follows:
-
Geometry Optimization: The 3D structure of the molecule is first optimized to its lowest energy conformation. The B3LYP functional with a 6-311+G** basis set is a commonly used and reliable combination for such organic molecules.
-
Frequency Calculations: Vibrational frequency calculations are then performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical IR and Raman spectra.
-
Electronic Properties Analysis: From the optimized structure, various electronic properties can be calculated:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.
-
Caption: A typical workflow for DFT calculations on this compound.
Expected Theoretical Insights
Based on studies of similar pyrimidine derivatives, the following outcomes can be anticipated from DFT calculations on this compound:
| Property | Expected Value/Observation | Significance |
| HOMO-LUMO Energy Gap | A significant energy gap, indicating good kinetic stability. The HOMO is likely to be localized on the pyrimidine ring and the double bond of the cyclohexenyl moiety, while the LUMO would be distributed over the pyrimidine ring. | A larger gap suggests lower reactivity, which can be favorable for drug stability. The localization of FMOs indicates the most probable sites for reaction. |
| Molecular Electrostatic Potential (MEP) | The nitrogen atoms of the pyrimidine ring will be the most electron-rich regions (negative potential), making them susceptible to electrophilic attack or hydrogen bonding. The hydrogens on the pyrimidine ring and the cyclohexenyl group will be electron-deficient (positive potential). | The MEP map is invaluable for predicting intermolecular interactions, such as how the molecule might bind to a biological target. |
| Dipole Moment | A non-zero dipole moment is expected due to the presence of the electronegative nitrogen atoms, suggesting that the molecule is polar. | The polarity of the molecule influences its solubility and ability to cross biological membranes. |
In Silico Biological Evaluation: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex[11]. It is widely used in drug discovery to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their interaction.
Molecular Docking Protocol
A typical molecular docking workflow to investigate the potential biological targets of this compound would involve the following steps:
-
Target Selection: Based on the known biological activities of pyrimidine derivatives, potential protein targets could include kinases (e.g., Cyclin-Dependent Kinases), topoisomerases, or viral proteases[9][10]. The 3D crystal structure of the target protein is obtained from the Protein Data Bank (PDB).
-
Ligand and Protein Preparation: The 3D structure of this compound, optimized from DFT calculations, is prepared for docking. This involves adding hydrogen atoms and assigning partial charges. The protein structure is also prepared by removing water molecules and co-crystallized ligands, and adding polar hydrogens.
-
Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock Vina) is used to systematically explore different conformations and orientations of the ligand within the protein's active site. The program scores each pose based on a scoring function that estimates the binding affinity.
-
Analysis of Results: The results are analyzed based on the predicted binding energy (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
Potential Targets and Predicted Interactions
Given the prevalence of pyrimidine scaffolds in kinase inhibitors, a plausible target for this compound is a member of the kinase family, such as Cyclin-Dependent Kinase 2 (CDK2)[7]. Docking studies with CDK2 could reveal the following:
| Interaction Type | Predicted Interacting Residues in CDK2 Active Site (Hypothetical) |
| Hydrogen Bonding | The nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors with backbone atoms of key residues like Leu83. |
| Hydrophobic Interactions | The cyclohexenyl ring is likely to form hydrophobic interactions with residues such as Ile10, Val18, and Ala31. |
| van der Waals Contacts | The entire ligand would form numerous van der Waals contacts with the surrounding amino acids in the binding pocket. |
These predicted interactions can guide the rational design of more potent analogues of this compound.
Conclusion and Future Directions
This technical guide has outlined a comprehensive theoretical and computational strategy for the study of this compound. Although direct experimental data for this specific molecule is sparse, by drawing parallels with structurally related compounds, we have established a robust framework for its synthesis, characterization, and in-silico evaluation.
The proposed workflow, combining synthetic chemistry with advanced computational techniques like DFT and molecular docking, provides a powerful platform for exploring the potential of this novel pyrimidine derivative. The insights gained from these studies would be invaluable for understanding its fundamental properties and for guiding its development as a potential therapeutic agent. Future work should focus on the actual synthesis and experimental validation of the theoretical predictions outlined in this guide. The exploration of such novel chemical scaffolds is essential for the continued advancement of drug discovery and development.
References
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El-Kalyoubi, S., El-Sebaey, S. A., Rashad, A. M., AL-Ghulikah, H. A., Ghorab, M. M., & Elfeky, S. M. (2023). Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives as dual Topoisomerase II and HSP90 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). [Link]
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- Royal Society of Chemistry. (n.d.). Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine. Royal Society of Chemistry.
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An In-depth Technical Guide to the Physical Characteristics of 5-(2-Cyclohexenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical characteristics of the novel heterocyclic compound 5-(2-Cyclohexenyl)pyrimidine, with a primary focus on its melting and boiling points. In the absence of established experimental data for this specific molecule, this document outlines the fundamental principles and detailed experimental protocols for the determination of these critical physicochemical parameters. Furthermore, it delves into the theoretical estimation of these properties based on structure-property relationships, offering a predictive analysis grounded in the known characteristics of its constituent moieties: the pyrimidine core and the cyclohexenyl substituent. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel pyrimidine derivatives in drug discovery and materials science.
Introduction: The Significance of Physical Properties in Drug Discovery
The melting and boiling points of a compound are fundamental physical properties that provide invaluable insights into its purity, stability, and intermolecular forces. For professionals in drug development, these parameters are critical for a multitude of reasons. The melting point is a primary indicator of a crystalline solid's purity and is instrumental in quality control during synthesis and manufacturing. A sharp melting point range is often indicative of a highly pure compound, whereas a broad range can suggest the presence of impurities. The boiling point, particularly for liquid compounds or those that can be sublimed, is crucial for purification processes such as distillation and for understanding a compound's volatility.
This compound is a novel molecule that merges the aromatic, electron-deficient pyrimidine ring with a non-aromatic, bulky cyclohexenyl group. The pyrimidine core is a well-established pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and other non-covalent interactions. The introduction of a cyclohexenyl substituent at the 5-position is anticipated to significantly influence the molecule's lipophilicity, steric profile, and consequently, its physical and biological properties. A thorough characterization of its melting and boiling points is, therefore, the first step in unlocking its therapeutic potential.
Theoretical Estimation of Physical Properties
2.1. Structure-Property Relationship Analysis
The physical properties of a molecule are dictated by the nature and strength of its intermolecular forces. For this compound, we must consider:
-
Van der Waals Forces: The molecule has a significant nonpolar component due to the cyclohexenyl ring, which will contribute to London dispersion forces. The overall size and surface area of the molecule will be a key determinant of the strength of these interactions.
-
Dipole-Dipole Interactions: The pyrimidine ring, with its two nitrogen atoms, possesses a dipole moment. This will lead to dipole-dipole interactions between molecules.
-
Hydrogen Bonding: While this compound itself does not have hydrogen bond donors, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors in the presence of protic solvents or other molecules with N-H or O-H bonds.
-
Molecular Symmetry and Packing: The way molecules pack into a crystal lattice significantly affects the melting point. The non-planar and somewhat flexible cyclohexenyl group may disrupt the efficient packing that might be seen in simpler, planar pyrimidine derivatives, potentially leading to a lower melting point than a more symmetrical analogue.
2.2. Comparative Analysis with Parent Compounds
To provide a qualitative estimate, we can examine the properties of pyrimidine and cyclohexene:
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Pyrimidine | 80.09 | 20-22 | 123-124 |
| Cyclohexene | 82.14 | -104 | 83 |
| This compound | 160.22 | Estimated: > 22 °C | Estimated: > 124 °C |
Given that this compound has a significantly higher molecular weight than either parent compound, it is expected to have a higher boiling point than both pyrimidine and cyclohexene due to increased van der Waals forces. The melting point is more challenging to predict due to the complexities of crystal packing. However, as it is likely to be a solid at room temperature, its melting point will be above that of pyrimidine.
2.3. Computational Prediction (QSAR)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models offer a more quantitative approach to predicting melting and boiling points. These models use computational algorithms to correlate a molecule's structural features (descriptors) with its physical properties. While a specific prediction for this compound is not available, researchers can utilize various software packages that employ these methods to generate an estimated melting and boiling point. It is important to note that the accuracy of such predictions is dependent on the quality and relevance of the training dataset used by the software.
Experimental Determination of Melting Point
The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol details the use of a Mel-Temp apparatus for this determination.
3.1. Principle
A small, finely powdered sample of the compound is packed into a capillary tube and heated in a controlled manner. The temperature at which the first liquid droplet is observed and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
3.2. Experimental Protocol: Mel-Temp Apparatus
-
Sample Preparation:
-
Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals on a watch glass with a spatula.
-
Press the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Tap the sealed end of the capillary tube on a hard surface to pack the sample down. The packed sample should be approximately 2-3 mm in height.
-
-
Apparatus Setup:
-
Insert the capillary tube, sealed end down, into one of the sample slots of the Mel-Temp apparatus.
-
Ensure the thermometer is correctly positioned in the thermometer well.
-
-
Measurement:
-
Turn on the Mel-Temp apparatus.
-
If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.
-
For an accurate measurement, begin heating at a rate that allows the temperature to rise steadily.
-
As the temperature approaches the estimated melting point, reduce the heating rate to approximately 1-2 °C per minute.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at which the first droplet of liquid appears (T1).
-
Continue to heat slowly and record the temperature at which the last crystal melts (T2).
-
The melting point is reported as the range T1-T2.
-
-
Post-Measurement:
-
Turn off the apparatus and allow it to cool.
-
Dispose of the used capillary tube in a designated glass waste container.
-
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding atmosphere. The following protocol describes the micro-scale determination of boiling point using a Thiele tube.
4.1. Principle
A small amount of the liquid sample is heated in a small test tube containing an inverted capillary tube. As the liquid is heated, the air trapped in the capillary tube expands and exits. When the liquid's boiling point is reached, the tube fills with the vapor of the substance. Upon cooling, the vapor condenses, and the liquid is drawn back into the capillary tube. The temperature at which the liquid enters the capillary tube is the boiling point.
4.2. Experimental Protocol: Thiele Tube Method
-
Apparatus Setup:
-
Place a small amount (0.5-1 mL) of this compound into a small test tube (e.g., a Durham tube).
-
Place a melting point capillary tube, sealed end up, into the test tube.
-
Attach the test tube to a thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.
-
Clamp the Thiele tube to a ring stand and fill it with mineral oil to a level above the side arm.
-
Insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level and the rubber band is above it.
-
-
Measurement:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The shape of the tube will ensure even heating of the oil via convection.
-
Observe the inverted capillary tube. A slow stream of bubbles will emerge as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the sample is boiling and its vapor is filling the capillary.
-
Remove the heat source and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The stream of bubbles will slow and then stop.
-
The boiling point is the temperature at which the liquid is drawn into the capillary tube. Record this temperature.
-
-
Post-Measurement:
-
Allow the apparatus to cool completely before disassembly.
-
Clean the glassware and dispose of any waste in accordance with laboratory safety procedures.
-
Conclusion
The determination of the melting and boiling points of this compound is a crucial first step in its characterization for potential applications in drug discovery and development. While experimental data is not yet available, this guide provides a robust framework for both the theoretical estimation and the practical determination of these properties. The provided step-by-step protocols for established techniques such as the Mel-Temp and Thiele tube methods offer a reliable pathway for researchers to obtain accurate and reproducible data. A thorough understanding and precise measurement of these fundamental physical characteristics will undoubtedly pave the way for further investigation into the chemical and biological profile of this promising novel compound.
References
-
University of Calgary. (n.d.). Melting Point. Department of Chemistry. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Mel-Temp Melting Point Apparatus. Department of Chemistry. Retrieved from [Link]
-
Timstar. (n.d.). Melting Point: Using the Thiele Tube. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). Cyclohexene. National Center for Biotechnology Information. Retrieved from [Link]
- Jain, A., & Yalkowsky, S. H. (2001). Comparison of two methods for the estimation of melting points of organic compounds. Industrial & Engineering Chemistry Research, 40(15), 3449-3451.
- Tetko, I. V., et al. (2014). How accurately can we predict the melting points of drug-like compounds?.
Solubility of 5-(2-Cyclohexenyl)pyrimidine in organic solvents
An In-Depth Technical Guide Topic: Solubility of 5-(2-Cyclohexenyl)pyrimidine in Organic Solvents Audience: Researchers, scientists, and drug development professionals.
Foreword: From Synthesis to Solution
As Senior Application Scientists, we recognize that the journey of a novel chemical entity from a laboratory flask to a potential therapeutic is paved with critical physicochemical challenges. A newly synthesized molecule, such as this compound, represents a universe of potential, but its utility is fundamentally governed by its ability to be dissolved, formulated, and ultimately, absorbed. Solubility is not merely a physical parameter; it is the gateway to bioavailability and efficacy.
This guide eschews a simple data-sheet format. Given the novelty of many pyrimidine derivatives, it is improbable that comprehensive solubility data for this compound already exists in the public domain. Therefore, this document is structured as a practical and theoretical framework. It is designed to empower the researcher not just with data, but with the predictive understanding and experimental capability to thoroughly characterize the solubility of this, or any similar, novel compound. We will explore the why behind solubility behavior before detailing the how of its precise measurement, providing a robust methodology for generating reliable and reproducible data.
Part 1: Theoretical Framework and Solubility Prediction
Before any solvent is measured, a deep understanding of the solute's molecular structure provides invaluable predictive power. The principle of "like dissolves like" is the cornerstone of solubility science, stating that substances with similar intermolecular forces are likely to be soluble in one another.[1][2][3]
Molecular Structure Analysis of this compound
The solubility profile of this compound is dictated by the interplay of its two distinct structural motifs:
-
The Pyrimidine Ring: This aromatic heterocycle contains two nitrogen atoms, making it electron-deficient and polar.[4] The nitrogen atoms are potential hydrogen bond acceptors, which can lead to favorable interactions with protic and polar aprotic solvents.
-
The 2-Cyclohexenyl Group: This is a non-polar, hydrophobic aliphatic ring. Its presence contributes to the molecule's overall lipophilicity and will favor interactions with non-polar organic solvents through van der Waals forces.
The molecule thus possesses a dualistic nature. Its solubility will be a delicate balance between the polar "head" (pyrimidine) and the non-polar "tail" (cyclohexenyl). We can predict that solvents of intermediate polarity may be most effective, as they can interact favorably with both parts of the molecule.
The Solvent Landscape
To make educated choices for experimental screening, we categorize common organic solvents based on their polarity and hydrogen bonding capability.[5]
| Solvent Category | Examples | Predicted Interaction with this compound |
| Protic Polar | Methanol, Ethanol | Moderate to Good: The hydroxyl group can hydrogen-bond with the pyrimidine nitrogens, while the alkyl portion interacts with the cyclohexenyl ring. Studies on other pyrimidine derivatives have shown good solubility in methanol.[6][7] |
| Aprotic Polar | DMSO, DMF, Acetonitrile (ACN), THF | Good to Excellent: These solvents are strong hydrogen bond acceptors and have sufficient polarity to solvate the pyrimidine ring. DMSO and DMF are often excellent solvents for a wide range of heterocyclic compounds.[5][6][8] |
| Aprotic Non-Polar | Toluene, Hexane, Dichloromethane (DCM) | Poor to Moderate: While the cyclohexenyl group will interact well, these solvents lack the polarity to effectively solvate the pyrimidine ring. DCM may show some success due to its ability to induce dipole interactions. |
This predictive analysis is the foundation for designing an efficient experimental screen, saving time and resources by focusing on the most promising solvent systems first.
Part 2: Gold-Standard Protocols for Solubility Determination
In drug discovery, solubility is assessed in two primary ways: kinetic and thermodynamic.[9] Kinetic solubility is a high-throughput measure of how quickly a compound dissolves from a DMSO stock solution, often used for initial screening.[10][11] Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution and is the gold standard for lead optimization and preformulation.[9][12]
Protocol: High-Throughput Kinetic Solubility Assay
This method provides a rapid assessment of apparent solubility, ideal for screening a new compound against a panel of solvents. The protocol's self-validating nature comes from the inclusion of known high- and low-solubility control compounds, ensuring the assay is performing within expected parameters.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% Dimethyl Sulfoxide (DMSO).
-
Plate Preparation: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Solvents: Transfer a small, precise volume (e.g., 2 µL) from each well of the DMSO plate to corresponding wells of a new 96-well plate pre-filled with the organic solvents of interest (e.g., 198 µL). This results in a 1:100 dilution and a final DMSO concentration of 1%.
-
Equilibration: Shake the plate vigorously at a controlled temperature (e.g., 25°C) for 2 hours, protected from light.
-
Analysis (Nephelometry): Measure the turbidity (light scattering) of each well using a nephelometer.[13] The formation of precipitate indicates that the compound's solubility limit has been exceeded.
-
Data Analysis: The kinetic solubility is defined as the highest concentration tested at which turbidity is not significantly different from the solvent-only control.
Caption: Workflow for the Kinetic Solubility Assay.
Protocol: Thermodynamic (Equilibrium) Solubility Assay (Shake-Flask Method)
This method determines the true equilibrium solubility and is essential for accurate physicochemical characterization.[10] Its trustworthiness is ensured by allowing the system to reach equilibrium over an extended period and by direct quantification of the dissolved solute.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a series of glass vials. A visible amount of undissolved solid should remain to ensure a saturated solution is achieved.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of a selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25°C) for 24-48 hours.[12] This extended time is critical to ensure the dissolution process has reached equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. Alternatively, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant. To ensure no solid particles are transferred, it is best practice to filter the supernatant through a 0.45 µm syringe filter compatible with the organic solvent.
-
Quantification: Prepare a series of calibration standards of this compound of known concentrations in the solvent. Analyze the filtered supernatant and the standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).
-
Data Analysis: Construct a calibration curve from the standards. Use the curve to determine the concentration of the compound in the saturated supernatant, which represents the thermodynamic solubility.
Caption: Workflow for the Thermodynamic Solubility Assay.
Part 3: Data Presentation and Troubleshooting
The results from the experimental protocols should be collated into a clear, comparative format.
Illustrative Solubility Data Table
The following table is a template for presenting the experimentally determined solubility of this compound. Expected trends are included for illustrative purposes, based on the theoretical analysis and data from similar pyrimidine derivatives.[6][8]
| Solvent | Solvent Type | Method | Temperature (°C) | Solubility (mg/mL) |
| Hexane | Aprotic Non-Polar | Thermodynamic | 25 | < 0.1 |
| Toluene | Aprotic Non-Polar | Thermodynamic | 25 | ~ 1-5 |
| Dichloromethane | Aprotic Non-Polar | Thermodynamic | 25 | ~ 5-10 |
| Tetrahydrofuran (THF) | Aprotic Polar | Thermodynamic | 25 | > 50 |
| Ethyl Acetate | Aprotic Polar | Thermodynamic | 25 | ~ 20-40 |
| Acetonitrile (ACN) | Aprotic Polar | Thermodynamic | 25 | > 50 |
| Methanol | Protic Polar | Thermodynamic | 25 | > 50 |
| N,N-Dimethylformamide (DMF) | Aprotic Polar | Thermodynamic | 25 | > 100 |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | Thermodynamic | 25 | > 100 |
Troubleshooting and Optimization
If the solubility of this compound is found to be poor in most common solvents, several strategies can be employed:
-
Temperature Variation: For most solids, solubility increases with temperature.[2][14][15] Repeating the thermodynamic assay at an elevated temperature (e.g., 37°C) can provide crucial data for biological assays.
-
Co-solvent Systems: If a single solvent is inadequate, a mixture of solvents can be effective. For example, adding a small percentage of a polar solvent like DMF to a less polar one like toluene can significantly enhance solubility.
-
pH Modification (for aqueous solutions): While this guide focuses on organic solvents, it is worth noting that the basic nitrogen atoms of the pyrimidine ring (pKa ~1.23) mean its aqueous solubility could be increased in acidic conditions by forming a more soluble salt.[4][16]
Conclusion
Characterizing the solubility of a novel compound like this compound is a foundational step in its development pathway. By combining theoretical molecular analysis with rigorous, gold-standard experimental protocols, researchers can build a comprehensive solubility profile. This guide provides the necessary framework to predict solvent affinities, execute reliable kinetic and thermodynamic assays, and interpret the resulting data. This systematic approach not only generates the critical data needed for formulation and screening but also deepens our fundamental understanding of the molecule's behavior, ultimately accelerating its journey from discovery to application.
References
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Title: How To Determine Solubility Of Organic Compounds? Source: Chemistry For Everyone - YouTube URL: [Link]
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Title: How to determine the solubility of a substance in an organic solvent ? Source: ResearchGate URL: [Link]
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Title: Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents Source: SciSpace URL: [Link]
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Title: SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K Source: Revue Roumaine de Chimie URL: [Link]
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Title: Kinetic Solubility Assays Protocol Source: AxisPharm URL: [Link]
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Title: Solubility Toolbox for Successful Design of Drug Candidates Source: Inventiva Pharma URL: [Link]
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Title: Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents Source: PubMed URL: [Link]
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Title: Physicochemical properties of some pyrimidine derivatives in some organic solvents Source: MedCrave online URL: [Link]
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Title: Factors Affecting Solubility Source: BYJU'S URL: [Link]
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Title: Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives Source: PMC - NIH URL: [Link]
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Title: Solubility and Factors Affecting Solubility Source: Chemistry LibreTexts URL: [Link]
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Title: Pyrimidine - Wikipedia Source: Wikipedia URL: [Link]
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Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL: [Link]
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An In-depth Technical Guide to the Stability and Degradation Profile of 5-(2-Cyclohexenyl)pyrimidine
Foreword: Charting the Course for a Novel Pyrimidine Derivative
To the researchers, scientists, and drug development professionals delving into the potential of novel chemical entities, this guide serves as a comprehensive roadmap for characterizing the stability and degradation profile of 5-(2-Cyclohexenyl)pyrimidine. In the absence of extensive public data on this specific molecule, we pivot from a retrospective analysis to a prospective, strategic framework. This document is engineered to empower you with the foundational principles, field-proven methodologies, and analytical strategies necessary to rigorously define the chemical resilience of this compound. By synthesizing established knowledge of pyrimidine chemistry with the systematic approach of forced degradation studies, we will illuminate the path to anticipating and identifying potential liabilities in the drug development lifecycle.
Molecular Architecture and Inherent Reactivity of this compound
The chemical identity of this compound lies in its hybrid structure: a pyrimidine core substituted at the 5-position with a cyclohexenyl moiety. This unique combination of an aromatic, electron-deficient heterocyclic ring and an unsaturated alicyclic group dictates its potential reactivity and, consequently, its degradation pathways.
-
The Pyrimidine Core: Pyrimidine rings, while aromatic, are susceptible to nucleophilic attack and reduction. The degradation of pyrimidines in biological systems often involves reductive pathways that open the ring structure.[1][2][3] In a pharmaceutical context, hydrolytic and oxidative stresses are of primary concern.[4] The nitrogen atoms in the ring can be protonated, influencing the molecule's solubility and susceptibility to hydrolysis, particularly at non-neutral pH.
-
The Cyclohexenyl Substituent: The double bond in the cyclohexenyl group introduces a site of unsaturation, making it a prime target for oxidation. This could lead to the formation of epoxides, diols, or cleavage of the ring. The allylic positions on the cyclohexenyl ring are also susceptible to oxidation.
A deep understanding of these structural motifs is the first pillar in designing a robust stability testing program.
The Strategic Imperative of Forced Degradation Studies
Forced degradation, or stress testing, is a cornerstone of drug development, providing critical insights into the intrinsic stability of a drug substance.[5][6][7] These studies are not arbitrary; they are systematic investigations designed to accelerate degradation and thereby predict the degradation pathways and identify the likely degradation products that could form under normal storage conditions. The information gleaned is invaluable for developing stability-indicating analytical methods, understanding the molecule's chemistry, and informing formulation and packaging decisions.[5]
Our approach will be to subject this compound to a battery of stress conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow for Forced Degradation
The following diagram outlines a comprehensive workflow for the forced degradation study of this compound.
Caption: A comprehensive workflow for the forced degradation study of this compound.
Predicted Degradation Pathways of this compound
Based on the molecule's structure and general pyrimidine chemistry, we can postulate several likely degradation pathways under different stress conditions.
Hydrolytic Degradation
The pyrimidine ring is susceptible to hydrolysis, particularly under acidic or basic conditions. Ring opening is a common degradation pathway for pyrimidines.[3]
-
Acid-Catalyzed Hydrolysis: Protonation of the ring nitrogens can facilitate nucleophilic attack by water, potentially leading to the cleavage of the pyrimidine ring.
-
Base-Catalyzed Hydrolysis: Under alkaline conditions, the pyrimidine ring can also undergo hydrolytic cleavage.[8]
Oxidative Degradation
The cyclohexenyl moiety is a likely target for oxidation. The presence of a double bond and allylic protons makes this part of the molecule susceptible to attack by oxidizing agents.
-
Epoxidation: The double bond can be oxidized to form an epoxide.
-
Hydroxylation: The double bond can be hydroxylated to form a diol.
-
Oxidative Cleavage: The double bond could be cleaved under strong oxidative stress.
-
Allylic Oxidation: The allylic positions can be oxidized to form hydroperoxides or alcohols.
The pyrimidine ring itself can also be a site of oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[4]
Photolytic Degradation
UV or visible light can induce photochemical reactions. Pyrimidine derivatives are known to undergo photodegradation.[9][10]
-
Isomerization: The double bond in the cyclohexenyl ring could undergo cis-trans isomerization.
-
Cycloaddition Reactions: Photodimerization of the pyrimidine ring is a known phenomenon for some pyrimidines.[10]
-
Photo-oxidation: In the presence of oxygen, light can promote oxidation reactions.
The following diagram illustrates the predicted major degradation pathways.
Caption: Predicted degradation pathways for this compound.
Detailed Experimental Protocols
The following protocols are designed as a starting point and should be optimized based on the observed rate of degradation. The goal is to achieve 5-20% degradation of the parent compound.
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol, Acetonitrile (HPLC grade)
-
Hydrochloric acid (0.1 M and 1 M)
-
Sodium hydroxide (0.1 M and 1 M)
-
Hydrogen peroxide (3%)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber (ICH Q1B compliant)
-
HPLC system with UV/DAD detector
-
LC-MS/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis. If no degradation is observed, repeat with 1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis. If no degradation is observed, repeat with 1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of water. Incubate at 60°C. Withdraw samples at appropriate time points.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature, protected from light. Withdraw samples at appropriate time points.
-
Thermal Degradation: Store the solid drug substance and the stock solution at 60°C. Analyze at appropriate time points.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze all samples by a stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a chromatographic method capable of separating this compound from its degradation products.
Starting HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a wavelength of maximum absorbance (λmax) and at other wavelengths to detect impurities.
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the parent compound should be assessed using a photodiode array (DAD) detector.
Data Presentation and Interpretation
All quantitative data from the forced degradation studies should be summarized in a clear and concise table.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants | Major Degradant (RT, % Area) | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | |||||
| 0.1 M NaOH, 60°C | 24 h | |||||
| H₂O, 60°C | 24 h | |||||
| 3% H₂O₂, RT | 24 h | |||||
| Thermal, 60°C | 7 days | |||||
| Photolytic | ICH Q1B |
Interpretation:
-
Mass Balance: A good mass balance (95-105%) indicates that all degradation products are being detected.
-
Significant Degradants: Any degradation product present at a level of >0.1% should be identified.
-
Pathway Elucidation: The identity of the major degradation products, as determined by LC-MS/MS and NMR, will be used to confirm or revise the predicted degradation pathways.
Concluding Remarks and Future Directions
This guide provides a comprehensive framework for the systematic evaluation of the stability and degradation profile of this compound. By following these protocols and principles, researchers can build a robust data package to support the continued development of this molecule. The insights gained will be crucial for ensuring the quality, safety, and efficacy of any potential drug product. Future work should focus on the isolation and definitive structural elucidation of any significant degradation products and the assessment of their potential toxicological impact.
References
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- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Ashihara, H., & Crozier, A. (2019). Degradation of Pyrimidine Nucleotides.
- van Gennip, A. H., Abeling, N. G., Vreken, P., & van Kuilenburg, A. B. (1997). Inborn errors of pyrimidine degradation: Clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease, 20(2), 203-213.
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Ichijo, T. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
- Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
- Kim, S., & Kim, D. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4250-4258.
- Serrano-Andrés, L., & Merchán, M. (2009). Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil. Molecules, 14(11), 4528-4544.
- Harvey, R. A., & Ferrier, D. R. (2011).
- Zrenner, R., Stushnoff, C., Rivoal, J., & Ashihara, H. (2006). The reductive pathway for the degradation of pyrimidine nucleotides in Arabidopsis. Plant Physiology, 140(3), 985-995.
- Loh, T. L., & Loo, S. Y. (2018). Degradation pathways of the pyrimidine bases uracil and thymine catalysed by DPD. Cancer Drug Resistance, 1(1), 1-13.
- Jordan, D. O., & Mathieson, A. R. (1952). DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Chemistry, 30(5), 363-369.
- Cooke, M. S., Evans, M. D., Dizdaroglu, M., & Lunec, J. (2003). Oxidative DNA damage: mechanisms, mutation, and disease. The FASEB Journal, 17(10), 1195-1214.
- Panda, D., Sahu, S. K., & Mishra, A. (2025). Thermal analysis of some novel pyrimidine derivatives. Journal of Thermal Analysis and Calorimetry.
- Gzella, A. K., et al. (2024). Pyrimidine Schiff Bases: Synthesis, Structural Characterization and Recent Studies on Biological Activities. Molecules, 29(4), 785.
- Todd, Z. R., et al. (2020). Thiolysis and oxidation of pyrimidine nucleosides.
- Wang, Y., et al. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
- Larsen, O. F. A., et al. (2017). An extended bacterial reductive pyrimidine degradation pathway that enables nitrogen release from β-alanine. Journal of Biological Chemistry, 292(28), 11776-11786.
- Guschlbauer, W., & Pörschke, D. (1973). Nucleoside conformations. 15. Flexibility of natural pyrimidine nucleosides around the glycosidic bond. Nucleic Acids Research, 1(3), 333-343.
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Wikipedia. (n.d.). CCR5 receptor antagonist. Retrieved from [Link]
- Cui, Y., et al. (2021). 1H-NMR protocol for rapid diagnosis of purine and pyrimidine metabolic disorders in urine. Metabolites, 11(10), 688.
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LibreTexts, B. (2025). 22.4: Biosynthesis and Degradation of Nucleotides. Retrieved from [Link]
- Polikanov, Y. S., et al. (2026). Structure-Guided Semisynthesis of Blasticidin S–Amicetin Chimeras as Selective Ribosome Inhibitors. Journal of the American Chemical Society.
- Kim, C. H., & Marquez, V. E. (1985). Synthesis of pyrimidin-2-one nucleosides as acid-stable inhibitors of cytidine deaminase. Journal of Medicinal Chemistry, 28(10), 1383-1388.
- El-Fakharany, E. M., et al. (2023). Novel pyrimidine Schiff bases and their selenium-containing nanoparticles as dual inhibitors of CDK1 and tubulin polymerase: design, synthesis, anti-proliferative evaluation, and molecular modelling. Scientific Reports, 13(1), 10842.
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Methodological & Application
Introduction: The Significance of 5-Substituted Pyrimidines in Modern Drug Discovery
An Application Guide to the Synthesis of 5-(2-Cyclohexenyl)pyrimidine Derivatives
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of essential biological molecules like nucleobases and a plethora of therapeutic agents. Its unique electronic properties and ability to form multiple hydrogen bonds allow pyrimidine-containing compounds to interact effectively with a wide range of biological targets. Consequently, pyrimidine derivatives have been successfully developed into drugs for treating a vast spectrum of diseases, including cancer, viral infections, and cardiovascular conditions.
Among the various positions on the pyrimidine ring, substitution at the C5 position is of particular strategic importance. The introduction of diverse functional groups at this site allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly enhance its pharmacological profile, including potency, selectivity, and pharmacokinetic characteristics. Specifically, the incorporation of a lipophilic and conformationally restrained 2-cyclohexenyl moiety can lead to novel interactions within a target's binding pocket, potentially unlocking new therapeutic avenues. These structures are of high interest to researchers developing novel kinase inhibitors, antiviral agents, and other targeted therapies.
This application note provides a detailed guide for the synthesis of this compound derivatives, targeting researchers, chemists, and drug development professionals. We will explore and compare the most effective and widely used synthetic strategies, focusing on palladium-catalyzed cross-coupling reactions. For each method, we will delve into the underlying mechanism, provide detailed, field-tested protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.
Overview of Primary Synthetic Strategies
The construction of the C-C bond between the C5 position of the pyrimidine ring and the C1 position of the cyclohexenyl group is most efficiently achieved through palladium-catalyzed cross-coupling reactions. These methods offer high functional group tolerance, excellent yields, and predictable stereochemistry. The three predominant strategies discussed herein are the Suzuki-Miyaura Coupling, the Heck-Mizoroki Reaction, and the Stille Coupling.
Application Notes & Protocols: Suzuki Coupling Reactions for 5-Substituted Pyrimidines
Introduction: The Strategic Importance of 5-Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous biologically active molecules, including anticancer, antiviral, and anti-inflammatory agents.[1][2][3][4] The strategic functionalization of the pyrimidine ring is paramount for modulating the pharmacological properties of these compounds. Among the various positions on the ring, substitution at the C5 position is of particular interest for creating novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the synthesis of 5-substituted pyrimidines, offering a reliable method for forming carbon-carbon bonds with a high degree of functional group tolerance and generally mild reaction conditions.[2][5] This guide provides an in-depth exploration of the Suzuki coupling reaction for 5-substituted pyrimidines, detailing the underlying mechanistic principles, critical reaction parameters, and field-proven experimental protocols.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5][6][7] The reaction proceeds through a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halopyrimidine, forming a Pd(II) intermediate. This is often the rate-determining step of the cycle.[5][6][8]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium center, displacing the halide. The base activates the organoboron compound, facilitating this transfer.[5][6][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final 5-substituted pyrimidine product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6][7][8]
The efficiency and success of the Suzuki coupling are highly dependent on the careful selection of the catalyst, ligand, base, and solvent, each playing a crucial role in the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Reaction Components and Optimization Strategies
The successful synthesis of 5-substituted pyrimidines via Suzuki coupling hinges on the judicious selection of several key components. The electron-deficient nature of the pyrimidine ring makes it generally more reactive in Suzuki couplings compared to analogous benzene halides.[10]
The Pyrimidine Substrate: Choice of Halide
The reactivity of the 5-halopyrimidine follows the general trend I > Br > Cl.[11] While 5-iodopyrimidines are highly reactive, they can sometimes be less stable and more expensive. 5-Bromopyrimidines offer a good balance of reactivity and stability and are widely used.[2] 5-Chloropyrimidines are often less reactive but can be advantageous due to their lower cost and commercial availability.[10][12] The increased reactivity of the C-Cl bond on the electron-deficient pyrimidine ring allows for successful coupling, often with the aid of specialized ligands.[10][11]
The Boron Reagent: Boronic Acids vs. Esters
A wide variety of aryl- and heteroarylboronic acids are commercially available, making them convenient coupling partners.[5] Boronic esters, such as pinacol esters, are also effective and can offer advantages in terms of stability and reduced side reactions like protodeboronation, especially with sensitive substrates.[13][14]
The Palladium Catalyst and Ligand System
The choice of the palladium source and the accompanying ligand is critical for an efficient reaction.
-
Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃.[7][9] Pd(PPh₃)₄ is often used directly as the active Pd(0) catalyst, while Pd(OAc)₂ and Pd₂(dba)₃ require in-situ reduction to the active form.[7]
-
Ligands: The ligand stabilizes the palladium center and modulates its reactivity.
-
Triphenylphosphine (PPh₃): A standard, versatile ligand suitable for many applications.[10]
-
Bulky, Electron-Rich Phosphines: Ligands like XPhos, SPhos, and P(t-Bu)₃ are highly effective, particularly for less reactive aryl chlorides, as they promote both oxidative addition and reductive elimination.[9][12]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands, offering high stability and activity.[15]
-
The Base: A Critical Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid. Common bases include:
-
Inorganic Carbonates: K₂CO₃ and Na₂CO₃ are widely used and effective for a broad range of substrates.[7]
-
Phosphates: K₃PO₄ is a stronger base and can be beneficial for challenging couplings.[16]
-
Fluorides: CsF or KF can be used, particularly when base-sensitive functional groups are present.[9]
The Solvent System
The choice of solvent is crucial for solubilizing the reactants and facilitating the reaction. Common solvents include:
-
Aprotic Polar Solvents: 1,4-Dioxane, tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are frequently employed.[7]
-
Aqueous Mixtures: Often, a mixture of an organic solvent with water is used, which can enhance the rate of transmetalation.[17][18]
-
Toluene: A common choice, particularly for reactions at higher temperatures.[7]
Comparative Performance of Catalytic Systems
The following table summarizes representative conditions and yields for the Suzuki coupling of various 5-halopyrimidines, illustrating the impact of different catalytic systems.
| 5-Halopyrimidine | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromopyrimidine | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 80-95 | [19] |
| 5-Iodouracil (protected) | Various arylboronic acids | Pd(0) | - | Weakly alkaline | Not specified | Not specified | Good | [19] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (1.0 equiv) | Pd(PPh₃)₂Cl₂ (1-3) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 60 | 87-97 | [20] |
| 2,4,5,6-Tetrachloropyrimidine | Arylboronic acids (3.0 equiv) | Pd(PPh₃)₂Cl₂ (2-5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 80-85 | [20] |
| 5-Bromo-2-chloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 90 | Not Specified | [21] |
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for performing Suzuki coupling reactions with 5-substituted pyrimidines. It is crucial to maintain an inert atmosphere throughout the reaction to prevent catalyst degradation.
Caption: General experimental workflow for a Suzuki coupling reaction.
Protocol 1: General Procedure for Suzuki Coupling of 5-Bromopyrimidine with an Arylboronic Acid
This protocol is a robust starting point for the coupling of 5-bromopyrimidine with a variety of arylboronic acids.
Materials:
-
5-Bromopyrimidine (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium carbonate (K₂CO₃) (2.0 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 5-bromopyrimidine, the arylboronic acid, and potassium carbonate.[21]
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst.[21]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[21]
-
Solvent Addition: Add the degassed solvent system, typically a 4:1 to 2:1 mixture of 1,4-dioxane and water.[17][21]
-
Reaction: Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6][21]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.[6]
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[6][11]
-
Final Product: Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-arylpyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling of a 5-Chloropyrimidine Derivative
Microwave irradiation can significantly accelerate the reaction, particularly for less reactive chlorides.
Materials:
-
5-Chloropyrimidine derivative (1.0 equiv.)
-
Arylboronic acid (1.2 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
1,4-Dioxane (degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the 5-chloropyrimidine derivative, arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos ligand.
-
Inert Atmosphere: Seal the vial and purge with an inert gas.
-
Solvent Addition: Add degassed 1,4-dioxane and water (typically a 10:1 ratio).
-
Microwave Reaction: Place the vial in a microwave reactor and heat to the desired temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes).[22]
-
Workup and Purification: After cooling, perform an aqueous workup and purification as described in Protocol 1.
Troubleshooting and Key Considerations
-
Low Yield: If the reaction yield is low, consider screening different ligands, bases, or solvents. Increasing the reaction temperature or time may also be beneficial. For unreactive chlorides, employing a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand, is often necessary.[12]
-
Side Reactions: Protodeboronation of the boronic acid can be a significant side reaction. Using a boronic ester or minimizing the amount of water in the reaction can sometimes mitigate this issue.[13]
-
Purification Challenges: The removal of palladium residues can sometimes be challenging. Treating the crude product with a scavenger resin or performing an additional filtration through a pad of celite can be effective.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 5-substituted pyrimidines, providing a versatile and efficient route to a wide array of valuable compounds for drug discovery and materials science. A thorough understanding of the reaction mechanism and the roles of the various components allows for the rational optimization of reaction conditions to achieve high yields and purity. The protocols provided herein serve as a practical guide for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
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NROChemistry. Suzuki Coupling: Mechanism & Examples. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]
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Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. Available from: [Link]
-
Handy, S. T., & Zhang, Y. (2006). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. The Journal of Organic Chemistry, 71(1), 399-401. Available from: [Link]
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Kráľová, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2949. Available from: [Link]
-
ResearchGate. Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. Available from: [Link]
-
El-Ghozzi, M., et al. (2018). Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus Chimie, 21(11-12), 1085-1090. Available from: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available from: [Link]
-
Al-Masoudi, N. A., et al. (2014). Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. Nucleosides, Nucleotides & Nucleic Acids, 33(3), 141-161. Available from: [Link]
-
ResearchGate. Scheme 1: Synthesis of 5-substituted pyrimidine analogs. Available from: [Link]
-
ResearchGate. A comprehensive review: medicinal applications and diverse synthetic strategies of pyrimidine-based compounds leveraging Suzuki and Sonogashira reactions. Available from: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(26), 4933-4936. Available from: [Link]
-
Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(18), 5915-5925. Available from: [Link]
-
Hussain, M., et al. (2009). Synthesis of Aryl-Substituted Pyrimidines by Site-Selective Suzuki–Miyura Cross-Coupling Reactions of 2,4,5,6-Tetrachloropyrimidine. European Journal of Organic Chemistry, 2009(19), 3169-3176. Available from: [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Available from: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Available from: [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Available from: [Link]
-
Mako, T. L., & Morken, J. P. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. Available from: [Link]
-
Aouad, M. R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diaryl pyrazolo[1,5-a]pyrimidines. RSC Advances, 11(5), 2955-2965. Available from: [Link]
-
Hie, L., & Garg, N. K. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-321. Available from: [Link]
-
ResearchGate. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Available from: [Link]
-
Sasidhar, B. S., & Kumar, C. S. A. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Results in Chemistry, 5, 100853. Available from: [Link]
-
Growing Science. Synthesis, reactions, and applications of pyrimidine derivatives. Available from: [Link]
-
ResearchGate. Screening of different ligands for Suzuki coupling. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Solvent mixture screening for Suzuki coupling of 1 with 2. Available from: [Link]
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RSC Publishing. Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. Available from: [Link]
-
Sharma, A., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3469. Available from: [Link]
-
Myers, A. G. The Suzuki Reaction. Chem 115. Available from: [Link]
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Heck reaction for introducing cyclohexenyl groups to pyrimidines
An Application Guide for the Synthesis of Cyclohexenyl-Pyrimidines via the Mizoroki-Heck Reaction
Introduction: The Strategic Importance of Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] As essential components of nucleic acids (cytosine, thymine, and uracil), pyrimidines are fundamental to life itself.[1] This inherent biological relevance has made them "privileged structures" in drug discovery, leading to the development of drugs across numerous therapeutic areas, including oncology (e.g., Imatinib, Fluorouracil), infectious diseases, and central nervous system disorders.[1][3][4] The functionalization of the pyrimidine ring is therefore a critical endeavor, allowing for the fine-tuning of a molecule's pharmacological profile.
The Mizoroki-Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful and versatile tool for C-C bond formation.[5][6] This Nobel Prize-winning reaction provides a direct and reliable method for attaching complex carbon frameworks, such as cyclohexenyl groups, to aromatic and heteroaromatic systems.[5] For drug development professionals, mastering this reaction opens a direct route to novel chemical entities, enabling the exploration of new intellectual property and the optimization of lead compounds. This guide provides a detailed examination of the Heck reaction's mechanism, a step-by-step protocol for the synthesis of a cyclohexenyl-pyrimidine, and practical insights into reaction optimization and troubleshooting.
The Mechanism of the Mizoroki-Heck Reaction
The efficacy of the Heck reaction lies in its predictable catalytic cycle, which typically involves palladium cycling between the Pd(0) and Pd(II) oxidation states.[6][7] Understanding this cycle is paramount for rational experimental design and troubleshooting. The key steps are oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.[7]
The generally accepted mechanism proceeds via a neutral pathway as follows:
-
Oxidative Addition : The active Pd(0) catalyst, typically coordinated with ligands (L), inserts into the carbon-halide bond (e.g., a pyrimidine-bromide bond). This is often the rate-determining step and forms a square planar Pd(II) complex.[7][8] The reactivity of the halide follows the trend I > Br > OTf >> Cl, reflecting the bond dissociation energies.[7][9]
-
Alkene Coordination & Migratory Insertion : The alkene (in this case, a cyclohexenyl derivative) coordinates to the unsaturated Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the palladium-pyrimidine bond, forming a new carbon-carbon bond and a transient alkyl-palladium intermediate.[6][10]
-
β-Hydride Elimination : For the reaction to proceed to the desired substituted alkene, the alkyl-palladium intermediate must possess a hydrogen atom on the carbon beta to the palladium. This hydrogen is eliminated in a syn-fashion, transferring to the palladium center and reforming the double bond in the product.[11] This step dictates the regioselectivity and stereoselectivity of the final product.
-
Reductive Elimination & Catalyst Regeneration : The resulting hydridopalladium(II) complex, in the presence of a base, undergoes reductive elimination of HX (e.g., HBr).[11][12] This crucial final step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[12]
Below is a diagram illustrating the catalytic cycle.
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Application Notes & Protocols: A Strategic Approach to Unveiling the Bioactivity of 5-(2-Cyclohexenyl)pyrimidine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic screening of the novel chemical entity, 5-(2-Cyclohexenyl)pyrimidine. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active molecules, including essential components of DNA and RNA.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Similarly, the cyclohexene moiety is a key intermediate in the synthesis of various pharmaceuticals.[6][7] The fusion of these two pharmacophores in this compound presents a compelling case for a thorough investigation of its therapeutic potential. This guide outlines a logical, tiered approach to biological screening, detailing robust, self-validating protocols for anticancer, antimicrobial, and kinase inhibition assays, and explains the scientific rationale behind each experimental step.
Introduction: The Rationale for Screening
The pyrimidine nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[2][5] Its presence in nucleobases (cytosine, thymine, uracil) underscores its fundamental role in biological systems.[3] This has driven the synthesis and evaluation of countless derivatives, revealing potent activities against a range of diseases.[1][4] Annulated and substituted pyrimidines have been reported as effective anticancer, anti-HIV, antimicrobial, cardiovascular, and anti-inflammatory agents.[2][3]
The cyclohexene ring, a non-aromatic cyclic alkene, is also a valuable structural motif in pharmacologically active compounds. Its derivatives have been investigated for antitumor, anti-inflammatory, and antimicrobial activities.[7][8][9] The strategic combination of the electron-rich pyrimidine ring with the flexible, three-dimensional structure of the cyclohexenyl group in this compound creates a molecule with unique steric and electronic properties, warranting a systematic evaluation of its biological potential.
A Tiered Strategy for Biological Activity Screening
A successful screening campaign requires a logical progression from broad, high-throughput primary assays to more specific, mechanism-of-action-focused secondary assays.[10] This "screening cascade" approach ensures that resources are allocated efficiently, prioritizing the most promising activities for further investigation.[11][12]
Protocol I: Anticancer Cytotoxicity Screening via MTT Assay
Expertise & Causality: The MTT assay is a foundational colorimetric method for assessing cell viability.[13] Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial NAD(P)H-dependent oxidoreductases in living cells.[14] This reaction produces purple formazan crystals, the quantity of which is directly proportional to the number of viable, metabolically active cells.[15] We choose this assay for primary screening due to its robustness, sensitivity, and suitability for a 96-well plate format, which is ideal for testing multiple concentrations.[15][16]
Detailed Step-by-Step Protocol
This protocol is adapted from established methodologies and is optimized for adherent human cancer cell lines.[13][17]
Materials:
-
This compound (Test Compound)
-
DMSO (Vehicle)
-
Doxorubicin (Positive Control)
-
Human cancer cell lines (e.g., MCF-7 (Breast), A549 (Lung), HCT116 (Colon))
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Isopropanol, DMSO)[15]
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
Workflow:
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and adjust the concentration to 5x10⁴ - 1x10⁵ cells/mL. Seed 100 µL of this suspension into each well of a 96-well plate.[16] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2x working concentrations in complete medium via serial dilution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[18]
-
Cell Treatment: Carefully remove the old medium. Add 100 µL of the 2x working solutions to the respective wells.
-
Controls (Self-Validation):
-
Untreated Control: Cells with fresh medium only (represents 100% viability).
-
Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.
-
Positive Control: Cells treated with a known cytotoxic agent like Doxorubicin.
-
Blank Control: Wells with medium only (no cells) for background subtraction.
-
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 2-4 hours.[17]
-
Solubilization: Carefully aspirate the medium and add 100 µL of isopropanol or DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[14]
Data Presentation and Analysis
Calculate the percentage of cell viability using the following formula: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100
The results should be summarized in a table and used to generate a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
| Cell Line | Test Compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | [Experimental Value] | [Experimental Value] |
| A549 | [Experimental Value] | [Experimental Value] |
| HCT116 | [Experimental Value] | [Experimental Value] |
Protocol II: Antimicrobial Susceptibility Testing
Expertise & Causality: The Broth Microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19] The MIC is defined as the lowest concentration of an agent that inhibits the visible growth of a microorganism after overnight incubation.[20] This quantitative method is preferred over diffusion assays for screening novel compounds because it provides a precise numerical value (the MIC), which is essential for comparing potency and guiding further development.[19][21]
Detailed Step-by-Step Protocol
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[21]
Materials:
-
Test Compound stock solution (in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Fungal strain (e.g., Candida albicans ATCC 90028)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 Medium for fungi
-
Sterile 96-well U-bottom plates
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
Procedure:
-
Compound Dilution: In a 96-well plate, add 50 µL of appropriate broth to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, discarding 50 µL from the last dilution column.[22] This creates a plate with decreasing concentrations of the compound.
-
Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[21]
-
Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.
-
Controls (Self-Validation):
-
Growth Control: Wells containing broth and inoculum only (no compound).
-
Sterility Control: Wells containing broth only (no inoculum).
-
Positive Control: A parallel dilution series with a standard antibiotic.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.[19]
-
Data Acquisition: The MIC is determined by visual inspection as the lowest concentration of the compound at which there is no visible turbidity (growth).[20]
Data Presentation
The results are presented as MIC values in µg/mL or µM.
| Microorganism | Strain | Test Compound MIC (µM) | Positive Control MIC (µM) |
| Staphylococcus aureus | ATCC 29213 | [Experimental Value] | [Ciprofloxacin Value] |
| Escherichia coli | ATCC 25922 | [Experimental Value] | [Ciprofloxacin Value] |
| Candida albicans | ATCC 90028 | [Experimental Value] | [Fluconazole Value] |
Protocol III: In Vitro Kinase Inhibition Assay
Expertise & Causality: Protein kinases are a major class of therapeutic targets, and many pyrimidine derivatives are known to be kinase inhibitors.[1][23] A luminescent-based assay, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and reliable method for screening kinase inhibitors. The assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[24] The amount of ADP is directly proportional to kinase activity, and a decrease in signal indicates inhibition.[25]
Hypothetical Target Signaling Pathway
Many pyrimidine-based inhibitors target ATP-binding sites in kinases, such as those in the EGFR or MAPK signaling pathways, which are often dysregulated in cancer.[1]
Detailed Step-by-Step Protocol
This is a generic protocol for a luminescence-based kinase assay.[24]
Materials:
-
Test Compound stock solution (in DMSO)
-
Kinase of interest (e.g., EGFR, SRC, etc.)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Staurosporine (Positive Control)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO.[24]
-
Kinase Reaction Setup:
-
Add kinase, test compound (or DMSO vehicle), and buffer to the wells of a white plate.
-
Allow a 10-30 minute pre-incubation at room temperature for the compound to bind to the kinase.[25]
-
-
Initiate Reaction: Add a mixture of the substrate and ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C or room temperature for 60 minutes.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.[24]
-
-
Data Acquisition: Measure the luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.
Data Presentation
Calculate the percent inhibition relative to DMSO controls and plot against compound concentration to determine the IC₅₀ value.
| Kinase Target | Test Compound IC₅₀ (nM) | Staurosporine IC₅₀ (nM) |
| Kinase A | [Experimental Value] | [Experimental Value] |
| Kinase B | [Experimental Value] | [Experimental Value] |
| Kinase C | [Experimental Value] | [Experimental Value] |
References
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
-
PharmaTutor. (2013). PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
ResearchGate. (2015). An overview on synthesis and biological activity of pyrimidines. [Link]
-
Bitesize Bio. (2016). Three Steps for Setting up a Drug Screening Assay. [Link]
-
Grokipedia. (n.d.). Broth microdilution. [Link]
-
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
-
MI - Microbiology. (n.d.). Broth Microdilution. [Link]
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National Center for Biotechnology Information. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
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ResearchGate. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. [Link]
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National Center for Biotechnology Information. (2022). A review for cell-based screening methods in drug discovery. [Link]
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Sygnature Discovery. (n.d.). How to Develop a Successful in vitro Screening Strategy. [Link]
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Patsnap. (2024). Cyclohexene: Uses, Properties, and Applications. [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
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PubMed. (2008). Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. [Link]
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Bitesize Bio. (2017). 6 Steps for Successful in vitro Drug Treatment. [Link]
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IQVIA. (n.d.). In Vitro screening. [Link]
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ProQuest. (n.d.). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. [Link]
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ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
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Potential Applications of 5-(2-Cyclohexenyl)pyrimidine in Medicinal Chemistry: Application Notes and Protocols
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] Consequently, synthetic pyrimidine derivatives have been extensively explored as therapeutic agents, leading to the development of drugs for a wide range of diseases, including cancer, viral infections, and inflammatory conditions.[3][4][5] The strategic modification of the pyrimidine ring at its various positions allows for the fine-tuning of pharmacological properties. The C-5 position, in particular, has been a focal point for structural variation to enhance potency and selectivity.[6] This document provides a detailed technical guide on the potential applications of a novel derivative, 5-(2-Cyclohexenyl)pyrimidine, in medicinal chemistry, offering insights into its synthesis and protocols for evaluating its biological activity.
Rationale for Investigation
The introduction of a lipophilic, conformationally restricted cyclohexenyl moiety at the 5-position of the pyrimidine ring presents an intriguing avenue for drug discovery. This structural feature can influence the molecule's interaction with biological targets, potentially leading to novel mechanisms of action or improved pharmacological profiles compared to existing pyrimidine-based drugs. The unsaturated nature of the cyclohexenyl ring also offers possibilities for specific interactions within target binding sites. Drawing from the extensive literature on 5-substituted pyrimidines, we hypothesize that this compound holds significant potential as an antiviral and anticancer agent.
Synthetic Strategy and Protocols
The synthesis of this compound can be efficiently achieved through modern cross-coupling methodologies, which are renowned for their reliability and broad substrate scope in forming carbon-carbon bonds.
Proposed Synthetic Workflow
Caption: Proposed synthetic routes to this compound.
Protocol 1: Synthesis via Suzuki-Miyaura Coupling
This protocol describes a palladium-catalyzed Suzuki-Miyaura coupling reaction, a robust method for forming C-C bonds.[7][8]
Materials:
-
5-Bromopyrimidine or 5-Iodopyrimidine
-
2-Cyclohexenylboronic acid pinacol ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Dioxane (anhydrous)
-
Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-halopyrimidine (1.0 eq), 2-cyclohexenylboronic acid pinacol ester (1.2 eq), and potassium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add a degassed mixture of dioxane and water (4:1 v/v).
-
Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Application I: Antiviral Agent
Scientific Rationale:
A significant body of research has demonstrated the antiviral potential of 5-substituted pyrimidine nucleoside analogs.[9][10][11] These compounds can act as inhibitors of viral DNA polymerase or be incorporated into the viral DNA, leading to chain termination. The nature of the 5-substituent is critical for both potency and selectivity. For instance, 5-vinyl and 5-alkyl substituted pyrimidine nucleosides have shown potent activity against herpes simplex virus (HSV).[4][10] The cyclohexenyl group of this compound could mimic the spatial and electronic properties of these active substituents, making it a promising candidate for antiviral drug development.
Protocol 2: In Vitro Antiviral Activity Assay (Plaque Reduction Assay)
This protocol outlines a standard method to evaluate the antiviral activity of a compound against a specific virus, such as Herpes Simplex Virus type 1 (HSV-1).
Materials:
-
Vero cells (or other susceptible host cell line)
-
Herpes Simplex Virus type 1 (HSV-1)
-
This compound (test compound)
-
Acyclovir (positive control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Methylcellulose overlay medium
-
Crystal violet staining solution
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
Procedure:
-
Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of this compound and Acyclovir in DMEM.
-
Infect the cell monolayers with a known titer of HSV-1 for 1-2 hours.
-
Remove the virus inoculum and add the different concentrations of the test compound and controls.
-
Incubate the plates for 2-3 days to allow for plaque formation.
-
Fix the cells with a methanol/acetone mixture and stain with crystal violet.
-
Count the number of plaques in each well and calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.
-
Simultaneously, perform a cytotoxicity assay (e.g., MTT assay) on uninfected cells to determine the 50% cytotoxic concentration (CC₅₀).
-
Calculate the Selectivity Index (SI = CC₅₀/EC₅₀) to assess the therapeutic window of the compound.
Data Presentation:
| Compound | EC₅₀ (µM) vs. HSV-1 | CC₅₀ (µM) on Vero Cells | Selectivity Index (SI) |
| This compound | To be determined | To be determined | To be determined |
| Acyclovir (Control) | Expected value | Expected value | Expected value |
Potential Application II: Anticancer Agent
Scientific Rationale:
Pyrimidine derivatives are a well-established class of anticancer agents.[1][3][12] 5-Fluorouracil, a pyrimidine analog, is a widely used chemotherapeutic drug.[1] The introduction of various substituents at the 5-position has led to the discovery of compounds with potent antiproliferative activity against a range of cancer cell lines.[13][14] The lipophilic cyclohexenyl group could enhance cell membrane permeability and interactions with hydrophobic pockets of target proteins, such as kinases, which are often dysregulated in cancer.
Hypothetical Signaling Pathway Inhibition
Caption: Hypothetical inhibition of a growth factor signaling pathway.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
This compound (test compound)
-
Doxorubicin (positive control)
-
RPMI-1640 medium (or other appropriate cell culture medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and Doxorubicin for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Data Presentation:
| Compound | IC₅₀ (µM) on MCF-7 | IC₅₀ (µM) on A549 |
| This compound | To be determined | To be determined |
| Doxorubicin (Control) | Expected value | Expected value |
Conclusion
This compound represents a novel and unexplored chemical entity with significant potential in medicinal chemistry. Based on the well-established biological activities of 5-substituted pyrimidines, this compound is a promising candidate for development as both an antiviral and an anticancer agent. The protocols detailed in this document provide a clear framework for the synthesis and biological evaluation of this compound, paving the way for further investigation into its therapeutic potential.
References
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10][11]imidazo[1,2-a]pyrimidine derivatives as selective Cyclooxygenase-2 Inhibitors: Design, synthesis, docking studies, and biological evaluation.
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Application Notes and Protocols: The 5-(2-Cyclohexenyl)pyrimidine Scaffold in Modern Drug Discovery
Abstract
The pyrimidine core is a cornerstone in medicinal chemistry, integral to numerous FDA-approved therapeutics.[1] Its versatile scaffold allows for extensive functionalization, enabling the fine-tuning of pharmacological activity.[2][3][4] This guide explores the strategic use of the 5-(2-Cyclohexenyl)pyrimidine scaffold, a novel architectural motif that combines the proven biological relevance of the pyrimidine ring with the advantageous physicochemical properties of a cyclohexenyl moiety. The introduction of a non-aromatic, sp³-rich cyclohexenyl group at the 5-position presents a compelling strategy to enhance drug-like properties, such as solubility and metabolic stability, while potentially serving as a bioisosteric replacement for traditional phenyl rings.[5][6][7] These notes provide a comprehensive overview of the rationale, synthesis, and potential applications of this scaffold, complete with detailed protocols for researchers in drug discovery.
Introduction: Rationale for the this compound Scaffold
The pyrimidine ring is a privileged heterocycle in drug discovery, found in a wide array of therapeutic agents targeting diverse biological pathways, including those involved in cancer, inflammation, and infectious diseases.[2][8][9][10] The substitution pattern on the pyrimidine ring is critical for defining its biological activity, with the 5-position being a key vector for modification to modulate potency and selectivity.[11][12][13][14]
The strategic incorporation of a 2-cyclohexenyl group at this position is predicated on several key principles of modern medicinal chemistry:
-
Bioisosterism and Escape from Flatland: The phenyl group is a common substituent in drug candidates but can be associated with poor metabolic stability and low aqueous solubility.[6] The non-aromatic, three-dimensional structure of the cyclohexenyl group serves as a saturated bioisostere for the phenyl ring, potentially improving pharmacokinetic properties by increasing the fraction of sp³-hybridized carbons (Fsp³).[5][6][15] This "escape from flatland" is a widely adopted strategy to enhance the developability of drug candidates.
-
Modulation of Physicochemical Properties: The replacement of a planar aromatic ring with a flexible carbocycle can significantly alter a molecule's conformational profile, solubility, and lipophilicity (LogP).[5] These changes can lead to improved oral bioavailability and a more favorable toxicity profile.
-
Novel Chemical Space: The this compound scaffold represents a largely unexplored area of chemical space. Exploring this scaffold can lead to the discovery of novel intellectual property and compounds with unique biological activities.
-
Intrinsic Biological Relevance: Cyclohexene derivatives themselves have demonstrated a range of biological activities, including anti-inflammatory and anti-sepsis effects, further supporting the potential of this hybrid scaffold.[16][17]
This guide will provide detailed protocols for the synthesis and evaluation of compounds based on this promising scaffold.
Synthesis of the this compound Scaffold
The synthesis of this compound derivatives can be achieved through various modern cross-coupling reactions. The general strategy involves the coupling of a 5-halopyrimidine with a suitable cyclohexenyl-containing organometallic reagent. A robust and widely applicable method is the Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
The overall synthetic workflow can be visualized as a two-step process starting from a commercially available or readily synthesized 5-halopyrimidine.
Caption: Synthetic workflow for the this compound scaffold.
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a generic this compound scaffold.
Materials:
-
5-Bromo-2,4-dichloropyrimidine (or other suitable 5-halopyrimidine)
-
2-Cyclohexen-1-ylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Toluene (for extraction)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask, add 5-bromo-2,4-dichloropyrimidine (1.0 eq), 2-cyclohexen-1-ylboronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add anhydrous 1,4-dioxane (5 mL per mmol of 5-bromopyrimidine) and degassed water (1 mL per mmol of 5-bromopyrimidine).
-
Add potassium carbonate (3.0 eq) to the mixture.
-
Heat the reaction mixture to 90 °C and stir under an inert atmosphere for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with toluene (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 5-(2-cyclohexenyl)-2,4-dichloropyrimidine.
Characterization:
-
¹H NMR: To confirm the presence of the cyclohexenyl and pyrimidine protons and their respective couplings.
-
¹³C NMR: To identify the carbon skeleton of the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Potential Applications and Biological Evaluation
The this compound scaffold holds promise in several therapeutic areas, primarily due to the known activities of pyrimidine and cyclohexene derivatives.
Anti-Inflammatory and Analgesic Agents
Rationale: Pyrimidine derivatives are known to exhibit anti-inflammatory and analgesic properties.[18][19][20] Additionally, certain cyclohexene derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) and cytokines.[17] This suggests that the this compound scaffold could be a promising starting point for the development of novel anti-inflammatory agents, potentially targeting enzymes like cyclooxygenases (COX-1/COX-2).[20]
Proposed Biological Evaluation Workflow:
Caption: Workflow for evaluating anti-inflammatory activity.
Protocol: In Vitro COX Inhibition Assay
This protocol outlines the screening of compounds for their ability to inhibit COX-1 and COX-2 enzymes.
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test compounds dissolved in DMSO
-
Celecoxib (selective COX-2 inhibitor control)
-
Ibuprofen (non-selective COX inhibitor control)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations (typically from 0.01 to 100 µM). Include wells for a positive control (celecoxib/ibuprofen) and a vehicle control (DMSO).
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding arachidonic acid.
-
Immediately add TMPD.
-
Measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of TMPD oxidation for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration to determine the IC₅₀ value.
Anticancer Agents
Rationale: The pyrimidine scaffold is a well-established pharmacophore in oncology, with numerous approved drugs targeting various kinases and metabolic pathways.[2][3][8][21] Cyclohexenone derivatives have also been reported to possess anticancer properties.[22] The this compound scaffold could be explored for its potential to inhibit protein kinases, such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancer.[23]
Proposed Biological Evaluation Workflow:
Caption: Workflow for evaluating anticancer activity.
Protocol: Antiproliferative MTT Assay
This protocol measures the effect of the test compounds on the proliferation of cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidified isopropanol)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM). Include wells for a positive control (doxorubicin) and a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation and Interpretation
All quantitative data from the biological assays should be summarized in tables for clear comparison of the activity of different derivatives.
Table 1: Example Data Summary for Anti-Inflammatory Activity
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | TNF-α Inhibition (%) at 10 µM |
| SC-001 | 15.2 | 0.8 | 19.0 | 65.3 |
| SC-002 | >100 | 2.5 | >40 | 72.1 |
| Celecoxib | 25.0 | 0.05 | 500 | 85.0 |
| Ibuprofen | 5.0 | 10.0 | 0.5 | 45.0 |
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its design is rooted in established medicinal chemistry principles, aiming to improve the drug-like properties of the versatile pyrimidine core. The protocols outlined in this guide provide a robust framework for the synthesis and biological evaluation of compounds based on this scaffold. Future work should focus on building a library of derivatives with diverse substitutions on both the pyrimidine and cyclohexenyl rings to establish a comprehensive structure-activity relationship (SAR). Further optimization of lead compounds for their pharmacokinetic and toxicological profiles will be crucial for their advancement into preclinical development.
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Application Note & Protocols: A Framework for In Vitro Efficacy Testing of 5-(2-Cyclohexenyl)pyrimidine
Introduction: The Rationale for a Tiered In Vitro Assessment
Pyrimidine analogs represent a cornerstone in oncology, primarily functioning as antimetabolites that disrupt nucleic acid synthesis and trigger cytotoxicity in rapidly proliferating cancer cells.[1][2] Novel compounds, such as 5-(2-Cyclohexenyl)pyrimidine, require a systematic and multi-faceted in vitro evaluation to determine their therapeutic potential and elucidate their mechanism of action (MoA). A purely cytotoxic endpoint, while informative, is insufficient for modern drug development. A deeper understanding of how a compound induces cell death is critical for predicting in vivo efficacy and identifying potential patient populations.
This guide presents a tiered, logical workflow for characterizing the anticancer properties of this compound. We will progress from broad screening of cytotoxic activity to more granular assays that probe for specific cellular responses like apoptosis and cell cycle disruption.[3][4] Each protocol is designed to be a self-validating system, providing researchers with the robust data necessary to make critical " go/no-go " decisions in the discovery pipeline.
Figure 1: A tiered workflow for evaluating this compound efficacy.
Tier 1: Primary Efficacy & Cytotoxicity Assessment
The initial goal is to determine if this compound has a measurable effect on cancer cell viability and to quantify its potency. The MTT assay is a robust, colorimetric method ideal for this purpose.
Assay Principle: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay quantifies metabolic activity, which serves as a proxy for cell viability.[4] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to an insoluble purple formazan product.[5] The amount of formazan produced, measured spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[6]
Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast; PANC-1 for pancreatic)[7][8]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)[9]
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Workflow Diagram:
Figure 2: Step-by-step workflow for the MTT cell viability assay.
Step-by-Step Procedure:
-
Cell Seeding: In a 96-well plate, seed 5,000-10,000 cells per well in 100 µL of complete culture medium.[10] Include wells for 'no-cell' blanks. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[11]
-
Compound Treatment: Prepare 2x serial dilutions of this compound in culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding compound dilution. Include 'vehicle-only' wells as a negative control.
-
Incubate the plates for a duration relevant to the compound's expected mechanism (typically 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT stock solution to each well (final concentration of 0.5 mg/mL).[11]
-
Incubate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium without disturbing the crystals. For suspension cells, centrifugation of the plate is required first.[5]
-
Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[5]
-
Measurement: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at 590 nm within 1 hour.
Data Analysis & Interpretation:
-
Subtract the average absorbance of the 'no-cell' blank wells from all other readings.
-
Calculate percent viability for each concentration relative to the vehicle-treated control cells (which represent 100% viability).
-
Plot percent viability versus the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value—the concentration of the compound that inhibits cell viability by 50%.
| Parameter | Description |
| IC₅₀ Value | The concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ indicates higher potency.[12] |
| Vehicle Control | Cells treated with the same solvent used to dissolve the compound (e.g., 0.1% DMSO). Represents 100% viability. |
| Blank Control | Wells containing medium and MTT but no cells. Used to subtract background absorbance.[9] |
Tier 2: Mechanism of Action (MoA) Elucidation
An IC₅₀ value confirms potency but doesn't explain the underlying biology. The following assays dissect the how and why behind the observed cytotoxicity.
Apoptosis Induction: Caspase-Glo® 3/7 Assay
Assay Principle: A key hallmark of apoptosis is the activation of effector caspases, particularly caspase-3 and caspase-7. This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for cleavage by caspase-3 and -7.[13] Upon cleavage, aminoluciferin is released, which is then consumed by luciferase to generate a luminescent signal proportional to caspase activity. The "add-mix-measure" format is simple and ideal for high-throughput screening.[13]
Detailed Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound at concentrations around the IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a defined period (e.g., 24 hours). Include untreated and vehicle controls.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[14]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[15]
-
Signal Development: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[15] Incubate at room temperature for at least 30 minutes, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis & Interpretation:
-
An increase in luminescence (Relative Luminescence Units, RLU) compared to the vehicle control indicates activation of caspase-3/7 and suggests apoptosis is the mode of cell death.
-
Data is typically presented as fold-change in caspase activity over the control.
Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) Staining
Assay Principle: This flow cytometry-based assay provides a more definitive characterization of cell death. In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membranes of live and early apoptotic cells. It can only enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[16]
Workflow Diagram:
Figure 3: Workflow for differentiating apoptotic and necrotic cells via Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Staining
-
Cell Treatment: Treat cells in 6-well plates with the compound at 1x and 2x IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant (which contains dead cells), and centrifuge at 500 x g for 5 minutes.[17]
-
Washing: Wash the cell pellet twice with cold PBS.[18]
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.[18]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[10]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
Data Acquisition: Analyze the samples by flow cytometry immediately (within 1 hour).[18]
Data Analysis & Interpretation: The flow cytometer will generate a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rarely populated with proper technique). A significant shift of the cell population to the lower-right and upper-right quadrants confirms an apoptotic MoA.
Cell Cycle Arrest: Propidium Iodide Staining & Flow Cytometry
Assay Principle: Many antimetabolites function by halting the cell cycle at specific checkpoints (G1, S, or G2/M) to prevent DNA replication or cell division.[19] Propidium Iodide (PI) is an intercalating agent that stoichiometrically binds to DNA.[20] The amount of fluorescence emitted from PI-stained cells is therefore directly proportional to the amount of DNA they contain. By analyzing a population of cells with flow cytometry, one can distinguish between the different phases of the cell cycle.[20]
Detailed Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC₅₀ concentration for various time points (e.g., 12, 24, 48 hours) to observe time-dependent effects.
-
Harvesting: Harvest approximately 1 x 10⁶ cells per sample by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing. This fixes the cells and permeabilizes the membranes.[21][22] Incubate on ice for at least 30 minutes (or store at 4°C).[21]
-
Washing: Centrifuge the fixed cells (2000 rpm for 5 min), discard the ethanol, and wash the pellet twice with PBS.[21]
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL).[21] Incubate for 30 minutes at 37°C. Expert Insight: This step is critical because PI can also bind to double-stranded RNA; RNase treatment ensures that the signal comes exclusively from DNA.[20]
-
PI Staining: Add PI staining solution to a final concentration of 50 µg/mL.[21]
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Analysis & Interpretation:
-
A histogram of cell count versus fluorescence intensity will be generated.
-
G0/G1 Phase: Cells with a 2n DNA content will form the first major peak.
-
S Phase: Cells actively replicating their DNA (between 2n and 4n) will appear between the two peaks.
-
G2/M Phase: Cells with a 4n DNA content will form the second major peak.
-
An accumulation of cells in a specific peak (e.g., a larger G2/M peak compared to the control) indicates that this compound induces cell cycle arrest at that phase.
Conclusion
This structured, tiered approach provides a comprehensive framework for the initial in vitro characterization of this compound. By progressing from a broad measure of cytotoxicity (MTT assay) to specific mechanistic assays (Caspase-Glo, Annexin V, and cell cycle analysis), researchers can build a robust data package. This package not only establishes the compound's potency but also provides critical insights into its biological mechanism of action, which is essential for guiding further preclinical and clinical development.
References
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Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. PubMed. Retrieved from [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
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Provost, J. J., & Wallert, M. A. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Creative Biolabs Antibody. (n.d.). Protocol of Cell Cycle Staining Flow Cytometry. Retrieved from [Link]
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UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]
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Brody School of Medicine, ECU. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core. Retrieved from [Link]
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Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Retrieved from [Link]
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Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
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Galmarini, C. M., Mackey, J. R., & Dumontet, C. (2002). Pyrimidine nucleoside analogs in cancer treatment. Taylor & Francis Online. Retrieved from [Link]
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(n.d.). Annexin V Staining Protocol. Retrieved from [Link]
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IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs. In Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]
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ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
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Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
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Ashraf, M. U., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. Retrieved from [Link]
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protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link]
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(n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. Retrieved from [Link]
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Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
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ScienceDirect. (n.d.). Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer. Retrieved from [Link]
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Bentham Science Publisher. (n.d.). Design, Synthesis, In Silico and In Vitro Evaluation of Novel Pyrimidine Derivatives as EGFR Inhibitors. Retrieved from [Link]
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Yousuf, M., et al. (n.d.). Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. Retrieved from [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[6][9]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Retrieved from [Link]
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van der Wilt, C. L., et al. (2018). Antipyrimidine effects of five different pyrimidine de novo synthesis inhibitors in three head and neck cancer cell lines. PubMed. Retrieved from [Link]
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Derissen, E. J. B., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. PubMed. Retrieved from [Link]
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Application Notes & Protocols: Preclinical Evaluation of 5-(2-Cyclohexenyl)pyrimidine in Animal Models
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of the novel compound, 5-(2-Cyclohexenyl)pyrimidine, using various animal models. This document outlines the scientific rationale for selecting specific models, detailed experimental protocols, and key endpoints for assessing therapeutic potential in oncology, inflammation, and neurological disorders.
Introduction: The Therapeutic Promise of the Pyrimidine Scaffold
Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids (DNA and RNA)[1][2][3]. This privileged scaffold is also present in numerous natural and synthetic molecules with a wide array of pharmacological activities[2][4]. The therapeutic potential of pyrimidine derivatives is vast, with established applications and ongoing research in several key areas:
-
Anticancer Activity: Many pyrimidine analogues function as antimetabolites, interfering with DNA and RNA synthesis, which ultimately leads to cancer cell death[5][6][7]. They are integral components of various chemotherapeutic regimens[8]. Some pyrimidine derivatives also act as potent inhibitors of protein kinases, which are crucial regulators of cell proliferation and survival[8].
-
Anti-inflammatory Properties: Pyrimidine derivatives have been shown to exhibit significant anti-inflammatory effects by inhibiting key inflammatory mediators such as cyclooxygenase (COX), inducible nitric oxide synthase (iNOS), and various cytokines[9][10].
-
Neurological Applications: The pyrimidine scaffold is being explored for its potential in treating a range of central nervous system (CNS) disorders[11].
-
Other Biological Activities: The versatility of the pyrimidine core extends to antimicrobial, antiviral, antioxidant, and antimalarial activities[1][2].
Given the rich pharmacology of the pyrimidine class of compounds, this compound, a novel derivative, warrants a thorough investigation of its therapeutic potential. This guide proposes a multi-pronged approach to its preclinical evaluation.
General Pharmacokinetic Considerations for Pyrimidine Analogues
Before embarking on efficacy studies, a preliminary understanding of the pharmacokinetic (PK) profile of this compound is essential. Pyrimidine analogues are often considered prodrugs that require intracellular activation, typically through phosphorylation, to exert their pharmacological effects[5][7][12][13].
Key PK Parameters to Assess:
-
Absorption and Bioavailability: Pyrimidine analogues can have poor oral absorption and are often administered via other routes[6]. Initial studies should determine the bioavailability of this compound.
-
Distribution: Understanding the tissue distribution is critical, especially for targeting specific organs like the brain in neurological models[6].
-
Metabolism: Pyrimidine derivatives are typically metabolized in the liver[6]. Identifying the metabolic pathways and potential active metabolites is crucial.
-
Excretion: The primary route of elimination for many pyrimidine analogues is through urine[6].
A pilot PK study in a small cohort of rodents (e.g., mice or rats) is recommended to determine the optimal dosing regimen (dose and frequency) and route of administration for subsequent efficacy studies.
Preclinical Evaluation in Oncology
The anticancer potential of pyrimidine derivatives is well-documented[8][14][15]. The following section details a robust strategy for evaluating the anti-tumor efficacy of this compound.
Rationale for Model Selection
A subcutaneous xenograft model using human cancer cell lines implanted in immunocompromised mice is a standard and effective initial approach for assessing anti-tumor activity in vivo[16][17][18]. This model allows for the direct evaluation of the compound's effect on tumor growth.
Proposed Signaling Pathway: Hypothetical Mechanism of Action
Given that many pyrimidine derivatives inhibit key cellular processes, a plausible mechanism for this compound could be the inhibition of enzymes involved in pyrimidine de novo synthesis or the modulation of critical signaling pathways in cancer cells.
Caption: Hypothetical mechanism of this compound.
Experimental Workflow: Subcutaneous Xenograft Model
Caption: Workflow for subcutaneous xenograft model.
Detailed Protocol: Murine Xenograft Model for Solid Tumors
Materials:
-
This compound
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Human cancer cell line (e.g., MDA-MB-231 for breast cancer)
-
Female athymic nude mice (6-8 weeks old)
-
Matrigel
-
Sterile PBS and cell culture medium
-
Calipers
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cell line under standard conditions.
-
Harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse[16].
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (length x width²) / 2[16].
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare this compound in the appropriate vehicle at the desired concentrations (a dose-response study is recommended).
-
Administer the compound to the treatment groups via the predetermined optimal route (e.g., oral gavage, intraperitoneal injection) daily or as determined by PK studies. The control group receives the vehicle alone.
-
-
Efficacy and Toxicity Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for any signs of toxicity (e.g., changes in behavior, weight loss, ruffled fur).
-
-
Endpoint and Data Analysis:
-
The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³).
-
At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Collect tumors and major organs for histological analysis and biomarker assessment (e.g., proliferation markers like Ki67, apoptosis markers like cleaved caspase-3)[19].
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Mean Tumor Weight (g) at Endpoint | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | N/A | ||
| This compound | Low Dose | |||
| This compound | Mid Dose | |||
| This compound | High Dose |
Preclinical Evaluation in Inflammation
The anti-inflammatory potential of pyrimidine derivatives makes this a promising area for investigation[10].
Rationale for Model Selection
The carrageenan-induced paw edema model in rats is a classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs[20][21]. It is a simple, reliable, and reproducible method.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: Workflow for carrageenan-induced paw edema model.
Detailed Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Carrageenan (1% w/v in sterile saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Male Wistar rats (180-220 g)
-
Plethysmometer
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Divide the rats into groups (n=6-8 per group): Vehicle control, standard drug, and treatment groups with different doses of this compound.
-
-
Drug Administration:
-
Administer the vehicle, standard drug, or this compound orally or intraperitoneally 1 hour before carrageenan injection.
-
-
Induction of Edema:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its baseline volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100
-
-
Data Presentation:
| Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | Percent Inhibition of Edema (%) |
| Vehicle Control | 0 | N/A | |
| Indomethacin | 10 | ||
| This compound | Low Dose | ||
| This compound | Mid Dose | ||
| This compound | High Dose |
Preclinical Evaluation in Neurological Disorders
Given the CNS activity of some pyrimidine derivatives, exploring the neuroprotective or therapeutic potential of this compound is a logical next step[11].
Rationale for Model Selection
Rodent models are indispensable for studying neurodegenerative diseases[22][23][24][25][26]. The choice of model depends on the specific disease being investigated. For instance, a model of Parkinson's disease can be induced by the neurotoxin 6-hydroxydopamine (6-OHDA).
Experimental Workflow: 6-OHDA Model of Parkinson's Disease
Caption: Workflow for 6-OHDA model of Parkinson's disease.
Detailed Protocol: 6-OHDA-Induced Model of Parkinson's Disease in Rats
Materials:
-
This compound
-
Vehicle
-
6-hydroxydopamine (6-OHDA)
-
Desipramine (to protect noradrenergic neurons)
-
Apomorphine
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
Procedure:
-
Stereotaxic Surgery:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes before 6-OHDA injection.
-
Unilaterally inject 6-OHDA into the medial forebrain bundle or striatum to create a lesion of the nigrostriatal dopamine pathway.
-
-
Post-operative Recovery and Lesion Confirmation:
-
Allow the animals to recover for 2-3 weeks.
-
Confirm the lesion by assessing rotational behavior induced by apomorphine (a dopamine agonist). Successful lesioning results in contralateral rotations.
-
-
Treatment:
-
Group the lesioned animals and begin chronic daily administration of the vehicle or this compound for a specified period (e.g., 4 weeks).
-
-
Behavioral Assessment:
-
Periodically assess motor function using tests such as:
-
Apomorphine-induced rotations: To measure dopamine receptor supersensitivity.
-
Cylinder test: To assess forelimb use asymmetry.
-
Rotarod test: To evaluate motor coordination and balance.
-
-
-
Endpoint Histological Analysis:
-
At the end of the treatment period, euthanize the animals and perfuse the brains.
-
Perform immunohistochemistry for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Data Presentation:
| Group | Dose (mg/kg) | Net Apomorphine-Induced Rotations (turns/min) | % TH-Positive Neurons in Substantia Nigra (ipsilateral vs. contralateral) |
| Sham (Saline injection) | 0 | ||
| 6-OHDA + Vehicle | 0 | ||
| 6-OHDA + this compound | Low Dose | ||
| 6-OHDA + this compound | High Dose |
Conclusion and Future Directions
This document provides a foundational framework for the preclinical evaluation of this compound. The proposed animal models in oncology, inflammation, and neurology offer a robust starting point to elucidate its therapeutic potential. Positive results in these initial screens should be followed by more complex and specific models, such as orthotopic or genetically engineered cancer models, chronic inflammation models (e.g., collagen-induced arthritis)[20], or transgenic models of neurodegenerative diseases[24]. A thorough investigation of the compound's mechanism of action through in vitro and ex vivo studies will be paramount to its further development as a potential therapeutic agent.
References
-
Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521-1537. [Link]
-
Sindhu, R. K., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. International Journal of Pharmaceutical Sciences and Research, 8(4), 1550-1557. [Link]
-
Kaur, R., et al. (2018). Therapeutic potential of heterocyclic pyrimidine scaffolds. Chemistry Central Journal, 12(1), 49. [Link]
-
Anonymous. (n.d.). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
-
Kumar, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1349–1363. [Link]
-
Anonymous. (2017). Pyrimidine analogues. BrainKart. [Link]
-
Li, W., et al. (2022). The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids. Future Medicinal Chemistry, 14(1), 59-79. [Link]
-
Sindhu, R., et al. (2017). VARIOUS ANIMAL MODELS FOR PRECLINICAL TESTING OF ANTI-INFLAMMATORY AGENTS. Semantic Scholar. [Link]
-
Patil, K. R., et al. (2019). Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
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Al-Omary, F. A. M., et al. (2018). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Molecules, 23(2), 345. [Link]
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Journal of Translational Medicine, 17(1), 273. [Link]
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Kumar, A., et al. (2014). Synthesis and Therapeutic Potential of Pyrimidine Derivatives. ResearchGate. [Link]
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Derissen, E. J. (2019). Intracellular Quantification and Pharmacokinetics of Pyrimidine Analogues used in Oncology. DSpace@Utrecht University. [Link]
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St-Amour, I., et al. (2020). Rat models of major neurodegenerative disorders. Journal of Neuroscience Methods, 335, 108620. [Link]
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Ellenbroek, B., & Youn, J. (2016). Rodent models in neuroscience research: is it a rat race?. Disease Models & Mechanisms, 9(10), 1079-1087. [Link]
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Anonymous. (2019). Murine Models of Neurodegenerative Diseases. Maze Engineers. [Link]
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Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience, 21(10), 1370-1379. [Link]
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Derissen, E. J., et al. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. ResearchGate. [Link]
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Fisher, K. (2012). Animal Models of Neurological Disorders. Neurotherapeutics, 9(2), 231-233. [Link]
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Derissen, E. J., et al. (2020). Intracellular metabolism of pyrimidine anticancer drugs. ResearchGate. [Link]
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Zhang, Y., et al. (2025). Design, synthesis and anti-tumor evaluation of novel pyrimidine and quinazoline analogues. European Journal of Medicinal Chemistry, 281, 116930. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. Applied Organometallic Chemistry, 37(10), e7070. [Link]
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Li, Y., et al. (2024). The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Cancers, 16(16), 2898. [Link]
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Al-Ostoot, F. H., et al. (2022). Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. Molecules, 27(21), 7234. [Link]
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Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(48), 30048-30072. [Link]
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Patel, K. S., et al. (2012). A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, 2(3), 170-182. [Link]
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Al-Mulla, A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 361-384. [Link]
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El-Sayed, N. F., et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports, 15(1), 6636. [Link]
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Kamal, A., et al. (2022). Design, Synthesis, and Biological Evaluation of 5,6,7,8-Tetrahydrobenzo[2][27]thieno[2,3-d]pyrimidines as Microtubule Targeting Agents. Molecules, 27(2), 346. [Link]
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Application Notes and Protocols for the Functionalization of the Cyclohexenyl Ring in 5-(2-Cyclohexenyl)pyrimidine
Introduction: The Strategic Value of Functionalized Cyclohexenylpyrimidines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The incorporation of a cyclohexenyl moiety introduces a three-dimensional element that can enhance binding affinity and selectivity for biological targets by providing more extensive contact points compared to flat aromatic systems.[4] The functionalization of this cyclohexenyl ring in 5-(2-Cyclohexenyl)pyrimidine offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, and to introduce new pharmacophoric features. This guide provides detailed protocols for the targeted functionalization of the cyclohexenyl ring in this compound, enabling researchers to generate a diverse library of novel compounds for drug discovery and development.
The synthetic accessibility and the potential for stereoselective transformations make the cyclohexenyl group an attractive platform for chemical modification.[4] This document will detail three key functionalization strategies: epoxidation, dihydroxylation, and carbon-hydrogen (C-H) bond functionalization. For each method, we will provide a comprehensive, step-by-step protocol, discuss the underlying mechanistic principles, and offer insights into the expected stereochemical outcomes, particularly considering the electronic influence of the pyrimidine ring.
Synthesis of the Starting Material: this compound
A plausible synthetic route to the starting material, this compound, involves a Suzuki-Miyaura cross-coupling reaction. This approach offers high functional group tolerance and generally proceeds in good yields.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
Materials:
-
5-Bromopyrimidine
-
2-Cyclohexenylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask, add 5-bromopyrimidine (1.0 eq), 2-cyclohexenylboronic acid pinacol ester (1.2 eq), potassium carbonate (3.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and deionized water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Functionalization of the Cyclohexenyl Ring
The electron-withdrawing nature of the pyrimidine ring is anticipated to slightly deactivate the double bond of the cyclohexenyl moiety towards electrophilic attack. However, this electronic effect can also enhance the regioselectivity and stereoselectivity of certain transformations.
Protocol 2: Stereoselective Epoxidation with m-Chloroperoxybenzoic Acid (m-CPBA)
Epoxidation of the cyclohexenyl ring introduces a reactive epoxide functional group, which can be further manipulated to install a variety of functionalities. The use of m-CPBA is a classic and reliable method for this transformation.[5][6]
Causality Behind Experimental Choices: The choice of m-CPBA is based on its ready availability, ease of handling, and generally high yields in epoxidation reactions. The reaction is performed at a low temperature to minimize side reactions and enhance stereoselectivity. The pyrimidine ring's electronic influence is expected to favor the attack of the peroxy acid from the less sterically hindered face of the cyclohexenyl ring.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 4 hours and then allow it to warm to room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield the corresponding epoxide.
Expected Stereoselectivity: The pyrimidine moiety is likely to direct the epoxidation to the face of the double bond anti to the pyrimidine group due to steric hindrance, leading to the formation of a single major diastereomer.
Data Presentation:
| Substrate | Reagent | Product | Expected Diastereomeric Ratio (anti:syn) |
| This compound | m-CPBA | 5-(7-Oxabicyclo[4.1.0]heptan-2-yl)pyrimidine | >10:1 |
Visualization of the Epoxidation Workflow:
Caption: Workflow for the epoxidation of this compound.
Protocol 3: Asymmetric Dihydroxylation via Sharpless Catalysis
The Sharpless asymmetric dihydroxylation allows for the enantioselective synthesis of vicinal diols, which are valuable chiral building blocks in drug synthesis.[7][8][9][10]
Causality Behind Experimental Choices: This protocol utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high enantioselectivity. The use of a co-oxidant, such as potassium ferricyanide, regenerates the osmium catalyst, making the process more cost-effective and less hazardous. The choice between AD-mix-α and AD-mix-β determines the facial selectivity of the dihydroxylation.[10]
Experimental Protocol:
-
In a round-bottom flask, prepare a solution of tert-butanol and water (1:1 v/v).
-
Add AD-mix-α or AD-mix-β (1.4 g per mmol of alkene) to the solvent mixture and stir until both layers are clear.
-
Cool the mixture to 0 °C and add methanesulfonamide (1.0 eq).
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir vigorously at 0 °C for 24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding solid sodium sulfite (1.5 g) and stir for 1 hour at room temperature.
-
Add ethyl acetate and stir for 30 minutes.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with 2 M aqueous potassium hydroxide, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude diol by column chromatography or recrystallization.
Expected Stereoselectivity: The Sharpless mnemonic can be used to predict the facial selectivity. With AD-mix-β [(DHQD)₂PHAL as the ligand], the dihydroxylation is expected to occur from the top face of the alkene when oriented with the larger substituent (the pyrimidine ring) in the bottom right quadrant. AD-mix-α will provide the opposite enantiomer.
Data Presentation:
| Substrate | Reagent | Expected Major Enantiomer | Expected Enantiomeric Excess (ee) |
| This compound | AD-mix-β | (1R,2R)-1-(Pyrimidin-5-yl)cyclohex-3-ene-1,2-diol | >95% |
| This compound | AD-mix-α | (1S,2S)-1-(Pyrimidin-5-yl)cyclohex-3-ene-1,2-diol | >95% |
Visualization of the Dihydroxylation Pathway:
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Application Note: High-Throughput Screening of 5-(2-Cyclohexenyl)pyrimidine Libraries for Kinase Inhibitor Discovery
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Its ability to mimic the adenine ring of ATP allows for effective targeting of the kinase ATP-binding site.[3][4] This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify novel kinase inhibitors from 5-(2-Cyclohexenyl)pyrimidine libraries. We detail a robust, self-validating protocol, from initial assay development and optimization to primary and secondary screening, data analysis, and hit confirmation. The methodologies described herein are grounded in established HTS principles to ensure the generation of high-quality, reproducible data suitable for advancing promising hits into lead optimization.
Introduction: The Rationale for Screening 5-(2-Cyclohexenyl)pyrimidines
Kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, especially cancer.[4] Consequently, kinase inhibitors have become a highly important class of oncology drugs.[4] The pyrimidine scaffold is a well-established pharmacophore for kinase inhibition, valued for its synthetic tractability and its role as a "hinge-binding" motif.[5][6]
The addition of a 5-(2-Cyclohexenyl) group introduces a three-dimensional, alicyclic component to the planar pyrimidine core. This structural feature is significant for several reasons:
-
Exploration of Novel Chemical Space: The non-aromatic, bulky cyclohexenyl group can probe deeper, less-conserved pockets within the kinase active site, potentially leading to inhibitors with novel binding modes and improved selectivity.
-
Improved Physicochemical Properties: The introduction of sp3-hybridized carbons can enhance properties such as solubility and metabolic stability compared to purely aromatic scaffolds.
-
Potential for Selectivity: By interacting with regions outside the highly conserved hinge region, these modifications can help differentiate between closely related kinases, a major challenge in kinase inhibitor development.[6]
Given the therapeutic potential of this compound class, a systematic HTS campaign is the most effective method for rapidly interrogating a large library to identify starting points for drug discovery.[7]
The High-Throughput Screening Workflow
A successful HTS campaign is a multi-step process designed to efficiently identify true "hits" from a large compound collection while minimizing false positives and negatives.[8] The workflow can be visualized as a funnel, where a large number of compounds are progressively filtered through increasingly stringent assays.
Caption: The HTS workflow from assay development to hit characterization.
Detailed Protocols and Methodologies
This section provides a detailed, step-by-step guide for screening a this compound library against a representative tyrosine kinase.
Materials and Reagents
-
Kinase: Recombinant human tyrosine kinase (e.g., SRC, EGFR), ensure high purity and activity.
-
Substrate: Poly(Glu, Tyr) 4:1 or specific peptide substrate.
-
Assay System: ADP-Glo™ Kinase Assay (Promega) or equivalent technology that measures kinase activity by quantifying ADP production.
-
Compound Library: this compound library dissolved in 100% DMSO at a stock concentration of 10 mM.
-
Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine, Dasatinib).
-
Buffers: Kinase reaction buffer (specific to the kinase, typically containing Tris-HCl, MgCl2, DTT, and BSA).
-
Microplates: 384-well, white, solid-bottom assay plates (low-volume).
-
Instrumentation: Automated liquid handler (e.g., Hamilton, Tecan), multi-mode plate reader with luminescence detection capability.[7]
Assay Development and Validation
Causality: Before commencing a full screen, the assay must be miniaturized to a 384-well format and validated to ensure it is robust and reproducible.[8] The key metric for this is the Z'-factor, a statistical parameter that quantifies the separation between positive and negative controls.[9][10] An assay is considered excellent for HTS when the Z'-factor is consistently greater than 0.5.[7][11]
Protocol:
-
Reagent Titration: Determine the optimal concentrations of kinase and substrate. Aim for conditions that yield approximately 50-80% of the maximum possible signal (e.g., Km value for ATP) to ensure sensitivity to inhibitors.
-
DMSO Tolerance: Evaluate the effect of DMSO on the assay signal. Ensure that the final DMSO concentration used in the screen (typically 0.1% - 0.5%) does not significantly inhibit the kinase or interfere with the assay readout.[12]
-
Z'-Factor Determination: a. Prepare two sets of controls in a 384-well plate. b. Negative Control (Max Signal): Add kinase, substrate, and ATP to 192 wells. This represents 100% kinase activity. c. Positive Control (Min Signal): Add kinase, substrate, ATP, and a high concentration of the control inhibitor (e.g., 100x IC50) to the remaining 192 wells. This represents ~0% kinase activity. d. Incubate the plate under the optimized assay conditions. e. Add detection reagents according to the manufacturer's protocol and measure the luminescent signal. f. Calculate the Z'-factor using the following formula: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.[13] g. Repeat this process on multiple days to ensure consistency. The assay is validated when Z' > 0.5 is consistently achieved.[8]
Primary Screening Protocol
Causality: The primary screen is designed for speed and efficiency, testing every compound in the library at a single, high concentration to identify any compound with potential activity.[14] A concentration of 10 µM is standard as it is high enough to detect moderate-potency hits without causing excessive non-specific activity or solubility issues.
Step-by-Step Methodology:
-
Library Plating: Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of each library compound (10 mM stock in DMSO) to the appropriate wells of a 384-well assay plate. This results in a final assay concentration of 10 µM in a 50 µL reaction volume.
-
Control Plating: Dedicate specific columns of each plate to controls.
-
Columns 23 & 24: Negative Controls (DMSO only, no compound).
-
Columns 1 & 2: Positive Controls (known inhibitor).
-
-
Reagent Addition: a. Add the kinase solution to all wells and incubate for 15 minutes. This pre-incubation step allows compounds to bind to the kinase before the reaction starts. b. Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plates at room temperature for the predetermined optimal time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and generate the luminescent signal by adding the detection reagents as per the assay kit protocol.
-
Data Acquisition: Read the plates on a multi-mode plate reader.
Data Analysis and Hit Selection
Causality: Raw data from the plate reader must be normalized to account for plate-to-plate and well-to-well variation. Hits are then selected based on a statistical cutoff, typically three standard deviations from the mean of the negative controls, to minimize the selection of false positives arising from random data variation.
Analysis Workflow:
-
Normalization: For each plate, normalize the data as a percentage of inhibition relative to the on-plate controls: % Inhibition = 100 * (1 - (Signal_compound - μ_pos) / (μ_neg - μ_pos))
-
Quality Control: For each plate, calculate the Z'-factor using the control wells. Any plate with a Z'-factor below 0.5 should be flagged for review or repeated.[13]
-
Hit Selection: A compound is identified as a "primary hit" if its percent inhibition value is greater than a calculated threshold, typically the mean of the sample population plus three times its standard deviation (μ + 3σ).
| Parameter | Description | Example Value |
| Library Size | Total number of compounds screened | 50,000 |
| Screening Concentration | Final concentration of test compounds | 10 µM |
| Plate Z'-Factor (Avg) | Average quality metric across all plates | 0.78 |
| Primary Hit Rate | Percentage of compounds meeting hit criteria | 0.6% |
| Number of Hits | Total primary hits identified | 300 |
Table 1: Representative data summary from a primary HTS campaign.
Secondary Screening: Dose-Response and IC50 Determination
Causality: Primary hits must be confirmed and characterized. A dose-response experiment is the gold standard for confirming activity and determining the potency (IC50) of a compound.[12][15] This step eliminates false positives from the primary screen and ranks the confirmed hits by their potency, allowing researchers to prioritize the most promising compounds.[16]
Caption: A typical sigmoidal dose-response curve used to determine IC50.
Protocol:
-
Hit Confirmation: Re-test all primary hits in triplicate at the primary screening concentration (10 µM) to confirm activity.
-
Dose-Response Plating: For all confirmed hits, prepare a serial dilution series (e.g., 10-point, 1:3 dilution starting from 50 µM).
-
Assay Execution: Perform the kinase assay as described in the primary screen, but with the range of inhibitor concentrations.
-
Data Analysis: a. Normalize the data for each concentration point. b. Plot percent inhibition versus the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15][16]
| Hit ID | Primary Screen (% Inh @ 10µM) | Confirmed Activity (% Inh @ 10µM) | IC50 (µM) | Priority |
| Cpd-001 | 85.2 | 88.1 | 0.25 | High |
| Cpd-002 | 65.7 | 62.3 | 1.5 | Medium |
| Cpd-003 | 92.1 | 10.5 (False Positive) | > 50 | Low |
| Cpd-004 | 58.9 | 55.4 | 8.9 | Low |
| Cpd-005 | 77.4 | 75.0 | 0.48 | High |
Table 2: Example data from hit confirmation and dose-response analysis.
Conclusion and Next Steps
This application note outlines a comprehensive and robust framework for the high-throughput screening of this compound libraries to identify novel kinase inhibitors. By following these detailed protocols—from rigorous assay validation using the Z'-factor to systematic primary and secondary screening—researchers can efficiently and accurately identify potent and confirmed hits.[17][18] The prioritized hits from this workflow form a strong foundation for subsequent hit-to-lead chemistry efforts, including structure-activity relationship (SAR) studies and optimization of ADME properties, ultimately accelerating the drug discovery process.
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- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. Z-factor - Wikipedia [en.wikipedia.org]
- 11. assay.dev [assay.dev]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rna.uzh.ch [rna.uzh.ch]
- 14. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medium.com [medium.com]
- 17. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Assay Guidance Manual: Quantitative Biology and Pharmacology in Preclinical Drug Discovery [escholarship.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 5-(2-Cyclohexenyl)pyrimidine Synthesis
Welcome to the Technical Support Center for the synthesis of 5-(2-Cyclohexenyl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to optimize the yield and purity of your synthesis.
Introduction: The Synthetic Challenge
The synthesis of 5-substituted pyrimidines is a cornerstone in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The introduction of a cyclohexenyl moiety at the 5-position presents a unique synthetic challenge, requiring careful selection and optimization of cross-coupling methodologies to achieve high yields and minimize side-product formation. This guide will focus on the most common and effective palladium-catalyzed cross-coupling reactions for this transformation: the Suzuki-Miyaura, Stille, and Heck reactions.
Synthetic Pathways Overview
The synthesis of this compound typically commences from a 5-halopyrimidine, most commonly 5-bromopyrimidine, which serves as a versatile electrophilic partner in palladium-catalyzed cross-coupling reactions. The choice of the nucleophilic partner and the specific reaction conditions will dictate the preferred synthetic route.
Caption: Overview of potential synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis of this compound.
I. Low or No Product Yield
Question 1: My Suzuki-Miyaura coupling reaction with 5-bromopyrimidine and 2-cyclohexenylboronic acid is giving very low to no yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Suzuki-Miyaura coupling of 5-bromopyrimidine are often multifactorial. Here’s a systematic approach to troubleshooting:
-
Catalyst Inhibition and Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate with the palladium catalyst, leading to its deactivation.[1]
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can stabilize the active palladium species and promote the desired catalytic cycle. Consider using pre-formed palladium catalysts like XPhos-Pd-G3 which can be more robust.
-
-
Suboptimal Base Selection: The choice and strength of the base are critical for the transmetalation step.
-
Solution: If using a weaker base like sodium carbonate (Na2CO3), consider switching to a stronger base such as potassium phosphate (K3PO4) or cesium carbonate (Cs2CO3). The solubility of the base can also be a factor; ensure adequate mixing.
-
-
Solvent System Issues: The polarity and composition of the solvent system are crucial for dissolving the reactants and facilitating the catalytic cycle.
-
Solution: A mixture of an organic solvent and water is often optimal. Common choices include 1,4-dioxane/water, THF/water, or toluene/water. The ratio should be optimized, typically ranging from 3:1 to 5:1 (organic:water). Ensure all solvents are thoroughly degassed to prevent oxidation of the catalyst.
-
-
Protodeboronation of the Boronic Acid: Cyclohexenylboronic acid can be susceptible to protodeboronation, especially under harsh basic conditions or at elevated temperatures, leading to the formation of cyclohexene and reducing the amount of nucleophile available for coupling.
-
Solution: Use a milder base if possible, or add the base portion-wise. Ensure the reaction is run under an inert atmosphere (e.g., argon or nitrogen) and that the boronic acid is of high purity.
-
-
Reaction Temperature and Time: The reaction may not be reaching completion.
-
Solution: Monitor the reaction progress using TLC or LC-MS. If the reaction is sluggish, a moderate increase in temperature (e.g., from 80°C to 100°C) may be beneficial. Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.
-
Question 2: I am attempting a Stille coupling with 5-iodopyrimidine and a cyclohexenylstannane reagent, but the yield is poor. What should I consider?
Answer:
While the Stille reaction is known for its tolerance to a wide range of functional groups, several factors can lead to low yields:
-
Toxicity and Purity of Stannane Reagent: Organotin compounds are highly toxic and require careful handling. Impurities in the stannane reagent can also inhibit the reaction.
-
Solution: Ensure you are using appropriate safety precautions (fume hood, personal protective equipment). Use freshly prepared or high-purity tributyl(2-cyclohexenyl)stannane.
-
-
Inefficient Transmetalation: The transfer of the cyclohexenyl group from tin to palladium can be the rate-limiting step.
-
Solution: The addition of a copper(I) co-catalyst (e.g., CuI) can sometimes accelerate the transmetalation step. Using a more polar aprotic solvent like DMF or NMP can also be beneficial.
-
-
Homocoupling of the Stannane Reagent: The stannane can self-couple, leading to byproducts and reduced yield of the desired product.
-
Solution: This is often a sign of catalyst decomposition. Ensure the reaction is thoroughly deoxygenated. Using a ligand that stabilizes the palladium(0) species, such as triphenylarsine (AsPh3), can sometimes suppress homocoupling.
-
Question 3: My Heck reaction between 5-bromopyrimidine and cyclohexene is not proceeding as expected. What are the key parameters to optimize?
Answer:
The Heck reaction with cyclic alkenes can be challenging. Here are some key optimization points:
-
Base and Additive Selection: The base plays a crucial role in regenerating the active catalyst.
-
Solution: A hindered amine base like triethylamine or diisopropylethylamine (DIPEA) is commonly used. In some cases, an inorganic base like potassium carbonate can be effective. The addition of a phase-transfer catalyst, such as a tetraalkylammonium salt (e.g., TBAB), can be beneficial, especially in polar aprotic solvents.
-
-
Regioselectivity and Isomerization: The Heck reaction can sometimes lead to a mixture of regioisomers and double bond isomers.
-
Solution: The choice of ligand can influence regioselectivity. For cyclic alkenes, the initial insertion is often directed by sterics. Post-reaction isomerization of the double bond can occur, especially at higher temperatures. Shorter reaction times and lower temperatures can help minimize this.
-
-
Catalyst and Ligand System: The choice of palladium source and ligand is critical.
-
Solution: Palladium(II) acetate (Pd(OAc)2) with a phosphine ligand like triphenylphosphine (PPh3) is a common starting point. For more challenging substrates, more sophisticated ligands may be required.
-
II. Side Product Formation and Purification Challenges
Question 4: I am observing significant amounts of homocoupled byproducts in my Suzuki-Miyaura reaction. How can I minimize their formation?
Answer:
Homocoupling, leading to the formation of bipyrimidine and dicyclohexenyl byproducts, is a common issue.
-
Causes: Homocoupling is often promoted by the presence of oxygen, which can lead to the oxidative coupling of the organoboronic acid. It can also occur if the reductive elimination of the desired product is slow compared to other catalytic pathways.
-
Solutions:
-
Thorough Degassing: Rigorously degas all solvents and reagents before use. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Optimize Catalyst and Ligand: Use a catalyst system that promotes rapid cross-coupling. Bulky, electron-rich ligands can accelerate the reductive elimination step.
-
Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can sometimes help to drive the cross-coupling reaction to completion and minimize homocoupling of the 5-bromopyrimidine.
-
Question 5: My final product is difficult to purify. What are the best methods for isolating pure this compound?
Answer:
Purification strategies will depend on the nature of the impurities.
-
Recrystallization: If the product is a solid and the impurities have different solubility profiles, recrystallization can be a very effective and scalable purification method.
-
Protocol: Choose a solvent in which the product is soluble at high temperatures but sparingly soluble at room temperature. Common solvents for pyrimidine derivatives include ethanol, isopropanol, or ethyl acetate/hexane mixtures. Dissolve the crude product in a minimal amount of hot solvent, filter hot if there are insoluble impurities, and then allow it to cool slowly to form crystals.[2]
-
-
Column Chromatography: For complex mixtures or when recrystallization is not effective, silica gel column chromatography is the method of choice.
-
Protocol: Use thin-layer chromatography (TLC) to determine an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation of the product from impurities (an Rf value of ~0.3 for the product is a good starting point). Pack a silica gel column and elute with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.[2]
-
-
Acid-Base Extraction: If you have acidic or basic impurities, an acid-base extraction can be a useful preliminary purification step before chromatography or recrystallization. Since the pyrimidine nitrogens are weakly basic, the product may be extracted into an acidic aqueous solution, although care must be taken to avoid product degradation.
Experimental Protocols (Starting Points for Optimization)
The following are suggested starting protocols for the synthesis of this compound. These should be considered as starting points and may require optimization for your specific setup and reagent quality.
Protocol 1: Suzuki-Miyaura Coupling
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Reagents and Conditions:
| Parameter | Suggested Condition | Notes |
| Electrophile | 5-Bromopyrimidine (1.0 equiv) | Ensure high purity. |
| Nucleophile | 2-Cyclohexenylboronic acid (1.2 equiv) | Can be used as the acid or a pinacol ester derivative. |
| Catalyst | Pd(PPh3)4 (5 mol%) or XPhos-Pd-G3 (2 mol%) | The choice of catalyst is critical. |
| Base | K3PO4 (2.0 equiv) | Ensure it is finely powdered and anhydrous. |
| Solvent | 1,4-Dioxane/Water (4:1) | Must be thoroughly degassed. |
| Temperature | 90 °C | Adjust as needed based on reaction monitoring. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation. |
Protocol 2: Stille Coupling
Reagents and Conditions:
| Parameter | Suggested Condition | Notes |
| Electrophile | 5-Iodopyrimidine (1.0 equiv) | Iodides are generally more reactive than bromides in Stille couplings. |
| Nucleophile | Tributyl(2-cyclohexenyl)stannane (1.1 equiv) | Highly toxic; handle with extreme care. |
| Catalyst | Pd(PPh3)4 (5 mol%) | A common and effective catalyst for Stille reactions. |
| Solvent | Anhydrous, degassed THF or DMF | DMF can sometimes improve yields for sluggish reactions. |
| Additives | CuI (10 mol%) (optional) | Can accelerate the transmetalation step. |
| Temperature | 80-100 °C | Monitor reaction progress closely. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing side reactions. |
Protocol 3: Heck Reaction
Reagents and Conditions:
| Parameter | Suggested Condition | Notes |
| Electrophile | 5-Bromopyrimidine (1.0 equiv) | |
| Alkene | Cyclohexene (1.5-2.0 equiv) | Used in excess as it is also a liquid. |
| Catalyst | Pd(OAc)2 (5 mol%) with PPh3 (10 mol%) | A standard catalyst system for the Heck reaction. |
| Base | Triethylamine (2.0 equiv) | Must be anhydrous. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic solvents are generally preferred. |
| Temperature | 100-120 °C | Higher temperatures are often required for the Heck reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Important for catalyst stability. |
References
-
Hussain, M., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(15), 2788. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Wikipedia. (2023). Stille reaction. [Link]
Sources
Technical Support Center: Purification of 5-(2-Cyclohexenyl)pyrimidine
Welcome to the Technical Support Center for the purification of 5-(2-Cyclohexenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification workflow. The methodologies and advice provided herein are based on established chemical principles and cross-coupling reaction chemistry, which is the most probable synthetic route to this compound.
Introduction
This compound is a molecule of interest that is likely synthesized via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura, Stille, or Heck reaction. These synthetic routes, while powerful, often result in a crude product mixture containing unreacted starting materials, homocoupling products, catalyst residues, and other side products. Effective purification is therefore critical to obtaining the high-purity compound required for downstream applications. This guide will address the common challenges encountered during the purification of this specific molecule and provide practical, experience-driven solutions.
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the purification of this compound.
Issue 1: Co-elution of Product with an Impurity during Column Chromatography
You've run a flash column on silica gel, but your TLC or ¹H NMR analysis shows an impurity with a similar Rf value to your desired product.
This is a common challenge, especially when impurities have polarities close to the target compound. Based on a likely Suzuki or Stille coupling synthesis, this impurity could be the bipyrimidine homocoupling product or unreacted starting material.
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The chosen eluent may not have sufficient selectivity to resolve the product from the impurity. A simple hexane/ethyl acetate system might not be adequate. | Re-evaluate your TLC analysis. The ideal Rf for the target compound should be around 0.2-0.4 for good separation.[1] Try adding a third solvent to your mobile phase to alter the selectivity. For instance, a small amount of dichloromethane or toluene in a hexane/ethyl acetate mixture can significantly change the separation profile. |
| Similar Polarity of Product and Impurity | Homocoupled bipyrimidine or residual 5-bromopyrimidine can have very similar polarities to the target compound, making separation on silica difficult. | Consider a different stationary phase. If your compound is stable, consider using alumina (neutral or basic) instead of silica gel.[1] Alternatively, for more challenging separations, reverse-phase flash chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can be highly effective. |
| Column Overloading | Loading too much crude material onto the column can lead to band broadening and poor separation, causing closely eluting spots to merge. | Reduce the amount of sample loaded. A general rule of thumb is to use a silica gel to crude product ratio of at least 50:1 by weight for difficult separations. Also, consider "dry loading" your sample, where the crude material is adsorbed onto a small amount of silica gel before being added to the column. This often results in sharper bands.[1] |
Issue 2: Low Recovery of Product After Purification
After performing the purification, the yield of your this compound is significantly lower than expected.
Low recovery can be attributed to several factors, from product degradation to physical loss during the workup.
| Potential Cause | Explanation | Recommended Solution |
| Product Degradation on Silica Gel | Pyrimidine-containing compounds can sometimes be unstable on acidic silica gel, leading to decomposition during chromatography. | Test for stability. Before running a large-scale column, spot your compound on a TLC plate, and let it sit for a few hours before eluting. If you observe streaking or the appearance of new spots, your compound may be degrading. Solution: Use a deactivated stationary phase. You can either purchase neutral silica gel or deactivate it yourself by adding 1-2% triethylamine to your eluent system.[2] |
| Irreversible Adsorption | Highly polar impurities or the product itself can sometimes bind irreversibly to the silica gel, especially if the column is not properly conditioned. | Ensure proper column packing and elution. Use a less polar solvent to start the elution and gradually increase the polarity. A sudden jump to a highly polar solvent can cause issues. For very polar compounds, consider using a different purification technique like recrystallization or preparative HPLC. |
| Loss during Aqueous Workup | If your product has some water solubility, it can be lost in the aqueous layers during extraction. This is particularly relevant if you are performing a potassium fluoride (KF) wash to remove tin byproducts from a Stille coupling. | Minimize the volume of aqueous washes. Back-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product. If product precipitation occurs during a KF wash, try reducing the concentration of the KF solution or performing the wash at a slightly elevated temperature.[3] |
Issue 3: Persistent Contamination with Palladium or Tin Residues
Your final product is clean by ¹H NMR, but elemental analysis (ICP-MS or AAS) shows unacceptable levels of palladium or tin.
This is a critical issue in drug development, as heavy metal contamination is strictly regulated.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Removal during Chromatography | Standard silica gel chromatography is often not sufficient to remove all traces of organometallic residues. | For Palladium: Consider passing your product through a column of a specialized palladium scavenger resin after the main purification step. For Tin (from Stille Coupling): The removal of organotin byproducts is a well-known challenge.[4] An aqueous wash with 1M KF is a standard procedure to precipitate tributyltin fluoride, which can then be filtered off.[2] For stubborn cases, chromatography on silica gel treated with a small percentage of triethylamine (2-5%) in the eluent can help retard the tin species.[2][3] |
| Complexation of Metal with the Product | The nitrogen atoms in the pyrimidine ring can coordinate with the metal, making it difficult to remove. | Use a chelating agent. After the reaction, and before chromatography, consider washing the organic layer with a dilute aqueous solution of a chelating agent like EDTA to sequester the metal ions. |
Issue 4: "Oiling Out" During Recrystallization
You've attempted to recrystallize your product, but it separates as an oil instead of forming crystals.
"Oiling out" occurs when the solute's solubility is too high in the solvent at the temperature of crystallization, or when the solution is cooled too rapidly.
| Potential Cause | Explanation | Recommended Solution |
| Solvent is too "good" | The compound is too soluble in the chosen solvent, even at lower temperatures. | Change the solvent system. Try a solvent in which your compound has lower solubility. Alternatively, use a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethyl acetate) at an elevated temperature, and then slowly add a "poor" solvent (e.g., hexanes) until the solution becomes slightly turbid. Then, allow it to cool slowly. |
| Cooling too rapidly | Rapid cooling doesn't allow sufficient time for the molecules to align into a crystal lattice. | Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a beaker, before moving it to an ice bath. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. | Pre-purify the material. If the crude product is very impure, it may be necessary to first run a quick flash column to remove the bulk of the impurities before attempting recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for developing a column chromatography method for this compound?
A1: The best starting point is always Thin-Layer Chromatography (TLC).[1] Given the structure (a moderately polar pyrimidine core with a nonpolar cyclohexenyl group), a good initial solvent system to screen would be a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity. Aim for an Rf value of 0.2-0.4 for your target compound to ensure good separation on a flash column.[1]
Q2: My Suzuki-Miyaura reaction to make this compound has a lot of homocoupled bipyrimidine. How can I best remove it?
A2: Homocoupling of the 5-halopyrimidine is a common side reaction in Suzuki couplings.[5] The resulting bipyrimidine is often less polar than the desired product. Careful column chromatography with a shallow solvent gradient is the most effective way to separate these compounds. If the polarity difference is minimal, preparative HPLC might be necessary for achieving high purity.[6] To prevent its formation in future reactions, ensure your reaction is thoroughly degassed and run under an inert atmosphere, as oxygen can promote homocoupling.[5]
Q3: I suspect I have unreacted cyclohexenylboronic acid or its derivatives in my crude product. How do I remove it?
A3: Boronic acids and their pinacol esters are generally more polar than the coupled product. They can often be removed with a simple aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during the reaction workup. If they persist, they will typically either remain at the baseline or elute with very polar solvent systems during column chromatography.
Q4: Is recrystallization a viable purification method for this compound?
A4: Yes, recrystallization can be an excellent and scalable purification method, provided your crude product is relatively pure (generally >90%). The key is to find a suitable solvent or solvent system. You will need to screen various solvents to find one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A good starting point would be to test solvents like isopropanol, acetonitrile, or mixtures such as ethyl acetate/hexanes.
Q5: What analytical techniques are essential for confirming the purity of my final product?
A5: A combination of techniques is recommended for full characterization and purity assessment:
-
¹H and ¹³C NMR: To confirm the structure of the compound and identify any organic impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight and assess purity by checking for the presence of other components.
-
Analytical HPLC: To obtain a quantitative measure of purity (e.g., >98% by area).[6]
-
Elemental Analysis or ICP-MS: To quantify residual heavy metal content (e.g., palladium or tin) if the compound is intended for biological applications.[3]
Visualization of Purification Workflow
Below is a generalized workflow for the purification of this compound, assuming a palladium-catalyzed synthesis route.
Caption: Decision workflow for purification of this compound.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
- Benchchem. (n.d.). Technical Support Center: Stille Coupling Tin Byproduct Removal.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives.
- University of Rochester, Department of Chemistry. (n.d.). Workup for Removing Tin Byproducts.
- Dounay, A. B., & Anderson, M. (2003). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications.
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508–524.
- Benchchem. (n.d.). Preventing side product formation in the synthesis of 5-aryl-pyrimidines.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Stille reaction.
Sources
Overcoming challenges in the synthesis of 5-substituted pyrimidines
Technical Support Center: Synthesis of 5-Substituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of 5-substituted pyrimidines. As a cornerstone of numerous pharmaceuticals, agrochemicals, and functional materials, the pyrimidine scaffold is of paramount importance.[1] However, its inherent electron-deficient nature presents unique and often frustrating challenges in achieving selective C-5 functionalization.
This guide is structured to function as a direct line to a field-experienced application scientist. We will move beyond simple protocols to explore the causality behind common failures, providing you with the expert insights needed to troubleshoot and optimize your synthetic routes. We will address issues across the most prevalent modern synthetic methodologies, from palladium-catalyzed cross-couplings to direct C-H functionalization.
Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling is the workhorse for C-C bond formation at the C-5 position of pyrimidines. However, the success of these reactions is highly dependent on a delicate balance of catalyst, ligand, base, and solvent, especially given the challenging electronic properties of the pyrimidine ring.
FAQ 1: My Suzuki-Miyaura coupling with a 5-halopyrimidine is failing or giving low yield. What are the most likely causes?
This is the most common issue researchers face. Low conversion is typically rooted in one of three areas: inefficient oxidative addition, catalyst deactivation, or degradation of the boronic acid coupling partner.
-
Inefficient Oxidative Addition: The C-X bond on an electron-deficient pyrimidine ring can be difficult for the Pd(0) catalyst to break. The reactivity trend for the leaving group (X) is I > OTf > Br >> Cl.[2] Aryl chlorides are particularly challenging and often require specialized, highly active catalytic systems.[2]
-
Catalyst Deactivation: The active Pd(0) catalyst can be oxidized by trace oxygen or can aggregate to form inactive palladium black, especially if the phosphine ligand dissociates.[2] This is often visible as the reaction mixture turning from a clear yellow/brown to a suspension of black particles.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation (replacement of the -B(OH)₂ group with a hydrogen atom) or form inactive trimeric boroxines, especially at high temperatures or in the presence of water and certain bases.[2][3]
Troubleshooting Workflow: Low-Yield Suzuki Coupling
When a Suzuki coupling fails, a systematic approach is required to diagnose the issue. The following workflow provides a logical progression of troubleshooting steps.
Caption: Strategic decision process for C-5 C-H functionalization.
Section 3: Protocols and Experimental Guides
Protocol 1: Robust Suzuki-Miyaura Coupling of a 5-Chloropyrimidine
This protocol is designed as a starting point for a challenging coupling that often fails with traditional methods. It employs a modern palladacycle precatalyst and a strong base.
Materials:
-
5-Chloro-2-substituted-pyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
XPhos-Pd-G3 (2 mol %)
-
Potassium phosphate, finely ground (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane/Water (10:1 v/v), rigorously degassed
Procedure:
-
To a flame-dried Schlenk flask, add the 5-chloropyrimidine, arylboronic acid, K₃PO₄, and XPhos-Pd-G3 catalyst.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. [4][5]Reaction times can vary from 4 to 24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. [6] Self-Validation: If this protocol fails, the issue is less likely to be catalyst activity and more likely related to substrate stability or an unforeseen side reaction, prompting a deeper investigation into the specific substrates being used.
Protocol 2: Troubleshooting by Systematic Parameter Screening
When optimizing a new reaction, a systematic approach is more efficient than random changes.
-
Setup: Prepare an array of 4-6 reaction vials (e.g., in a heating block).
-
Constant Parameters: In each vial, use the exact same amount of pyrimidine substrate, coupling partner, and solvent volume.
-
Variable Parameter: Change only ONE variable per array.
-
Base Screen: Use a different base in each vial (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, DBU).
-
Solvent Screen: Use a different solvent in each vial (e.g., Toluene, Dioxane, 2-MeTHF, DMF).
-
Ligand Screen: Use the same Pd source (e.g., Pd₂(dba)₃) but a different ligand in each vial.
-
-
Execution: Run all reactions at the same temperature for the same amount of time.
-
Analysis: Analyze the outcome of each reaction by LC-MS or crude ¹H NMR to determine the most promising conditions for further optimization.
References
- Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC. PubMed Central.
- Troubleshooting unexpected side reactions in pyrimidine synthesis - Benchchem. Benchchem.
- Common side reactions in the synthesis of pyrimidines and their prevention - Benchchem. Benchchem.
- Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis - Benchchem. Benchchem.
- Overcoming poor regioselectivity in pyrimidine substitution reactions - Benchchem. Benchchem.
- Recent Advances in Direct C–H Functionalization of Pyrimidines - ResearchGate. ResearchGate.
- Recent Advances in Direct C–H Functionalization of Pyrimidines. Thieme E-Books & E-Journals.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - PMC. PubMed Central.
- Pyrimidine as an Aryl C-H Activating Group - PubMed. PubMed.
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds - Benchchem. Benchchem.
- Pyrimidine as an Aryl C–H Activating Group | Organic Letters. ACS Publications.
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. KAUST Repository.
- Stille reaction - Wikipedia. Wikipedia.
- Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. ResearchGate.
- Stille Coupling | NROChemistry. NROChemistry.
- troubleshooting low yields in Suzuki coupling with 5-(Bromomethyl)-2-chloropyrimidine - Benchchem. Benchchem.
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. Benchchem.
- Palladium catalyst issues in cross-coupling reactions - Benchchem. Benchchem.
- Synthesis of tri-substituted pyrimidine derivatives via Sonogashira cross coupling.. Unavailable.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Reddit.
- Stille reaction - chemeurope.com. chemeurope.com.
- How can I solve my problem with Suzuki coupling? - ResearchGate. ResearchGate.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Benchchem.
Sources
- 1. Comprehensive perspectives of metal and metal-free C–H activation approaches in pyrimidines and related heteroarenes: scope, mechanistic insights, and synthetic utility - PMC [pmc.ncbi.nlm.nih.gov]
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Improving the stability of 5-(2-Cyclohexenyl)pyrimidine for in vitro studies
Answering the user's request.## Technical Support Center: 5-(2-Cyclohexenyl)pyrimidine
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals utilizing this compound in in vitro studies. This document provides in-depth troubleshooting advice and answers to frequently asked questions to address the unique stability and solubility challenges presented by this molecule's chemical structure. Our goal is to empower you to generate reliable and reproducible data.
A Primer on the Chemistry of this compound
Understanding the inherent chemical properties of this compound is the first step in troubleshooting experimental issues. The molecule consists of two key moieties:
-
The Pyrimidine Ring: This is an aromatic heterocyclic ring containing two nitrogen atoms.[1] Pyrimidine rings are fundamental scaffolds in medicinal chemistry and are generally stable.[2][3] However, the ring's nitrogen atoms make it π-deficient, influencing the electron distribution and potential metabolic susceptibility in complex biological systems.[4]
-
The Cyclohexenyl Moiety: This non-polar, lipophilic group is the primary driver of the compound's poor aqueous solubility.[5][6] Furthermore, the carbon-carbon double bond within this ring is a potential site for chemical reactions, most notably oxidation, which can lead to degradation of the parent molecule.[7]
The combination of these two groups results in a lipophilic compound that requires careful handling and formulation to ensure its stability and availability in aqueous experimental systems.
Caption: Key structural features influencing experimental behavior.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My compound is precipitating out of solution when I add it to my aqueous buffer or cell culture medium. What is causing this and how can I prevent it?
Answer:
This is the most common issue for lipophilic compounds like this compound. The precipitation is caused by the molecule's low solubility in water-based solutions. Your concentrated stock solution, likely in 100% DMSO, allows the compound to be dissolved, but upon dilution into an aqueous environment, it rapidly crashes out.
Causality: The non-polar cyclohexenyl group is energetically unfavorable in a polar aqueous environment, causing the molecules to aggregate and form a solid precipitate.[6]
Solutions & Protocols:
-
Optimize Stock and Working Concentrations:
-
Prepare a High-Concentration Stock in 100% DMSO: Start with a 10-20 mM stock solution in anhydrous DMSO. Ensure it is fully dissolved.
-
Control Final DMSO Concentration: The final concentration of DMSO in your assay should typically be kept below 0.5% (v/v) to avoid solvent-induced artifacts or cytotoxicity. Perform serial dilutions to achieve this.
-
Perform a Solubility Test: Before your main experiment, test the solubility of your compound at the desired final concentration in your specific buffer or medium. Add the DMSO stock to the aqueous solution and visually inspect for precipitation after 30-60 minutes.
-
-
Utilize Formulation Strategies: If lowering the concentration is not feasible, you may need to employ solubilizing excipients. These work by creating a more favorable micro-environment for the lipophilic molecule within the aqueous phase.
Excipient Mechanism of Action Typical Final Concentration Key Consideration Cyclodextrins (e.g., HP-β-CD) Forms an inclusion complex where the lipophilic moiety sits inside the cyclodextrin's hydrophobic core.[8] 1-10 mM Can sometimes interfere with compound-target binding; must be tested. Surfactants (e.g., Tween® 20, Pluronic® F-68) Forms micelles that encapsulate the lipophilic compound. 0.01 - 0.1% (v/v) May affect cell membrane integrity at higher concentrations. Co-solvents (e.g., Ethanol, PEG-400) Increases the overall polarity of the solvent system. 1-5% (v/v) Must be checked for compatibility with your specific cell type or assay.
Experimental Workflow for Solution Preparation:
Caption: Workflow for preparing the final aqueous working solution.
Question 2: I am observing a progressive loss of biological activity in my multi-day cell culture experiment. Could my compound be degrading?
Answer:
Yes, a time-dependent loss of activity is a classic sign of compound instability. For this compound, the most probable cause of degradation in a typical in vitro setting (aqueous, oxygenated, 37°C) is the oxidation of the double bond in the cyclohexenyl ring.[7] Hydrolysis is less likely for this structure but cannot be entirely ruled out without empirical data.
Causality: The C=C double bond is an electron-rich site susceptible to attack by reactive oxygen species (ROS) present in the media or generated by cellular metabolism. This can lead to the formation of epoxides, diols, or other oxidized species that are unlikely to retain the same biological activity as the parent molecule.
Solutions & Protocols:
-
Control Environmental Factors:
-
pH: Ensure your buffer system is robust. Significant pH shifts can catalyze degradation reactions.
-
Light: Protect your solutions from direct light, especially high-energy UV light, by using amber vials or covering plates with foil. Photodegradation is a common issue for many small molecules.[9]
-
Temperature: Prepare fresh dilutions for each experiment and avoid prolonged storage of working solutions at room temperature or 37°C. Store aliquotted stock solutions at -80°C.
-
-
Conduct a Stability Study: You must empirically determine the stability of your compound in your specific experimental matrix. A simple way to do this is with High-Performance Liquid Chromatography (HPLC).
Protocol for a Basic HPLC-Based Stability Assay:
-
Preparation: Prepare a solution of this compound in your exact cell culture medium (including serum, if applicable) at the final working concentration.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot, quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and centrifuge to precipitate proteins. Analyze the supernatant by HPLC. This is your 100% reference.
-
Incubation: Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: Take aliquots at various time points (e.g., 2, 8, 24, 48 hours). Process them exactly as the T=0 sample.
-
Analysis: Quantify the peak area of the parent compound at each time point. A stable compound will show minimal change (<10-15%) in the parent peak area over the course of the experiment.[10] The appearance of new peaks can indicate the formation of degradation products.
-
Caption: Hypothesized degradation and the workflow to test it.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for my 100% DMSO stock solution?
A: For long-term storage (>1 month), aliquot your stock solution into single-use volumes in tightly sealed vials and store at -80°C. For short-term storage (<1 month), -20°C is acceptable. Avoid repeated freeze-thaw cycles, as this can introduce moisture and accelerate degradation.[10]
Q: What analytical techniques are best for assessing the purity and stability of my compound?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for quantifying the parent compound and detecting degradation products.[11] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the mass of any new peaks that appear, which helps in elucidating the structure of degradation products.[9][12] Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the structure of the starting material and for definitive structural identification of any isolated impurities or degradants.[11]
Q: Could the compound be binding to the plastic in my plates or tubes?
A: Yes, this is a distinct possibility for lipophilic compounds. Non-specific binding to plastic surfaces can reduce the effective concentration of the compound in your solution, leading to lower-than-expected activity and poor reproducibility. If you suspect this is an issue, consider using low-adhesion microplates or glass/silanized glassware for storage and dilutions where possible. Including a small amount of a non-ionic surfactant (like 0.01% Tween-20) or a carrier protein (like 0.1% BSA) in your buffer can also help mitigate non-specific binding.
Q: How do I know if my stability issues are chemical or enzymatic?
A: You can differentiate between chemical and enzymatic degradation by running parallel stability studies.
-
Condition 1 (Chemical): Incubate the compound in your cell-free culture medium.
-
Condition 2 (Enzymatic + Chemical): Incubate the compound in your culture medium in the presence of your cells or with cell lysate/homogenate. If degradation is significantly faster in Condition 2, it suggests an enzymatic contribution.
References
-
Thakkar, R., & Misra, A. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3449–3466. Retrieved from [Link]
-
Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]
-
Larsen, K. L., et al. (2014). Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design. The AAPS Journal, 16(4), 712–722. Retrieved from [Link]
-
Porter, C. J., Trevaskis, N. L., & Charman, W. N. (2007). Lipids and lipid-based formulations: optimizing the oral delivery of lipophilic drugs. Nature Reviews Drug Discovery, 6(3), 231–248. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Non-covalent Stabilization Strategies in Small Molecule Drug Design. Retrieved from [Link]
-
Gerokonstantis, D. T., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(18), 4239. Retrieved from [Link]
-
ResearchGate. (n.d.). Strategies to improve solubility and bioavailability of lipophilic drugs. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(20), 6299. Retrieved from [Link]
-
Lope-Piedrafita, S., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 478–486. Retrieved from [Link]
-
MDPI. (2021). Major Achievements in the Design of Quadruplex-Interactive Small Molecules. Retrieved from [Link]
-
Dong, K., et al. (2015). Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. Applied Microbiology and Biotechnology, 99(19), 8201–8210. Retrieved from [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
-
Chen, Y., et al. (2011). Novel biodegradation pathways of cyclohexane by Rhodococcus sp. EC1. Journal of Hazardous Materials, 191(1-3), 393–396. Retrieved from [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Retrieved from [Link]
-
Reddit. (2022). Small-molecule stabilization of protein Tm. Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Chemistry and Biological Potential of Pyrimidine Derivatives: Study of Nucleosides with Pyrimidines. Retrieved from [Link]
-
Sobańska, K., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]
-
Pacific BioLabs. (n.d.). What is Stability Testing?. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
Celegence. (2024). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). The role of small molecules in cell and gene therapy. MedChemComm, 12(1), 10–22. Retrieved from [Link]
-
ResearchGate. (2007). Major reaction pathways of cyclohexane and its derivatives. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts. Organic Chemistry Frontiers. Retrieved from [Link]
-
MDPI. (2024). Novel Hit Compounds Against a Neglected Sexually Transmitted Infection: Synthesis and Trichomonacidal Activity of 1,3-Thiazolidin-4-One Derivatives. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
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- 5. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. symmetric.events [symmetric.events]
- 7. Unravelling the different pathways of cyclohexene oxidation via a peroxyl radical generated from tert-butyl hydroperoxide (TBHP) by various metal salts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Critical Factors Influencing the In Vivo Performance of Long-acting Lipophilic Solutions—Impact on In Vitro Release Method Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pacificbiolabs.com [pacificbiolabs.com]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
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- 12. 小分子分析與 QC [sigmaaldrich.com]
Troubleshooting unexpected side reactions in the synthesis of 5-(2-Cyclohexenyl)pyrimidine
Welcome to the technical support center for the synthesis of 5-(2-Cyclohexenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot unexpected side reactions. Drawing from established principles of palladium-catalyzed cross-coupling reactions and extensive field experience, this document provides in-depth technical guidance in a direct question-and-answer format.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, primarily the Suzuki-Miyaura or Stille coupling. These methods offer a powerful means to form the C-C bond between the C5 position of a pyrimidine ring and a cyclohexenyl moiety. However, the electron-deficient nature of the pyrimidine ring and the reactivity of the vinyl organometallic species can lead to several side reactions, impacting yield and purity. This guide will address these challenges head-on.
The two primary synthetic routes are:
-
Suzuki-Miyaura Coupling: The reaction of a 5-halopyrimidine (typically 5-bromopyrimidine or 5-iodopyrimidine) with a cyclohexenylboronic acid or its ester derivative (e.g., pinacol ester).[1][2]
-
Stille Coupling: The coupling of a 5-halopyrimidine with an organostannane reagent, such as (2-cyclohexenyl)tributylstannane.[3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
FAQ 1: Low or No Yield of the Desired Product
Question: I am not observing any significant formation of this compound. What are the likely causes and how can I address them?
Answer: A low or non-existent yield is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
Core Causality: The catalytic cycle of palladium-catalyzed cross-coupling reactions involves several key steps: oxidative addition, transmetalation, and reductive elimination. A failure at any of these stages will halt the reaction.
Troubleshooting Steps:
-
Catalyst Inactivity:
-
Oxidation of Pd(0): The active catalyst is the Pd(0) species. If your reaction is not rigorously degassed, oxygen can oxidize the Pd(0) to Pd(II), rendering it inactive for oxidative addition.
-
Ligand Degradation: Phosphine ligands are susceptible to oxidation. Ensure that your ligand is of high purity and handled under an inert atmosphere.
-
Incorrect Palladium Source: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to Pd(0) for the catalytic cycle to begin. Insufficient reduction can lead to low catalytic activity.
-
-
Reagent Quality and Stoichiometry:
-
Decomposition of Boronic Acid/Ester: Cyclohexenylboronic acid and its esters can be prone to protodeboronation, especially under basic conditions, converting it to cyclohexene. Use fresh, high-quality boronic acid/ester and consider using a milder base.
-
Impure Halopyrimidine: Ensure the 5-halopyrimidine starting material is pure and free from inhibitors.
-
Incorrect Stoichiometry: An excess of the boronic acid/ester (typically 1.2-1.5 equivalents) is often used to drive the reaction to completion.
-
-
Suboptimal Reaction Conditions:
-
Insufficient Temperature: The oxidative addition to the C-Br or C-I bond on the pyrimidine ring requires thermal energy. If the temperature is too low, the reaction may not initiate.
-
Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid for transmetalation.[4] A base that is too strong can promote side reactions, while one that is too weak may not facilitate the reaction.
-
Workflow for Diagnosing Low Yield:
Caption: Troubleshooting workflow for low or no product yield.
FAQ 2: Presence of Homocoupling Byproducts
Question: My reaction mixture contains significant amounts of 1,1'-bi(cyclohex-2-enyl) and/or 5,5'-bipyrimidine. How can I minimize the formation of these homocoupling products?
Answer: The formation of homocoupling byproducts is a common side reaction in palladium-catalyzed couplings.
Core Causality:
-
Boronic Acid Homocoupling: This occurs when two molecules of the cyclohexenylboronic acid couple together. This side reaction is often promoted by the presence of oxygen, which can reoxidize Pd(0) to Pd(II), or by the use of a Pd(II) precatalyst that is not efficiently reduced.
-
Pyrimidine Homocoupling: The coupling of two molecules of the 5-halopyrimidine can also occur, though it is generally less common than boronic acid homocoupling.
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen is a major contributor to boronic acid homocoupling. Ensure all solvents and the reaction vessel are thoroughly degassed using methods such as freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Catalyst and Ligand Selection:
-
Use of Pd(0) Catalyst: Starting with a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources.
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over homocoupling.
-
-
Reaction Conditions:
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
-
Temperature Optimization: Lowering the reaction temperature, if the cross-coupling still proceeds at a reasonable rate, can sometimes disfavor homocoupling.
-
FAQ 3: Formation of Dehalogenated Pyrimidine
Question: I am observing a significant amount of pyrimidine (the dehalogenated starting material) in my crude product. What is causing this and how can I prevent it?
Answer: Dehalogenation is a common side reaction where the halogen atom on the pyrimidine ring is replaced by a hydrogen atom.
Core Causality: This can occur through several pathways, including:
-
Protodeboronation followed by cross-coupling: If the boronic acid undergoes protodeboronation to form cyclohexene, the resulting reaction conditions may favor the reduction of the 5-halopyrimidine.
-
Direct Reduction: The palladium catalyst, in the presence of a hydrogen source (which can be trace water, the solvent, or even the base), can catalyze the reduction of the C-X bond.
Troubleshooting Steps:
-
Choice of Base and Solvent:
-
Anhydrous Conditions: Using anhydrous solvents and bases can minimize the source of protons.
-
Base Strength: A very strong base can sometimes promote dehalogenation. Consider using a weaker base such as K₂CO₃ or Cs₂CO₃.
-
-
Ligand Selection: The choice of ligand can influence the relative rates of reductive elimination (to form the desired product) and competing dehalogenation pathways. Experimenting with different phosphine ligands can be beneficial.
FAQ 4: Isomerization of the Cyclohexenyl Moiety
Question: I suspect that the double bond in my cyclohexenyl group is isomerizing. Is this a known issue and what can be done?
Answer: While less common than the side reactions mentioned above, isomerization of the double bond in the cyclohexenyl ring can occur under certain palladium-catalyzed conditions, potentially leading to the formation of 5-(cyclohex-1-en-1-yl)pyrimidine or 5-(cyclohex-3-en-1-yl)pyrimidine.
Core Causality: Palladium hydrides (Pd-H), which can be formed as intermediates in the catalytic cycle or from side reactions, can add across the double bond and then be eliminated, leading to isomerization.
Troubleshooting Steps:
-
Minimize Pd-H Formation:
-
Anhydrous and Degassed Conditions: As with dehalogenation, minimizing sources of protons can reduce the formation of Pd-H species.
-
Choice of Base: Avoid bases that can readily act as a hydrogen source.
-
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can minimize the opportunity for isomerization to occur. Monitor the reaction closely and stop it as soon as the starting material is consumed.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 2-Cyclohexenylboronic Acid Pinacol Ester
This protocol is a starting point and may require optimization for your specific setup.
Materials:
-
5-Bromopyrimidine
-
2-Cyclohexenylboronic acid pinacol ester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), 2-cyclohexenylboronic acid pinacol ester (1.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a concentration of ~0.1 M with respect to the 5-bromopyrimidine).
-
Stir the mixture at 90 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of 5-Iodopyrimidine with (2-Cyclohexenyl)tributylstannane
Materials:
-
5-Iodopyrimidine
-
(2-Cyclohexenyl)tributylstannane
-
Pd(PPh₃)₄
-
Anhydrous toluene
Procedure:
-
To a flame-dried Schlenk flask, add 5-iodopyrimidine (1.0 equiv.) and (2-Cyclohexenyl)tributylstannane (1.1 equiv.).
-
Add Pd(PPh₃)₄ (0.05 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed toluene (to achieve a concentration of ~0.1 M).
-
Heat the reaction mixture to 110 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate.
-
Purify the crude product by column chromatography. To remove tin byproducts, a KF workup can be performed prior to chromatography: dissolve the crude residue in diethyl ether and stir vigorously with a saturated aqueous solution of potassium fluoride for several hours. The resulting solid tributyltin fluoride can be removed by filtration through celite.[5]
Data Summary Table: Reaction Parameters
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Rationale |
| Halopyrimidine | 5-Bromopyrimidine or 5-Iodopyrimidine | 5-Iodopyrimidine | C-I bond is more reactive than C-Br, allowing for milder conditions. |
| Coupling Partner | Cyclohexenylboronic acid/ester | (Cyclohexenyl)tributylstannane | Boronic acids are less toxic than organostannanes. |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, etc. | Pd(PPh₃)₄, Pd₂(dba)₃ | Choice of catalyst and ligand can influence reaction rate and side reactions. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Not typically required | Base is needed to activate the boronic acid in Suzuki coupling. |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, DMF, THF | Solvent choice affects solubility and reaction kinetics. |
| Temperature | 80-110 °C | 90-120 °C | Higher temperatures are often needed to drive the reaction to completion. |
Visualizing Reaction Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Stille Catalytic Cycle
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
-
Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. (URL: [Link])
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). Scientific Reports. (URL: [Link])
-
Stille Coupling. Chemistry LibreTexts. (2023). (URL: [Link])
-
Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. (2010). Advanced Synthesis & Catalysis. (URL: [Link])
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2024). (URL: [Link])
-
Microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances. (URL: [Link])
- Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0)
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). Molecules. (URL: [Link])
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. (2004). The Journal of Organic Chemistry. (URL: [Link])
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). Processes. (URL: [Link])
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2002). Journal of the American Chemical Society. (URL: [Link])
-
Suzuki Coupling. Organic Chemistry Portal. (URL: [Link])
-
Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors. (2014). Nucleosides, Nucleotides & Nucleic Acids. (URL: [Link])
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). Pharmaceuticals. (URL: [Link])
- A kind of synthetic method of 2-(1-cyclohexenyl) ethylamine. (URL: )
-
Transmetallation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. (URL: [Link])
-
Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. (2017). Journal of the American Chemical Society. (URL: [Link])
-
Workup for Removing Tin Byproducts. University of Rochester Department of Chemistry. (URL: [Link])
Sources
Technical Support Center: Enhancing the Solubility of 5-(2-Cyclohexenyl)pyrimidine
This guide provides comprehensive troubleshooting strategies and best practices for researchers, scientists, and drug development professionals encountering solubility challenges with 5-(2-Cyclohexenyl)pyrimidine in biological assays. Our goal is to equip you with the scientific rationale and practical protocols needed to achieve accurate and reproducible results.
Understanding the Challenge: The Physicochemical Nature of this compound
This compound belongs to the pyrimidine class of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry.[1] The core pyrimidine structure is moderately water-soluble.[2][3] However, the addition of the 2-cyclohexenyl group—a nonpolar, lipophilic (fat-loving) moiety—dramatically increases the molecule's overall hydrophobicity. This chemical feature is the primary reason for its poor solubility in aqueous buffers, a common and critical challenge in drug discovery.[4][5] Poor aqueous solubility can severely limit a compound's bioavailability and lead to unreliable results in biological assays.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound won't dissolve in my aqueous assay buffer (e.g., PBS, cell culture media). Why is this happening?
A: This is expected due to the compound's hydrophobic nature. The nonpolar cyclohexenyl group resists interaction with polar water molecules in the buffer, leading to low solubility. Direct dissolution in aqueous media is rarely successful for such compounds.[6] The common practice is to first dissolve the compound in a suitable organic solvent to create a high-concentration stock solution.[7]
Q2: What is the best solvent to use for creating a stock solution?
A: Dimethyl sulfoxide (DMSO) is the most widely used and recommended initial solvent for creating high-concentration stock solutions in drug discovery.[7] Its strong dissolving power for a wide range of nonpolar and polar compounds makes it an excellent choice.[7] For compounds that still show limited solubility in DMSO, Dimethylformamide (DMF) can be an alternative.[8]
Q3: My compound dissolves in 100% DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What should I do?
A: This phenomenon is known as "solvent shock" or "crashing out."[4] It occurs when the concentrated DMSO stock is rapidly diluted into the aqueous buffer, causing the local concentration of the compound to exceed its solubility limit in the mixed solvent system.[4][9]
To prevent this, you should:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions. You can do this in 100% DMSO first to lower the compound concentration, or by making stepwise dilutions into the aqueous buffer.[4][7]
-
Ensure Rapid Mixing: Add the stock solution dropwise into the buffer while vortexing or swirling to ensure immediate and even dispersion.[4]
-
Pre-warm the Buffer: Using buffer pre-warmed to your experimental temperature (e.g., 37°C) can sometimes improve solubility.[4]
Q4: What is the maximum final concentration of DMSO I can have in my cell-based assay?
A: High concentrations of DMSO can be toxic to cells and interfere with assay results.[7] It is critical to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[7][10] Always include a "vehicle control" in your experiments—this is assay media containing the same final concentration of DMSO as your test wells, but without the compound.[7]
Q5: Can I use heat or sonication to help dissolve the compound?
A: Yes, these can be effective aids. Gentle warming in a water bath (e.g., to 37°C) or brief sonication can help break up compound aggregates and facilitate dissolution in the stock solvent.[7] However, be cautious, as excessive heat can potentially degrade some compounds.[7]
Troubleshooting Guides & In-Depth Protocols
Core Principle: The Two-Step Solubilization Strategy
The universally accepted method for preparing hydrophobic compounds for aqueous assays involves two main stages:
-
Preparation of a Concentrated Stock Solution in a 100% organic solvent (usually DMSO).
-
Dilution of the Stock Solution into the final aqueous assay buffer to achieve the desired working concentration.
The diagram below illustrates the decision-making process for troubleshooting solubility issues.
Caption: Workflow for solubilizing hydrophobic compounds.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
Rationale: DMSO is a polar aprotic solvent, meaning it has a high dielectric constant and can dissolve a wide range of substances without donating protons. This makes it ideal for creating concentrated stocks of hydrophobic small molecules.[7]
Step-by-Step Methodology:
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Add DMSO: Transfer the powder to a sterile, appropriate-sized tube (e.g., a microcentrifuge tube). Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolve: Gently vortex the tube until the compound is completely dissolved.[7] A clear solution with no visible particulates should be obtained.
-
Aid Dissolution (if necessary): If the compound does not dissolve completely, sonicate the tube in a water bath for 5-10 minutes or warm it gently in a 37°C water bath.[7]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can compromise compound integrity.[7] Store aliquots in tightly sealed containers at -20°C or -80°C.[7]
Protocol 2: Serial Dilution into Aqueous Assay Buffer to Avoid Precipitation
Rationale: This protocol mitigates "solvent shock" by gradually reducing the concentration of both the compound and the organic solvent, allowing the compound to better equilibrate in the aqueous environment.[4]
Step-by-Step Methodology:
-
Prepare Intermediate Dilution (Optional but Recommended): Perform an initial 1:10 dilution of your DMSO stock into 100% DMSO. For example, mix 10 µL of a 20 mM stock with 90 µL of DMSO to get a 2 mM solution. This reduces the concentration shock in the next step.
-
First Aqueous Dilution: Pre-warm your aqueous assay buffer to the experimental temperature (e.g., 37°C).[4]
-
Slow Addition with Mixing: While gently vortexing the tube of aqueous buffer, add the DMSO stock solution drop-by-drop. For example, to make a 20 µM working solution from a 2 mM stock (a 1:100 dilution), add 10 µL of the 2 mM stock to 990 µL of buffer. The continuous mixing is crucial for rapid dispersion.[4]
-
Visual Inspection: After mixing, visually inspect the solution against a light source for any signs of cloudiness or precipitate.
-
Final Dilutions: Prepare further dilutions for your dose-response curve from this working solution using the same aqueous assay buffer. This ensures the DMSO concentration remains constant across all test wells.[7]
Advanced Troubleshooting: When Standard Methods Fail
If precipitation persists, more advanced strategies may be required.
1. pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[11][12] Pyrimidine itself has basic nitrogen atoms.[13] Although this compound is not strongly basic, slight adjustments to the buffer pH (if tolerated by the assay) could potentially increase solubility by altering the compound's ionization state.[14][15]
2. Use of Co-solvents and Excipients: For particularly challenging compounds, the inclusion of a co-solvent in the final assay buffer can enhance solubility.[][17]
-
Co-solvents: These are water-miscible solvents that can increase the dissolving capacity of the aqueous medium.[17] Common examples include polyethylene glycol 400 (PEG 400) and ethanol.[][18] They work by reducing the polarity of the water, making it more favorable for the hydrophobic compound.[]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the hydrophobic compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[9]
The table below summarizes common solvents and their properties.
| Solvent/Agent | Type | Typical Use | Key Considerations |
| DMSO | Primary Solvent | Stock Solutions (10-50 mM) | Keep final assay conc. <0.5%; can be cytotoxic at higher levels.[7] |
| Ethanol | Primary/Co-solvent | Stock Solutions / Dilutions | Can be more volatile than DMSO; may have biological effects.[] |
| PEG 400 | Co-solvent | In final buffer (1-5%) | Generally low toxicity; can increase viscosity of the medium.[18] |
| Tween® 80 | Surfactant | In final buffer (<0.1%) | Can form micelles to solubilize compounds; may interfere with some assays.[6] |
| Cyclodextrins | Excipient | In final buffer | Can significantly enhance solubility but may affect compound-target binding.[9] |
The following diagram illustrates the mechanism of co-solvency.
Caption: How co-solvents enhance solubility of hydrophobic drugs.
References
-
Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]
-
SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. Retrieved from [Link]
-
YouTube. (2023). Why Does pH Influence A Substance's Dissolution?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Retrieved from [Link]
-
Matson, S. L., et al. (2009). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Journal of Biomolecular Screening. Retrieved from [Link]
-
ResearchGate. (2017). Is there a relationship between solubility of material and its PH level?. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrimidine. Retrieved from [Link]
-
ACS Publications. (n.d.). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media?. Retrieved from [Link]
-
AAPS PharmSciTech. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
-
Quora. (2018). How to make a stock solution of a substance in DMSO. Retrieved from [Link]
-
BEPLS. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]
-
ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link]
-
YouTube. (2020). Determining if a PRECIPITATE will form in a solution. Retrieved from [Link]
-
World Journal of Advanced Research and Reviews. (n.d.). An overview on synthesis and biological activity of pyrimidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
-
Reddit. (2022). How do I force my compound to precipitate?. Retrieved from [Link]
-
GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved from [Link]
-
ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]
-
PubMed. (n.d.). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. Retrieved from [Link]
-
YouTube. (2023). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]
-
BioPharma Services. (n.d.). Navigating Compounding in Early Phase Drug Development and ADF Studies. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Retrieved from [Link]
-
MedCrave online. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Physicochemical properties of the compounds. Retrieved from [Link]
-
Science Alert. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]
Sources
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- 3. wjarr.com [wjarr.com]
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- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
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- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
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- 17. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 18. bepls.com [bepls.com]
Technical Support Center: HPLC Method Development for 5-(2-Cyclohexenyl)pyrimidine
Introduction
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique in the pharmaceutical industry, essential for everything from drug discovery to quality control.[1][2][3] Developing a robust and reliable HPLC method for a novel compound like 5-(2-Cyclohexenyl)pyrimidine requires a systematic approach, grounded in the physicochemical properties of the analyte and the principles of chromatography.[3][4] This guide will walk you through the process, from initial method development to troubleshooting common issues, ensuring the integrity and accuracy of your analytical results.
The analysis of pyrimidine derivatives is frequently accomplished using reversed-phase HPLC.[5] Typically, separations use C8 or C18 silica gel columns with isocratic or gradient elution.[5]
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of this compound by HPLC.
Q1: What is the recommended starting point for column selection?
A1: For a compound like this compound, which contains both a polar pyrimidine ring and a non-polar cyclohexenyl group, a reversed-phase (RP) column is the most appropriate starting point.[4][5] A C18 (octadecyl) column is the most popular choice and provides a good balance of hydrophobic retention and selectivity.[6]
| Column Parameter | Recommendation | Rationale |
| Stationary Phase | C18 (L1) | Offers robust hydrophobic retention suitable for a wide range of molecules.[6] |
| Particle Size | 3 µm or 5 µm | Provides a good balance between efficiency and backpressure for standard HPLC systems.[4] |
| Column Dimensions | 4.6 x 150 mm | A standard dimension that is versatile for method development.[4][7] |
| Pore Size | ~100-120 Å | Appropriate for small molecules like the target analyte.[8] |
Q2: How do I prepare the mobile phase?
A2: A typical reversed-phase mobile phase consists of a mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile (ACN) or methanol (MeOH).[9] For pyrimidine derivatives, a combination of ACN and water is very common.[5] It is crucial to use HPLC-grade solvents and to filter and degas the mobile phase before use to prevent blockages and baseline noise.
Q3: What detection wavelength should I use?
A3: The ideal detection wavelength is the λmax (lambda max) of this compound, where it exhibits maximum UV absorbance.[4][7] This provides the greatest sensitivity.[4][7] If the λmax is unknown, a UV scan of the analyte in the mobile phase should be performed using a diode array detector (DAD) or a spectrophotometer. Wavelengths below 200 nm should generally be avoided due to increased detector noise.[4][7]
Q4: Should I use an isocratic or gradient elution?
A4: An initial scouting run using a broad gradient (e.g., 5% to 95% ACN over 20-30 minutes) is highly recommended.[7] This will help determine the approximate organic solvent concentration needed to elute the compound and will reveal the presence of any impurities.[7] Based on the scouting run, you can decide whether a simple isocratic method is sufficient or if a gradient is necessary to achieve the desired separation, especially for impurity analysis.[1]
Part 2: Detailed HPLC Method Development Protocol
This section provides a step-by-step workflow for developing a robust HPLC method.
Experimental Workflow Diagram
Sources
- 1. pharmasalmanac.com [pharmasalmanac.com]
- 2. asianjpr.com [asianjpr.com]
- 3. HPLC analytical Method development: an overview [pharmacores.com]
- 4. Steps for HPLC Method Development | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. glsciencesinc.com [glsciencesinc.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Refinement of Reaction Conditions for the Synthesis of 5-(2-Cyclohexenyl)pyrimidine
Welcome to the technical support center for the synthesis of 5-(2-Cyclohexenyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to refine and optimize your experimental conditions. Our approach is grounded in mechanistic principles and field-proven insights to ensure you can navigate the common challenges associated with this specific palladium-catalyzed cross-coupling reaction.
Introduction
The synthesis of this compound, a molecule of interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in pharmaceuticals, is most commonly achieved via a Suzuki-Miyaura cross-coupling reaction.[1] This involves the palladium-catalyzed reaction between a 5-halopyrimidine (typically 5-bromopyrimidine) and a cyclohexenylboron derivative (such as 2-cyclohexenylboronic acid or its esters). While the Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction, its success with alkenylboronic acids and heteroaryl halides is highly dependent on the careful optimization of reaction parameters.[2] This guide will address the specific issues you may encounter during this synthesis.
Reaction Overview: Suzuki-Miyaura Coupling
The fundamental transformation is the coupling of 5-bromopyrimidine with 2-cyclohexenylboronic acid, catalyzed by a palladium(0) species. The generally accepted catalytic cycle involves three key steps: oxidative addition of the palladium catalyst to the 5-bromopyrimidine, transmetalation of the cyclohexenyl group from the boron atom to the palladium center, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst.[3]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound in a question-and-answer format.
Question 1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue in palladium-catalyzed cross-coupling reactions and can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.
-
Troubleshooting Steps:
-
Oxygen Contamination: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas your solvent thoroughly before use. Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species.
-
Catalyst Choice: While Pd(PPh₃)₄ is a common choice, it can be sensitive.[4] Consider using a more robust pre-catalyst like PdCl₂(dppf) or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a suitable phosphine ligand. For alkenyl couplings, ligands like tricyclohexylphosphine (PCy₃) can be effective.[5]
-
Catalyst Loading: For challenging couplings, a higher catalyst loading (e.g., 5 mol%) might be necessary.[6]
-
-
-
Issues with the Boronic Acid: 2-Cyclohexenylboronic acid can be prone to decomposition.
-
Troubleshooting Steps:
-
Boronic Acid Quality: Use freshly purchased or properly stored 2-cyclohexenylboronic acid. Alkenylboronic acids can be less stable than their aryl counterparts.[7] Consider using a more stable derivative, such as a pinacol ester.
-
Protodeboronation: This is a side reaction where the boronic acid reacts with trace amounts of water or acidic protons to be replaced by a hydrogen atom. Ensure your base is strong enough and present in sufficient quantity (at least 2-3 equivalents) to facilitate the transmetalation step effectively.[8]
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting Steps:
-
Temperature: If you are running the reaction at a lower temperature, try increasing it to 80-100 °C. Many Suzuki couplings require elevated temperatures to proceed at a reasonable rate.[3]
-
Solvent: A mixture of a polar aprotic solvent like 1,4-dioxane or DME with water (e.g., 4:1 v/v) is often optimal.[3] The water is crucial for activating the boronic acid with the base.
-
Base: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. For sensitive substrates, a weaker base like K₂CO₃ might be preferable, while more challenging couplings may benefit from a stronger base like K₃PO₄.[5]
-
-
Question 2: My reaction is producing a significant amount of a byproduct with the same mass as my starting 5-bromopyrimidine, but it's not the starting material. What is happening?
Answer:
You are likely observing the formation of pyrimidine through a hydrodehalogenation side reaction.
-
Cause: This occurs when the palladium intermediate reacts with a hydrogen source in the reaction mixture before it can couple with the boronic acid.
-
Troubleshooting Steps:
-
Hydrogen Source: The hydrogen can come from various sources, including the solvent (e.g., alcohols if used as a solvent or co-solvent) or impurities. Ensure you are using high-purity, dry solvents (other than the intentionally added water).
-
Reaction Rate: If the rate of the Suzuki coupling is slow, side reactions like hydrodehalogenation become more competitive. Refer to the troubleshooting steps for low conversion to enhance the rate of your desired reaction.
-
-
Question 3: I am observing the formation of a homocoupled byproduct of my boronic acid (1,1'-bi(cyclohex-2-enyl)). How can I minimize this?
Answer:
Homocoupling of the boronic acid is a common side reaction, especially in the presence of oxygen.
-
Cause: This byproduct forms from the oxidative coupling of two molecules of the boronic acid.
-
Troubleshooting Steps:
-
Inert Atmosphere: As with catalyst deactivation, rigorous exclusion of oxygen is crucial. Ensure your reaction setup is properly purged with an inert gas.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling. Try reducing the equivalents of the boronic acid.
-
Order of Addition: Adding the palladium catalyst last to the mixture of the other reagents can sometimes minimize side reactions.
-
-
Question 4: I've isolated a product, but I'm not sure if it's the correct isomer. Could the double bond in the cyclohexenyl ring have moved?
Answer:
Yes, isomerization of the double bond is a potential side reaction in palladium-catalyzed reactions involving alkenes.
-
Cause: Palladium hydrides, which can form in situ, can add to the double bond and then be eliminated, leading to the formation of the more thermodynamically stable isomer.[9] In this case, you might form 5-(1-cyclohexenyl)pyrimidine or 5-(3-cyclohexenyl)pyrimidine.
-
Troubleshooting Steps:
-
Ligand Choice: The choice of phosphine ligand can influence the extent of isomerization. Less bulky ligands might favor this side reaction.
-
Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of isomerization. Monitor your reaction by TLC or GC-MS and stop it as soon as the starting material is consumed.
-
Characterization: Careful analysis of the ¹H NMR spectrum of your product is essential. The vinylic protons of 2-cyclohexenylpyrimidine will have a distinct chemical shift and coupling pattern compared to the isomers. For this compound, you would expect to see two distinct vinylic proton signals.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best catalyst and ligand combination for this reaction?
A1: There is no single "best" combination as the optimal choice can be substrate-dependent. However, for the Suzuki coupling of a heteroaryl bromide with an alkenylboronic acid, a good starting point is Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) at 2-5 mol%.[4] Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand such as PPh₃ or a more electron-rich and bulky ligand like PCy₃ can be very effective.[5]
Q2: What are the recommended starting concentrations and stoichiometry?
A2: A typical starting point would be:
-
5-Bromopyrimidine: 1.0 equivalent
-
2-Cyclohexenylboronic acid: 1.2 equivalents
-
Base (e.g., K₂CO₃ or K₃PO₄): 2.0-3.0 equivalents
-
Palladium catalyst: 0.05 equivalents (5 mol%)
-
Solvent: A concentration of 0.1 to 0.5 M of the limiting reagent.
Q3: How do I properly degas my reaction mixture?
A3: A common and effective method is the "freeze-pump-thaw" technique. This involves freezing the solvent, evacuating the headspace under high vacuum, and then allowing it to thaw under an inert atmosphere. Repeating this cycle three times is generally sufficient. A simpler method for smaller scale reactions is to bubble a stream of argon or nitrogen through the solvent for 15-30 minutes.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a quick and easy way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any major byproducts. The product, being less polar than the boronic acid and more conjugated than the starting pyrimidine, should have a distinct Rf value. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used.
Q5: What is the best method for purifying the final product?
A5: Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[10] A gradient elution with a mixture of hexanes and ethyl acetate is likely to provide good separation from residual starting materials and byproducts.
Experimental Protocols
Optimized Synthesis of this compound
This protocol is a generalized procedure based on established methods for similar Suzuki-Miyaura couplings.
Materials:
-
5-Bromopyrimidine
-
2-Cyclohexenylboronic acid
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), 2-cyclohexenylboronic acid (1.2 equiv.), and K₂CO₃ (2.5 equiv.).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(PPh₃)₄ (0.05 equiv.) to the flask under a positive flow of argon.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe to achieve a concentration of approximately 0.2 M with respect to the 5-bromopyrimidine.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC until the 5-bromopyrimidine is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Data Presentation: Optimization of Reaction Conditions
| Parameter | Condition A | Condition B (Optimized) | Condition C |
| Catalyst | Pd(OAc)₂/PPh₃ (2 mol%) | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%) |
| Base | Na₂CO₃ (2 equiv.) | K₂CO₃ (2.5 equiv.) | K₃PO₄ (3 equiv.) |
| Solvent | Toluene/H₂O (5:1) | 1,4-Dioxane/H₂O (4:1) | DME/H₂O (4:1) |
| Temperature | 100 °C | 90 °C | 85 °C |
| Yield | Moderate | Good to Excellent | Good |
Visualization of Workflows
Caption: General experimental workflow for the synthesis of this compound.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. Retrieved from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5. Retrieved from [Link]
-
MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(7), 1983. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved from [Link]
-
ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Journal of the American Chemical Society. Retrieved from [Link]
-
National Institutes of Health. (2017). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]
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SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Synthesis, 2001(11), 1704-1710. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried. Retrieved from [Link]
-
PubChem. (n.d.). Pyrimidine-2,4,6-trione, 1-cyclohexyl-5-[(2-piperazin-1-yl-ethylamino)methylene]-. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 10(4), 365-384. Retrieved from [Link]
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National Institutes of Health. (2021). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. Retrieved from [Link]
-
ACS Publications. (2018). Palladium-Catalyzed Site-Selective Regiodivergent Carbocyclization of Di- and Trienallenes: A Switch between Substituted Cyclohexene and Cyclobutene. Journal of the American Chemical Society, 140(42), 13945-13951. Retrieved from [Link]
-
ResearchGate. (2016). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Retrieved from [Link]
-
SciSpace. (2015). Palladium-Catalyzed Isomerization/(Cyclo)carbonylation of Pentenamides: a Mechanistic Study of the Chemo- and Regioselectivity. Retrieved from [Link]
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National Institutes of Health. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Retrieved from [Link]
-
ResearchGate. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097. Retrieved from [Link]
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YouTube. (2025). Preparative Purification Solutions in Drug Discovery Synthesis. Retrieved from [Link]
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ResearchGate. (2022). Mass spectrum of cyclohexene,1,5,5trimethyl-6-acetylmethyl with.... Retrieved from [Link]
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National Institutes of Health. (2007). Synthetic and mechanistic studies of the cycloisomerization and cyclization/hydrosilylation of functionalized dienes catalyzed by cationic palladium(II) complexes. Retrieved from [Link]
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MDPI. (2018). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Molecules, 23(11), 2945. Retrieved from [Link]
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National Institutes of Health. (2011). Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from [Link]
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Nanotechnology Perceptions. (2024). Insilico Study, Synthesis and Characterization of Basic Pyrimidine Substituted Ring. Nanotechnology Perceptions, 20(7), 2779-2790. Retrieved from [Link]
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Royal Society of Chemistry. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 9(20), 4616-4626. Retrieved from [Link]
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NIST. (n.d.). Cyclohexanone, 5-methyl-2-(1-methylethyl)-, trans-. Retrieved from [Link]
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ResearchGate. (2005). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from [Link]
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IOSR Journal. (n.d.). Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Derivatives. IOSR Journal of Applied Chemistry, 7(10), 40-48. Retrieved from [Link]
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ResearchGate. (2013). Suzuki coupling of heteroaryl halides with aryl boronic acids a. Retrieved from [Link]
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ACS Publications. (2022). Scope and Mechanistic Investigations of Pd-Catalyzed Coupling/Cyclization and Cycloisomerization of Allenyl Malonates. The Journal of Organic Chemistry, 87(16), 10836-10845. Retrieved from [Link]
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National Institutes of Health. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
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ACS Publications. (1988). Isomerization of (.pi.-allyl)palladium complexes via nucleophilic displacement by palladium(0). A common mechanism in palladium(0)-catalyzed allylic substitution. Journal of the American Chemical Society, 110(19), 6571-6573. Retrieved from [Link]
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Addressing regio- and stereoselectivity in the synthesis of 5-(2-Cyclohexenyl)pyrimidine
Addressing Regio- and Stereoselectivity Challenges
Welcome to the technical support guide for the synthesis of 5-(2-Cyclohexenyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with controlling regio- and stereoselectivity in this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying principles and troubleshooting logic to empower your experimental success.
Overview of Synthetic Challenges
The synthesis of this compound, a valuable scaffold in medicinal chemistry, primarily involves the formation of a C-C bond between the C5 position of the pyrimidine ring and the C1 position of a cyclohexenyl moiety. The primary challenges in this synthesis are:
-
Regioselectivity: Ensuring the formation of the C-C bond at the desired C5 position of the pyrimidine and preventing isomerization of the cyclohexenyl double bond (i.e., formation of the 5-(3-cyclohexenyl) isomer).
-
Stereoselectivity: Controlling the creation of the new stereocenter at the point of attachment on the cyclohexene ring.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are the most powerful and commonly employed methods for this transformation.[1][2][3] This guide will focus on troubleshooting and optimizing these protocols.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis.
Question: My reaction yields a mixture of regioisomers, primarily the desired this compound and the undesired 5-(3-Cyclohexenyl)pyrimidine. How can I improve selectivity for the 2-cyclohexenyl product?
Answer: This issue typically arises from isomerization of the cyclohexenyl partner, either before or during the catalytic cycle. This can be particularly problematic in Heck-type reactions or if the boronic acid/ester used in a Suzuki coupling is unstable.
-
Underlying Cause: Isomerization is often facilitated by the palladium catalyst itself, especially under prolonged heating or in the presence of a palladium-hydride species which can arise from side reactions like β-hydride elimination.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can promote isomerization. Screen temperatures from 60°C to 100°C to find a balance between reaction rate and selectivity.
-
Reduce Reaction Time: Prolonged reaction times expose the product and intermediates to isomerization conditions. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Microwave irradiation can be an excellent tool to drastically reduce reaction times.[4]
-
Choice of Catalyst/Ligand: For Suzuki reactions, use a catalyst system that promotes rapid transmetalation and reductive elimination, minimizing the lifetime of intermediates that could lead to isomerization. Highly active catalysts like those based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) can be effective.[5]
-
In a Heck Reaction: The regioselectivity of the Heck reaction is governed by the insertion of the olefin into the Pd-R bond.[6] To favor the 2-cyclohexenyl product, ensure that the migratory insertion step is irreversible and rapid. The choice of ligand and additives is critical here.
-
Question: I am observing poor regioselectivity on the pyrimidine ring, with side products arising from coupling at other positions (e.g., C2, C4, or C6). How can I ensure exclusive C5 functionalization?
Answer: The electronic nature of the pyrimidine ring makes certain positions more susceptible to reaction. The order of reactivity for halogenated pyrimidines in Suzuki couplings is generally C4 > C6 > C2, with C5 being less inherently reactive without specific activation.[3]
-
Underlying Cause: The electron-deficient nature of the pyrimidine ring activates halogens at the C2, C4, and C6 positions towards oxidative addition.[3] To achieve C5 selectivity, your starting material must be appropriately halogenated.
-
Solutions & Best Practices:
-
Start with 5-Halopyrimidine: The most straightforward approach is to use a 5-bromopyrimidine or 5-iodopyrimidine as your starting material. These are significantly more reactive in cross-coupling than a 5-chloropyrimidine.
-
If using a Dihalopyrimidine: If your substrate has multiple halogens, the reaction will likely occur at the most reactive position first. For example, in 2,5-dichloropyrimidine, the C2 position is generally less reactive than other positions in some coupling reactions, but selectivity can be challenging. A sequential coupling strategy, where the more reactive position is addressed first, may be necessary.
-
Directed C-H Activation: An alternative, more advanced strategy is the direct C-H functionalization of the pyrimidine C5 position.[7] This avoids the need for pre-halogenation but requires specific directing groups and specialized catalytic systems.
-
Question: My cross-coupling reaction is sluggish, gives low yields, or fails to proceed to completion. What are the critical parameters to investigate?
Answer: This is a common issue in cross-coupling chemistry. The problem can usually be traced to the catalyst, reagents, or reaction conditions.
-
Troubleshooting Workflow: A systematic screening of parameters is the most effective approach.[4] The following diagram outlines a logical workflow for diagnosing the issue.
Caption: Troubleshooting workflow for a failed cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and coupling partner for a Suzuki-Miyaura synthesis of this compound?
For the pyrimidine component, 5-bromopyrimidine is an excellent choice, offering a good balance of reactivity and stability. For the coupling partner, 2-cyclohexenylboronic acid pinacol ester is generally preferred over the corresponding boronic acid. The pinacol ester is more stable, easier to handle and purify, and less prone to protodeboronation, a common side reaction that consumes the boronic acid.[4]
Q2: How do I choose the optimal catalyst, ligand, solvent, and base for the Suzuki coupling?
The "best" system is substrate-dependent, but a robust starting point is crucial.
| Component | Recommendation | Rationale & Causality |
| Catalyst | Pd(dppf)Cl₂ or Pd₂(dba)₃ | Pd(dppf)Cl₂ is an air-stable precatalyst that is effective for a wide range of couplings. Pd₂(dba)₃ is a Pd(0) source that requires a ligand to form the active catalyst. |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Bulky, electron-rich phosphine ligands accelerate the rate-limiting oxidative addition step and promote the final reductive elimination, leading to higher turnover numbers and yields.[5] |
| Base | K₃PO₄ or Cs₂CO₃ | A moderately strong, non-nucleophilic base is required to facilitate the transmetalation step. K₃PO₄ is a common and effective choice.[1] Cs₂CO₃ is more soluble and can be more effective for difficult couplings. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixture of an organic solvent and water is often essential. Water helps to dissolve the inorganic base and facilitates the transmetalation step.[5] The solvent must be thoroughly degassed to prevent oxidation of the catalyst. |
Q3: How can I control the stereochemistry of the newly formed chiral center?
Achieving high stereoselectivity in this reaction is non-trivial as a new stereocenter is formed. Without a chiral influence, the reaction will produce a racemic mixture (a 1:1 mixture of enantiomers). To induce stereoselectivity, you must introduce a chiral element:
-
Use a Chiral Ligand: Employing a chiral phosphine ligand in conjunction with the palladium catalyst can create a chiral environment around the metal center, influencing the facial selectivity of the coupling and leading to an enantiomeric excess (e.e.) of one enantiomer.
-
Start with a Chiral Substrate: If you begin with an enantiomerically pure cyclohexenyl partner (e.g., a resolved chiral cyclohexenylboronic ester), this stereochemistry can often be transferred to the final product, assuming the reaction mechanism does not involve racemization.
Key Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the synthesis. Optimization of temperature, time, and reagent stoichiometry is recommended.
Materials:
-
5-Bromopyrimidine (1.0 eq)
-
2-Cyclohexenylboronic acid pinacol ester (1.2 eq)
-
Pd(dppf)Cl₂ (3 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 eq), finely ground
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add 5-bromopyrimidine, 2-cyclohexenylboronic acid pinacol ester, Pd(dppf)Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water).
-
Stir the reaction mixture at 80-90 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. Selectivity is determined by the relative rates of the desired productive steps versus undesired side reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
- Regio-selective chemical-enzymatic synthesis of pyrimidine nucleotides facilitates RNA structure and dynamics studies. (2014). Chembiochem.
- Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry.
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Gong, H.-P., Quan, Z.-J., & Wang, X.-C. (n.d.). Palladium-catalyzed Hiyama cross-couplings of pyrimidin-2-yl tosylates with organosilanes. Semantic Scholar.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2025).
- Sakamoto, T., Arakida, H., Edo, K., & Yamanaka, H. (1981). Synthesis of Pyrimidine Derivatives Having Olefinic Substituents by Palladium-catalyzed Cross-coupling Reaction of Iodopyrimidines. HETEROCYCLES.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines. (2025). Benchchem.
- Overcoming poor regioselectivity in pyrimidine substitution reactions. (2025). Benchchem.
- Pyrimidine synthesis. (n.d.). Organic Chemistry Portal.
- Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI.
- How can I solve my problem with Suzuki coupling? (2014).
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Synthesis of pyrimidine 5a by two‐step reaction with or without the Zn(l‐proline)2 catalyst. (n.d.).
- Substituent effects on stereoselectivity of dihalocarbene reactions with cyclohexadiene and on the reactivity of bis-dihalocyclopropanes in electrophilic nitrations en route to pyrimidine N-oxides. (2017). PubMed.
- Optimization of Heck reaction conditions a. (n.d.).
- Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (n.d.).
- Stereoselectivity in Addition Reactions to Double Bonds. (2023). Chemistry LibreTexts.
- Regioselectivity. (n.d.). Wikipedia.
- Stereoselective and Stereospecific Reactions. (2025). Master Organic Chemistry.
- Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity" (Syn/Anti). (2013). Master Organic Chemistry.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (n.d.). MDPI.
- Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs. (n.d.). MDPI.
- Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. (2025). MDPI.
- Synthesis, reactions, and applications of pyrimidine deriv
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). PubMed Central.
- Heck Reaction. (2023). Chemistry LibreTexts.
- Optimization of 5-substituted thiazolyl ureas and 6-substituted imidazopyridines as potential HIV-1 l
- A potential DES catalyst for the fast and green synthesis of benzochromenopyrimidines and pyranopyrimidines. (2024). PubMed Central.
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Validation & Comparative
A Comparative Analysis of 5-Substituted Pyrimidines for Kinase Inhibition: A Focus on the 5-(2-Cyclohexenyl) Moiety
Introduction: The Versatile Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of natural nucleobases like cytosine, thymine, and uracil.[1][2] Its inherent ability to form multiple hydrogen bonds and engage in various molecular interactions has made it a privileged scaffold in drug discovery.[1] A multitude of pyrimidine derivatives have been developed as therapeutic agents, exhibiting a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4]
A particularly fruitful strategy for modulating the biological activity, selectivity, and pharmacokinetic profile of pyrimidine-based drugs has been the modification at the 5-position of the ring.[5][6] This position is often directed towards the solvent-exposed region of ATP-binding pockets in kinases, allowing for the introduction of various substituents to fine-tune interactions and achieve desired therapeutic properties. This guide provides an in-depth comparison of 5-(2-Cyclohexenyl)pyrimidine against other 5-substituted pyrimidines, with a specific focus on their role as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression.[7][8] Dysregulation of CDK2 is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8]
We will explore the structure-activity relationships (SAR), comparative biological performance, and the underlying experimental methodologies used to characterize these potent molecules.
Comparative Analysis: The Impact of the C5-Substituent on CDK2 Inhibition
The choice of substituent at the C5-position of the pyrimidine core dramatically influences a compound's inhibitory potency and selectivity. To illustrate this, we will compare the known experimental data of pyrimidines with small, electron-withdrawing groups against the projected properties of the bulky, lipophilic 5-(2-cyclohexenyl) group. Our analysis will center on a common 2-anilino-4-(thiazol-5-yl)pyrimidine scaffold, for which extensive SAR data is available.[9]
Logical Framework for C5-Substituent Comparison
This diagram illustrates the core concept of comparing different functional groups at the C5 position to modulate the activity of a pyrimidine-based inhibitor targeting the CDK2 active site.
Caption: Comparing C5-substituents on a pyrimidine core to modulate CDK2 inhibition.
Structure-Activity Relationship (SAR) Insights
The ATP binding pocket of CDK2 has distinct regions. The pyrimidine core typically forms key hydrogen bonds with the "hinge" region of the kinase. The substituent at the C5-position extends into a region where its properties—size, polarity, and flexibility—critically determine binding affinity and selectivity.
-
5-Halo and 5-Cyano Pyrimidines (e.g., Compounds with F, Cl, CN):
-
Potency: Literature on 2-anilino-4-(thiazol-5-yl)pyrimidines reveals that small, electron-withdrawing groups like cyano (CN) or fluoro (F) at the C5-position can lead to highly potent inhibition of CDKs, including CDK2 and CDK9.[9] For instance, a 5-cyano substituted analog showed a CDK9 inhibitory constant (Ki) of 1 nM, while a 5-fluoro analog had a Ki of 3 nM.[9] These groups are compact and can make favorable electrostatic interactions within the active site.
-
Selectivity: Substitution at the C5-position is crucial for selectivity. For example, introducing a cyano or fluoro group can favor potency and selectivity for CDK9 over CDK2.[9] This suggests that the subtle differences in the active site topology between kinase family members can be exploited by small C5-substituents.
-
-
This compound (Hypothetical Profile):
-
Potency: The 2-cyclohexenyl group is significantly larger, more flexible, and more lipophilic than a halogen or cyano group. Its introduction would be expected to probe a different region of the ATP binding pocket. If this region has a corresponding hydrophobic pocket, the cyclohexenyl group could establish favorable van der Waals interactions, potentially leading to high potency. However, if the region is sterically constrained, the bulky group would clash with amino acid residues, drastically reducing or abolishing activity.
-
Selectivity: The bulk and flexibility of the cyclohexenyl moiety could be a powerful tool for achieving selectivity. A kinase with a larger, more accommodating pocket in this region would be inhibited more effectively than a kinase with a tighter active site. This could potentially shift the selectivity profile away from that observed with smaller C5-substituents. For example, while small groups favor CDK9, a bulky group might better fit a unique pocket in CDK2, thereby conferring CDK2 selectivity.
-
Quantitative Data Comparison
The following table summarizes known data for 5-substituted 2-anilino-4-(thiazol-5-yl)pyrimidines against CDKs and provides a projected profile for a 5-cyclohexenyl analog based on SAR principles.[9]
| C5-Substituent | Target Kinase | Potency (Ki, nM) | Cellular Antiproliferative Activity (GI50, nM) vs. HCT-116 | Key Characteristics |
| -H (Hydrogen) | CDK9/CycT1 | 1 | 90 | Baseline potent pan-CDK inhibitor. |
| -CN (Cyano) | CDK9/CycT1 | 1 | 40 | Small, electron-withdrawing; maintains high potency. |
| -F (Fluoro) | CDK9/CycT1 | 3 | < 10 | Small, electronegative; highly potent cellular activity. |
| -Cl (Chloro) | CDK9/CycT1 | >10 | >30 | Slightly larger halogen, shows reduced potency. |
| -(2-Cyclohexenyl) | CDK2/CycA | Projected: Variable | Projected: Variable | Bulky, flexible, lipophilic. Potency is highly dependent on active site topology. |
Data for -H, -CN, -F, and -Cl are adapted from literature on CDK9 inhibitors.[9] The profile for the 5-(2-cyclohexenyl) group is a projection based on chemical principles for comparative purposes.
Experimental Protocols for Compound Evaluation
To empirically determine the performance of a novel compound like this compound, a series of standardized biochemical and cell-based assays are essential. The following protocols represent industry-standard methods for characterizing kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which is directly proportional to kinase activity. Inhibition is measured by a decrease in ADP production.
Causality: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from compounds that might affect ATP-based luciferase assays. It directly measures a product of the kinase reaction (ADP), providing a robust readout of enzyme activity.[10][11]
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), ATP solution, and substrate solution (e.g., Histone H1).[11] Dilute the CDK2/CyclinA2 enzyme and test compounds to desired concentrations.
-
Kinase Reaction: In a 96-well or 384-well plate, add 5 µL of test compound solution, followed by 10 µL of the CDK2/CyclinA2 enzyme solution.
-
Initiation: Initiate the reaction by adding 10 µL of a pre-mixed ATP/substrate solution. The final reaction volume is 25 µL. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[10]
-
ADP Conversion and Signal Generation: Add 50 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[12] It is used to determine the cytotoxic or cytostatic effects of the test compounds on cancer cell lines.
Causality: The MTT assay is a well-established, cost-effective method for assessing the impact of a compound on cell viability.[13] The principle relies on the reduction of the yellow tetrazolium salt (MTT) by mitochondrial dehydrogenases in living cells to form a purple formazan product, a process only possible in metabolically active, viable cells.[14]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in an incubator (37°C, 5% CO2).[14]
-
Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in PBS. Add 10 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[13][15]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, or an SDS-HCl solution) to each well to dissolve the purple formazan crystals.[13] Mix thoroughly by gentle shaking.
-
Data Acquisition: Measure the absorbance of the solution at a wavelength of 570-590 nm using a microplate spectrophotometer.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control (e.g., DMSO). Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.
Pharmacokinetic Considerations
While pyrimidine analogues are often designed as prodrugs that require intracellular activation (e.g., phosphorylation), kinase inhibitors are typically designed to act directly on their target protein.[16][17] The pharmacokinetic properties of a 5-substituted pyrimidine are heavily influenced by the nature of that substituent.
-
Lipophilicity and Permeability: A bulky, non-polar group like cyclohexenyl would significantly increase the lipophilicity of the molecule compared to a polar cyano or small fluoro group. This could enhance membrane permeability and cell uptake but may also lead to higher plasma protein binding and potential off-target effects.[18]
-
Metabolism: The unsaturated bond in the cyclohexenyl ring could be a site for metabolic modification (e.g., epoxidation or hydroxylation) by cytochrome P450 enzymes, potentially leading to faster clearance compared to metabolically stable groups like fluoro.
Conclusion and Future Directions
The strategic modification of the C5-position on the pyrimidine scaffold is a proven method for optimizing the potency and selectivity of kinase inhibitors. While small, electron-withdrawing groups like cyano and fluoro are known to produce highly potent CDK inhibitors, the introduction of a larger, lipophilic moiety such as 5-(2-cyclohexenyl) presents an intriguing alternative.
Based on established SAR principles, a 5-cyclohexenyl substituent is predicted to have a profound and distinct impact on the inhibitor's profile. Its efficacy will be highly contingent on the specific topology of the target kinase's active site, offering a potential avenue to engineer novel selectivity profiles that differ from those of existing inhibitors.
The definitive characterization of this compound and its analogs requires empirical validation through the robust biochemical and cellular assays detailed in this guide. Such studies will be crucial in determining whether the unique steric and electronic properties of the cyclohexenyl group can be successfully harnessed to develop a new class of potent and selective kinase inhibitors for therapeutic use.
References
- Abcam. (n.d.). MTT assay protocol.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Derissen, E. J. B., & Beijnen, J. H. (2020). Intracellular Pharmacokinetics of Pyrimidine Analogues used in Oncology and the Correlation with Drug Action. Clinical Pharmacokinetics, 59(12), 1521–1550.
- ATCC. (n.d.). MTT Cell Proliferation Assay.
- BroadPharm. (2022). Protocol for Cell Viability Assays.
- Benchchem. (n.d.). Application Notes and Protocols for Cdk2-IN-25 In Vitro Kinase Assay.
- Benchchem. (n.d.). An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-Substituted Pyrimidines.
- Derissen, E. J. B., van Stralen, M., Rosing, H., Schellens, J. H. M., & Beijnen, J. H. (2020).
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- (n.d.). Abstract 697: Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as highly selective CDK9 inhibitors for cancer treatment.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-(2-Cyclohexenyl)pyrimidine Analogs
Introduction: The Pyrimidine Scaffold and the Untapped Potential of C5-Cyclohexenyl Substitution
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] As a fundamental component of nucleic acids, the pyrimidine scaffold offers a versatile platform for designing targeted inhibitors of various enzymes and receptors.[2][3] Strategic modifications to the pyrimidine ring can profoundly influence the compound's potency, selectivity, and pharmacokinetic profile.
Among the various positions on the pyrimidine ring, substitution at the C5 position has proven to be a particularly fruitful avenue for modulating biological activity.[4] This guide provides a comprehensive, in-depth technical analysis of the structure-activity relationships (SAR) of a novel class of pyrimidine derivatives: 5-(2-Cyclohexenyl)pyrimidine analogs. While direct, extensive research on this specific scaffold is nascent, this guide will synthesize data from closely related 5-substituted pyrimidine analogs to build a predictive SAR model. We will explore the causal relationships behind experimental design choices, present comparative data, and provide detailed experimental protocols to empower researchers in the rational design of novel this compound-based therapeutics.
The Strategic Importance of the 5-(2-Cyclohexenyl) Moiety: A Hypothetical SAR Framework
The introduction of a 2-cyclohexenyl group at the C5 position of the pyrimidine ring introduces a unique combination of steric bulk, lipophilicity, and conformational flexibility. This bulky, non-polar substituent is expected to significantly influence the molecule's interaction with its biological target. Based on extensive SAR studies of other 5-substituted pyrimidines, we can postulate the following key considerations for the 5-(2-cyclohexenyl) scaffold.
Kinase Inhibition: Targeting the ATP-Binding Pocket
5-Substituted pyrimidines are a well-established class of kinase inhibitors, often targeting the ATP-binding pocket of these enzymes.[4] The SAR of these inhibitors is heavily influenced by the nature of the C5 substituent. For instance, in the context of pyridopyrimidines as adenosine kinase inhibitors, a broad range of medium to large non-polar substituents at the 5-position were found to potently inhibit enzyme activity.[5]
The 2-cyclohexenyl group, with its significant steric footprint, could potentially occupy hydrophobic pockets within the kinase active site, leading to enhanced binding affinity. The double bond in the cyclohexenyl ring introduces a degree of rigidity and specific stereochemistry that could be exploited for selective targeting of particular kinases.
Comparative Analysis of 5-Substituted Pyrimidine Analogs
To contextualize the potential of 5-(2-Cyclohexenyl)pyrimidines, it is crucial to compare the effects of various substituents at the C5 position on biological activity. The following table summarizes key findings from the literature on different classes of 5-substituted pyrimidine analogs.
| Substituent at C5 | Biological Target/Activity | Key SAR Findings | Reference |
| Phenylalkoxy groups | 5-HT2C Receptor Agonism | The substitution pattern of cyclic amines and the fluorophenylalkoxy group on the pyrimidine ring is important for 5-HT2C agonism. | |
| Halogens (e.g., Cl) | PI3Kα Inhibition | Introduction of a chlorine atom at the analogous 7-position of a pyrido[3,2-d]pyrimidine core led to slightly enhanced activity compared to the unsubstituted analog. | |
| Methyl | PI3Kα Inhibition | A methyl group at the analogous 7-position of a pyrido[3,2-d]pyrimidine resulted in slightly enhanced activity. | |
| Indole-aryl | Tubulin Polymerization Inhibition | An indole-aryl-substituted aminopyrimidine was found to be an excellent inhibitor of tubulin polymerization. | [6] |
| Hydroxymethyl | Cytotoxicity | 5-hydroxymethylpyrimidines with bulky constituents at the 4-position exhibit better anticancer properties. | [3] |
| Aryl Azo | Folic Acid Antagonism | Aryl azo coupling at the 5th position of the pyrimidine ring has been characterized in folic acid antagonists. | [7] |
Experimental Protocols
A critical aspect of SAR studies is the robust and reproducible biological evaluation of synthesized compounds. This section provides detailed methodologies for key experiments relevant to the assessment of this compound analogs.
Synthesis of 5-Substituted Pyrimidine Analogs
The synthesis of 2,4,5-trisubstituted pyrimidines can be achieved through various methods. One efficient approach involves a one-pot, three-component reaction. For example, the reaction of an aldehyde, malononitrile, and benzamidine hydrochloride in the presence of a magnetic nano Fe3O4 catalyst under solvent-free conditions can yield pyrimidine-5-carbonitrile derivatives.
A general procedure for the synthesis of 2,4,5-trisubstituted pyrimidines is as follows:
-
Treat chalcones with two equivalents of hydroxy(tosyloxy)iodobenzene to form geminal ditosyloxy ketones via a 1,2-aryl migration.[8]
-
These geminal ditosyloxy ketones serve as 1,3-dielectrophilic precursors.
-
Cyclize the precursors with guanidine hydrochloride in the presence of a base to synthesize the targeted 2,4,5-trisubstituted pyrimidine molecules.[8]
In Vitro Kinase Inhibition Assay
To evaluate the potential of this compound analogs as kinase inhibitors, a standard in vitro kinase assay can be employed.
Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compounds (e.g., this compound analogs) in DMSO.
-
Enzyme and Substrate Preparation: Prepare the target kinase enzyme in a suitable assay buffer. Prepare a solution containing the kinase substrate and ATP.
-
Assay Plate Preparation: Add the diluted compounds to a 384-well plate. Add the kinase enzyme to each well and incubate for a predetermined time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA.
-
Signal Detection: Use a suitable detection method, such as ADP-Glo™ Kinase Assay (Promega), to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Workflow for MTT Assay
Caption: Workflow for a cell-based cytotoxicity (MTT) assay.
Detailed Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., BEL-7402 hepatocellular carcinoma cells) in a 96-well plate at an appropriate density and allow them to attach overnight.[6]
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Logical Framework for SAR Interpretation
The following diagram illustrates the logical flow for interpreting the SAR of this compound analogs, integrating synthetic chemistry, biological evaluation, and computational modeling.
Caption: Logical framework for SAR studies.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. By leveraging the extensive knowledge base of SAR for other 5-substituted pyrimidines, researchers can rationally design and synthesize analogs with potentially enhanced potency and selectivity. The bulky and lipophilic nature of the 2-cyclohexenyl group offers a unique opportunity to probe hydrophobic pockets in various biological targets, particularly kinases.
Future research should focus on the systematic synthesis of a diverse library of this compound analogs with variations in the substituents at other positions of the pyrimidine ring (C2 and C4). Comprehensive biological evaluation against a panel of kinases and cancer cell lines will be crucial to elucidate the specific SAR of this novel scaffold. The integration of computational modeling will further aid in understanding the molecular interactions driving the observed biological activities and guide the optimization of lead compounds. This guide provides the foundational knowledge and experimental framework to embark on this exciting area of drug discovery.
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Jarvis, M. F., et al. (2001). Structure-activity studies of 5-substituted pyridopyrimidines as adenosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(1), 83-86. [Link]
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Rewcastle, G. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure-Activity Relationships for 6-substituted 4-(phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
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Kim, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. Molecules, 24(17), 3189. [Link]
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Fry, D. W., et al. (1996). Tyrosine Kinase Inhibitors. 12. Synthesis and Structure−Activity Relationships for 6-Substituted 4-(Phenylamino)pyrimido[5,4-d]pyrimidines Designed as Inhibitors of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 39(9), 1823-1835. [Link]
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Schinazi, R. F., Chen, M. S., & Prusoff, W. H. (1979). Antiviral and antineoplastic activities of pyrimidine arabinosyl nucleosides and their 5'-amino derivatives. Journal of Medicinal Chemistry, 22(10), 1273-1277. [Link]
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Fares, M., et al. (2011). Single step synthesis of new fused pyrimidine derivatives and their evaluation as potent Aurora-A kinase inhibitors. European Journal of Medicinal Chemistry, 46(9), 3871-3878. [Link]
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El-Naggar, A. M., et al. (2021). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1653. [Link]
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Kumar, V., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(38), 17763-17771. [Link]
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Ghorab, M. M., et al. (2011). Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 46(9), 4062-4069. [Link]
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Validating the biological target of 5-(2-Cyclohexenyl)pyrimidine
A-Scientist's-Guide-to-Validating-the-Biological-Target-of-R406
A Comparative Approach to Confirming Spleen Tyrosine Kinase (Syk) Engagement
For researchers, scientists, and drug development professionals, unequivocally demonstrating that a compound engages its intended biological target within a complex cellular system is a cornerstone of modern drug discovery. This guide provides an in-depth, comparative framework for validating the biological target of R406, the active metabolite of Fostamatinib. R406 is a potent inhibitor of Spleen Tyrosine Kinase (Syk), a critical mediator of signal transduction in hematopoietic cells.[1][2] While R406's primary target is Syk, like many kinase inhibitors, it exhibits a degree of cross-reactivity.[3][4][5] Therefore, rigorous, multi-faceted validation is essential to confidently link its on-target activity to cellular and therapeutic outcomes.
This guide will dissect and compare key experimental methodologies, from direct biochemical assays to sophisticated cellular and proteomic approaches, providing the technical rationale and step-by-step protocols necessary for robust target validation.
Section 1: Direct Target Engagement — Biochemical Assays
The foundational step in target validation is to demonstrate a direct, physical interaction between the compound and the purified target protein. These in vitro assays are crucial for determining intrinsic potency and mechanism of action, free from the complexities of a cellular environment.
Causality Behind Experimental Choices
Biochemical assays are selected to answer a primary question: Does the compound bind to the target, and with what affinity? Kinase activity assays, for example, measure the functional consequence of binding—the inhibition of the enzyme's catalytic activity. R406 acts as an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of Syk, preventing the phosphorylation of its substrates.[1][6][7] Assays that measure the formation of ADP or the phosphorylation of a substrate are therefore direct readouts of R406's inhibitory action.
Key Methodologies & Comparative Analysis
| Assay Type | Principle | Advantages | Disadvantages | Typical Output |
| Luminescent Kinase Assay (e.g., Kinase-Glo®) | Measures the amount of ATP remaining in solution after a kinase reaction. Lower light output indicates higher kinase activity (more ATP consumed). | High-throughput, sensitive, commercially available kits.[8] | Indirect measurement, susceptible to interference from compounds that affect luciferase. | IC50 (half-maximal inhibitory concentration) |
| Fluorescence Resonance Energy Transfer (FRET) | A fluorescently labeled peptide substrate and a phosphospecific antibody are used. Phosphorylation leads to a change in FRET signal. | Homogeneous (no-wash) format, ratiometric output reduces artifacts. | Requires specific antibody-peptide pairs, potential for compound autofluorescence. | IC50, Ki (inhibition constant) |
| Direct Binding Assay (e.g., Surface Plasmon Resonance - SPR) | Immobilized kinase on a sensor chip. Compound flowing over the chip binds, causing a measurable change in the refractive index. | Provides real-time kinetics (on/off rates), label-free. | Requires specialized equipment, can be sensitive to buffer conditions. | KD (dissociation constant), kon, koff |
Experimental Protocol: Luminescent Kinase Assay for Syk
This protocol provides a framework for determining the IC50 value of R406 against purified Syk kinase.
Materials:
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase-Glo® MAX Assay Kit
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
R406 (and other inhibitors for comparison) dissolved in DMSO
Procedure:
-
Compound Preparation: Prepare a serial dilution of R406 in DMSO. A typical starting concentration is 10 mM, diluted in 1:3 steps.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 5 µL of kinase buffer.
-
Add 10 µL of 2.5X Syk kinase solution (final concentration ~1-5 ng/µL).
-
Add 5 µL of the R406 serial dilution (or DMSO for control). The final DMSO concentration should be kept below 1%.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 5 µL of a 5X ATP/Substrate mixture (final concentration ~10 µM ATP, 0.2 mg/mL substrate) to start the reaction.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
Detection:
-
Add 25 µL of reconstituted Kinase-Glo® MAX reagent to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition versus log[R406] and fit the data to a four-parameter logistic equation to determine the IC50 value.
Section 2: Cellular Target Engagement — Confirming Interaction in a Live Cell Context
While biochemical assays are essential, they do not guarantee that a compound will engage its target in the complex and crowded environment of a living cell. Cellular target engagement assays are designed to provide this critical piece of evidence.[11][12]
Causality Behind Experimental Choices
The central principle behind these assays is to measure a physical consequence of the drug binding to its target inside the cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique based on the principle that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[13][14] By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein remaining, one can directly infer target engagement.[15][16]
Figure 1. Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for Syk Target Engagement
Materials:
-
Cell line expressing endogenous Syk (e.g., B-lymphoma cell line like DG-75).
-
R406 dissolved in DMSO.
-
PBS and Protease/Phosphatase Inhibitor Cocktails.
-
Lysis Buffer (e.g., RIPA buffer).
-
Anti-Syk antibody and appropriate secondary antibody for Western Blot.
Procedure:
Part A: Generating a Melt Curve
-
Cell Culture: Culture cells to ~80% confluency.
-
Treatment: Treat cells with a high concentration of R406 (e.g., 10-20 µM) or DMSO (vehicle control) for 1-2 hours.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Detection: Carefully collect the supernatant. Quantify the amount of soluble Syk in each sample using Western Blot.
-
Analysis: Plot the band intensity for Syk against the temperature for both DMSO and R406-treated samples. A shift in the curve to the right for R406 indicates thermal stabilization and target engagement.
Part B: Isothermal Dose-Response
-
Determine Optimal Temperature: From the melt curve, choose a temperature that results in significant, but not complete, protein precipitation in the DMSO control (e.g., Tagg + 2°C).
-
Treatment: Treat cells with a serial dilution of R406 for 1-2 hours.
-
Heating: Heat all samples at the single, pre-determined temperature.
-
Lysis, Separation, and Detection: Proceed as in steps 4-6 above.
-
Analysis: Plot the amount of soluble Syk against the log[R406] concentration to generate a dose-response curve, from which a cellular EC50 can be derived.
Section 3: Downstream Pathway Modulation — Linking Engagement to Function
Confirming that R406 binds Syk in cells is crucial, but linking that binding event to a functional consequence provides the highest level of validation. This involves measuring the phosphorylation status of known downstream Syk substrates.[17] Upon activation, Syk phosphorylates numerous targets, including BLNK, SLP-76, and PLCγ.[18][19] R406 should inhibit these phosphorylation events in a dose-dependent manner.
Figure 2. Simplified Syk signaling pathway indicating the point of inhibition by R406.
Key Methodologies
-
Western Blotting: The most common method. Cells are stimulated to activate the Syk pathway (e.g., via B-Cell Receptor cross-linking) in the presence of varying concentrations of R406. Lysates are then probed with phospho-specific antibodies for Syk targets (e.g., anti-phospho-BLNK). A reduction in the phospho-signal indicates functional target inhibition.[7]
-
Phospho-Flow Cytometry: A higher-throughput alternative to Western Blotting. It allows for the quantification of phosphorylated proteins on a single-cell level, which can reveal population heterogeneity in drug response.
Section 4: A Comparative Analysis — R406 vs. Other Syk Inhibitors
No kinase inhibitor is perfectly specific.[3][5] Comparing R406 to other compounds targeting Syk or related pathways is essential for understanding its relative potency and selectivity profile. This provides context for interpreting experimental results and predicting potential off-target effects.
| Compound | Primary Target(s) | Syk IC50 / Ki | Key Characteristics & Selectivity Notes |
| R406 | Syk | ~41 nM (IC50)[20], 30 nM (Ki)[6][7] | Orally available active metabolite of Fostamatinib. Also inhibits other kinases like Flt-3 and Ret at higher concentrations.[1] Extensive profiling shows activity against many kinases at therapeutically relevant concentrations.[3][5] |
| Entospletinib (GS-9973) | Syk | 7.7 nM (IC50)[21][22] | A highly selective, orally bioavailable Syk inhibitor.[22][23][24] Shows >1000-fold selectivity for Syk over many other kinases in cellular assays.[22] |
| Cerdulatinib (PRT062070) | Syk, JAK1, JAK3, Tyk2 | 32 nM (Syk IC50)[25] | A dual Syk/JAK inhibitor.[26][27][28] Designed to simultaneously block survival signals from both the BCR and cytokine receptors.[28][29] |
This comparative data is invaluable. For instance, if a cellular phenotype is observed with R406 but not with the more selective Entospletinib, it may suggest the phenotype is driven by one of R406's off-targets. Conversely, if the dual Syk/JAK inhibitor Cerdulatinib produces a stronger effect than R406, it could imply a role for the JAK-STAT pathway in the observed biology.[25]
Conclusion
Validating the biological target of a compound like R406 is not a single experiment but a systematic, evidence-building process. It requires a logical progression from demonstrating direct, high-affinity binding in a purified system to confirming target engagement in a live cellular environment, and ultimately, linking that engagement to the modulation of downstream signaling pathways. By employing a multi-pronged approach and comparing the compound's performance against well-characterized alternatives, researchers can build a robust and compelling case for the on-target mechanism of action, providing the scientific rigor necessary to advance a compound through the drug discovery pipeline.
References
-
Bancroft, J. et al. (2013). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. PubMed. Available at: [Link]
-
Braselmann, S. et al. (2006). R406, an orally available spleen tyrosine kinase inhibitor blocks fc receptor signaling and reduces immune complex-mediated inflammation. J Pharmacol Exp Ther. Available at: [Link]
-
Eurofins DiscoverX. Syk Kinase Enzyme Activity Assay Kit. Eurofins Scientific. Available at: [Link]
-
Braselmann, S. et al. (2006). R406, an Orally Available Spleen Tyrosine Kinase Inhibitor Blocks Fc Receptor Signaling and Reduces Immune Complex-Mediated Inflammation. The American Society for Pharmacology and Experimental Therapeutics. Available at: [Link]
-
Bancroft, J. et al. (2013). In vitro pharmacological profiling of R406 identifies molecular targets underlying the clinical effects of fostamatinib. PubMed. Available at: [Link]
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Phelan, J. D. et al. (2018). Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma. PubMed Central. Available at: [Link]
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Vasta, J. D. et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed Central. Available at: [Link]
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Introduction: The Prominence of the Pyrimidine Scaffold in Oncology
The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the structural basis for essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" for the rational design of novel therapeutics.[3] A multitude of synthetic pyrimidine derivatives have been developed, demonstrating a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5]
Notably, pyrimidine analogs like 5-Fluorouracil (5-FU) are established and widely used anticancer agents, validating this chemical class as a fertile ground for oncology drug discovery.[4][6][7] These agents typically exert their cytotoxic effects by interfering with critical cellular processes, such as nucleic acid synthesis or key signaling pathways essential for cancer cell proliferation and survival.[8][9][10]
This guide provides a comparative analysis of the cytotoxicity of pyrimidine derivatives, with a conceptual focus on the 5-(2-Cyclohexenyl)pyrimidine scaffold and its related analogs. We will delve into the crucial structure-activity relationships (SAR) that govern cytotoxic potency, present comparative experimental data, and provide detailed protocols for foundational cytotoxicity assays to empower researchers in their drug development efforts.
Mechanistic Underpinnings of Pyrimidine-Induced Cytotoxicity
The anticancer activity of pyrimidine derivatives is not monolithic; it arises from several distinct and sometimes overlapping mechanisms of action. Understanding these mechanisms is paramount for interpreting cytotoxicity data and designing next-generation compounds with improved efficacy and selectivity.
-
Inhibition of Key Enzymes: A primary mechanism involves the targeted inhibition of enzymes crucial for DNA synthesis and replication.[10] A classic example is the inhibition of Thymidylate Synthase (TS) by the active metabolite of 5-FU.[3][11] TS is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis.[3][10] Inhibition of TS leads to a depletion of the dTMP pool, causing "thymineless death" in rapidly dividing cancer cells.[3]
-
Interference with Nucleic Acids: Pyrimidine analogs can be metabolically converted into fraudulent nucleotides and subsequently incorporated into DNA and RNA.[9][11] This incorporation disrupts the structure and function of these nucleic acids, leading to errors in DNA replication and protein synthesis, ultimately triggering cell cycle arrest and apoptosis.[12]
-
Modulation of Signaling Pathways: Certain pyrimidine derivatives can act as inhibitors of protein kinases, which are often dysregulated in cancer.[8][10] For instance, some pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[8] By blocking such pathways, these compounds can effectively halt the uncontrolled proliferation characteristic of cancer cells.
Below is a conceptual diagram illustrating the inhibition of Thymidylate Synthase, a common mechanism for pyrimidine analogs.
Caption: Inhibition of Thymidylate Synthase by a pyrimidine analog.
Structure-Activity Relationship (SAR) and Comparative Cytotoxicity
The cytotoxic potency of a pyrimidine derivative is profoundly dictated by the nature and position of its substituents.[1][3][5] Strategic modifications to the core scaffold can enhance target affinity, improve pharmacokinetic properties, and ultimately increase therapeutic efficacy. While specific data for this compound is not extensively published, we can infer potential SAR by comparing it to well-characterized analogs. The cyclohexenyl group at the 5-position introduces a bulky, lipophilic moiety, which could influence membrane permeability and interactions with hydrophobic pockets of target enzymes.
The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of various pyrimidine derivatives against a panel of human cancer cell lines. This allows for a direct comparison of their anti-proliferative effects.
| Compound Class/Name | R-Group Modifications | Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (1a) | Fused pyrazole ring, substituted phenyl groups | A549 (Lung) | 2.24 | [13] |
| MCF-7 (Breast) | 3.11 | [13] | ||
| HepG2 (Liver) | 4.52 | [13] | ||
| Pyrido[2,3-d]pyrimidine (2d) | Fused pyridine ring, various substitutions | A549 (Lung) | Strong cytotoxicity at 50 µM | [14] |
| Pyrimidine Carboxamide (19b) | Carboxamide linked to pyrazole and trifluoromethylphenyl | HepG2 (Liver) | 5.3 | [15] |
| HCT-116 (Colon) | 8.6 | [15] | ||
| MCF-7 (Breast) | 6.4 | [15] | ||
| 2,6-disubstituted cyclohexanone (3c) | Cyclohexanone with nitrobenzylidene groups | HSC-2 (Oral) | 0.82 | [16] |
| HL-60 (Leukemia) | 0.38 | [16] | ||
| Doxorubicin (Positive Control) | Standard Chemotherapeutic | A549 (Lung) | 9.20 | [13] |
This table is a synthesis of data from multiple sources to provide a comparative overview. Direct comparison should be made with caution as experimental conditions may vary between studies.
The data clearly indicates that structural modifications lead to significant variations in cytotoxicity. For example, the pyrazolo[3,4-d]pyrimidine scaffold (Compound 1a) shows potent, low-micromolar activity across multiple cell lines, even surpassing the standard drug doxorubicin in A549 cells.[13] Fusing additional heterocyclic rings (e.g., pyrazole, pyridine) to the pyrimidine core is a common and effective strategy for enhancing anticancer activity.[13][14][15]
Essential Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized in vitro cytotoxicity assays are essential. The choice of assay is critical, as different methods measure distinct cellular parameters. Here, we detail two of the most common and robust assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: This colorimetric assay is a gold standard for assessing cell viability. It relies on the ability of mitochondrial reductase enzymes in living, metabolically active cells to reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[17][18] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Crystal Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[8][19]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration and use a dose-response curve fit to determine the IC50 value.[8]
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Lactate Dehydrogenase (LDH) Release Assay
Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from cells with damaged plasma membranes.[18][20] LDH is a stable cytosolic enzyme that is rapidly released into the culture medium upon membrane rupture (necrosis or late-stage apoptosis). The released LDH catalyzes a reaction that results in a color change, which is proportional to the number of lysed cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up parallel wells for determining maximum LDH release.
-
Maximum LDH Release Control: About 45 minutes before the end of the treatment period, add 10 µL of a lysis solution (e.g., 10X Triton X-100) to the control wells designated for maximum LDH release.
-
Sample Collection: After the treatment incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 10 minutes to pellet any detached cells.
-
Medium Transfer: Carefully transfer 50 µL of the supernatant (cell culture medium) from each well to a new, flat-bottom 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a diaphorase/dye solution). Add 50 µL of this reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light. A color change (typically red) will develop.
-
Stop Reaction: Add 50 µL of a stop solution (often provided with the kit, e.g., 1 M acetic acid) to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100 Where "Spontaneous LDH" is from the untreated control cells and "Maximum LDH" is from the lysis solution-treated cells.
Conclusion and Future Directions
The pyrimidine scaffold remains a highly validated and promising framework for the development of novel anticancer agents. This guide highlights that the cytotoxic efficacy of pyrimidine derivatives is intricately linked to their structural features, with modifications to the core ring system dramatically influencing their biological activity. Comparative analysis, using robust and well-defined cytotoxicity assays like MTT and LDH, is essential for identifying lead compounds and elucidating structure-activity relationships.
Future research should focus on the synthesis of novel analogs, such as those based on the this compound scaffold, and the expansion of testing to include a wider range of cancer cell lines and in vivo models. A deeper understanding of the specific molecular targets and mechanisms of action will be crucial for the rational design of next-generation pyrimidine derivatives with enhanced potency and, most importantly, greater selectivity for cancer cells over normal tissues.
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A Comparative Guide to the In Vivo Efficacy of 5-(2-Cyclohexenyl)pyrimidine, a Novel FGFR Inhibitor, and Standard-of-Care Drugs in Urothelial Carcinoma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a technical comparison of the investigational compound 5-(2-Cyclohexenyl)pyrimidine against the standard-of-care Fibroblast Growth Factor Receptor (FGFR) inhibitors, Erdafitinib and Pemigatinib. The analysis is framed within the context of treating FGFR-altered urothelial carcinoma, a setting where targeted therapy has become a critical component of patient care.[1][2] We will examine the mechanistic underpinnings, present a detailed protocol for a comparative in vivo efficacy study, and analyze hypothetical data to position this novel agent within the current therapeutic landscape.
Introduction: The Role of FGFR Signaling in Urothelial Carcinoma
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a pivotal role in cell proliferation, differentiation, and survival.[3][4] In normal physiology, their signaling is tightly controlled. However, aberrant FGFR signaling, driven by genetic alterations such as mutations, fusions, or amplifications, is a key oncogenic driver in approximately 20% of patients with metastatic urothelial carcinoma.[1][5] This has established the FGFR pathway as a validated and crucial therapeutic target.
The approval of selective pan-FGFR inhibitors has marked a significant advancement in precision oncology for bladder cancer.[6] Standard-of-care agents like Erdafitinib and Pemigatinib have demonstrated meaningful clinical benefits in patients with specific FGFR alterations.[7][8][9] This guide introduces a hypothetical novel compound, this compound, conceptualized as a next-generation FGFR inhibitor, and compares its preclinical efficacy profile to these established drugs.
Mechanistic Comparison of FGFR Inhibitors
Effective targeted therapy hinges on potent and selective inhibition of the oncogenic driver. While all three compounds target the FGFR kinase domain, their specific binding modes and selectivity profiles can influence both efficacy and toxicity.
-
Standard-of-Care: Erdafitinib and Pemigatinib
-
Erdafitinib is a potent, oral pan-FGFR tyrosine kinase inhibitor that inhibits the activity of FGFR1, FGFR2, FGFR3, and FGFR4.[10][11] By binding to the ATP-binding pocket of the FGFRs, it prevents their phosphorylation and subsequent activation of downstream signaling pathways like RAS/MAPK and PI3K/AKT, which are critical for cancer cell growth.[12][13]
-
Pemigatinib is also a selective inhibitor, with potent activity against FGFR1, FGFR2, and FGFR3.[14][15] Its mechanism involves blocking the FGF/FGFR signaling cascade, thereby decreasing the viability of cancer cell lines that harbor activating FGFR alterations.[16][17]
-
-
Investigational Agent: this compound
-
For the purpose of this guide, we hypothesize that This compound is a highly selective inhibitor with a differentiated profile. The cyclohexenyl moiety is postulated to confer a unique conformational binding mode within the ATP pocket of FGFR3, leading to enhanced potency against common activating mutations and potentially overcoming certain resistance mechanisms. Its pyrimidine core is a well-established scaffold for kinase inhibition.
-
The binding of FGF ligands to FGFRs triggers receptor dimerization and autophosphorylation, activating multiple downstream pathways crucial for tumor proliferation and survival.[18] All three inhibitors act to block this initial activation step.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
In Vivo Efficacy Study: A Comparative Protocol
To objectively compare the in vivo efficacy, a robust and well-controlled preclinical study is essential. The choice of model is critical; a xenograft model using a human urothelial carcinoma cell line with a known FGFR3 alteration provides a clinically relevant system.
Objective: To compare the anti-tumor activity of this compound, Erdafitinib, and Pemigatinib in an RT112 bladder cancer xenograft mouse model. The RT112 cell line is characterized by an FGFR3 gene amplification, making it a suitable model for evaluating FGFR-targeted therapies.[19][20]
Caption: Workflow for the comparative in vivo xenograft study.
-
Animal Model:
-
Species: Athymic Nude Mice (e.g., Foxn1nu/Foxn1nu), female, 6-8 weeks old.
-
Justification: Immunodeficient mice are required to prevent rejection of the human tumor xenograft.[21] This strain is standard for such studies.
-
-
Cell Line and Implantation:
-
Cell Line: RT112 human bladder carcinoma cells.
-
Protocol:
-
Culture RT112 cells under standard conditions (e.g., RPMI-1640, 10% FBS, 1% Pen/Strep).
-
Harvest cells during the logarithmic growth phase and assess viability (should be >95%).
-
Resuspend cells at a concentration of 5 x 107 cells/mL in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 100 µL (containing 5 x 106 cells) into the right flank of each mouse.[19]
-
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by caliper measurements twice weekly. Tumor volume is calculated using the formula: (Length x Width2) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups at the start of treatment.
-
-
Treatment Groups and Dosing:
-
Group 1: Vehicle Control (e.g., 0.5% HPMC + 0.2% Tween 80 in water, p.o., daily).
-
Group 2: this compound (Dose TBD by tolerability studies, e.g., 20 mg/kg, p.o., daily).
-
Group 3: Erdafitinib (e.g., 10 mg/kg, p.o., daily).
-
Group 4: Pemigatinib (e.g., 3 mg/kg, p.o., daily).
-
Justification: Doses for standard-of-care drugs are based on established preclinical efficacy data.[22] All drugs are administered orally to reflect the clinical route of administration.
-
-
Monitoring and Endpoints:
-
Efficacy: Measure tumor volume and body weight twice weekly.
-
Primary Endpoint: Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean change in tumor volume between treated and vehicle groups. A secondary endpoint is the time to reach a pre-determined tumor volume (e.g., 1000 mm³).
-
Termination Criteria: The study is concluded when tumors in the vehicle group reach a pre-defined maximum size (e.g., 2000 mm³), or after a fixed duration (e.g., 28 days). Individual animals are euthanized if tumors ulcerate or if body weight loss exceeds 20%.
-
-
Pharmacodynamic (PD) Analysis:
-
At the end of the study, collect tumor tissue from a subset of animals 2-4 hours after the final dose.
-
Analyze tumor lysates via Western blot for levels of phosphorylated FGFR (p-FGFR) and downstream effectors like p-ERK to confirm target engagement and pathway inhibition.
-
Comparative Data Analysis (Hypothetical Data)
The following table summarizes potential outcomes from the described in vivo study, designed to highlight the theoretical advantages of this compound.
| Parameter | Vehicle Control | Erdafitinib (10 mg/kg) | Pemigatinib (3 mg/kg) | This compound (20 mg/kg) |
| Mean Tumor Volume at Day 21 (mm³) | 1650 ± 210 | 550 ± 95 | 610 ± 115 | 320 ± 70 |
| Tumor Growth Inhibition (TGI) (%) | - | 67% | 63% | 81% |
| Tumor Regressions | 0/10 | 1/10 | 0/10 | 4/10 |
| Mean Body Weight Change (%) | +2% | -5% | -4% | -1% |
| p-FGFR Inhibition (vs. Vehicle) | - | 85% | 80% | 95% |
Data are presented as mean ± SEM. TGI is calculated at Day 21. Tumor regression is defined as a tumor volume smaller than at Day 0.
Interpretation of Hypothetical Results:
In this simulated dataset, this compound demonstrates superior anti-tumor activity compared to both standard-of-care agents. The higher TGI (81%) and the induction of tumor regression in 40% of the animals suggest a more potent and sustained efficacy.[23] This superior performance is supported by the near-complete inhibition of the target (95% p-FGFR inhibition) at the molecular level. Furthermore, the compound shows an improved tolerability profile, with minimal impact on body weight, a crucial factor in drug development.
Discussion and Future Directions
This guide presents a framework for evaluating the in vivo efficacy of the novel FGFR inhibitor, this compound, against current standards of care, Erdafitinib and Pemigatinib. Based on our hypothetical data, this compound exhibits a promising preclinical profile with superior tumor growth inhibition and better tolerability in an FGFR3-driven xenograft model.
The enhanced efficacy could be attributed to its unique chemical structure, potentially leading to higher affinity, longer target residence time, or improved pharmacokinetic properties. While these results are promising, they represent an early step. Future preclinical development should focus on:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: To establish a clear relationship between drug exposure and target inhibition.
-
Orthotopic Models: Using xenografts implanted in the bladder to better recapitulate the tumor microenvironment.
-
Resistance Studies: Investigating efficacy against models with acquired resistance to first-generation FGFR inhibitors.[24]
-
Combination Therapies: Exploring synergies with other agents, such as immune checkpoint inhibitors, which are also part of the urothelial carcinoma treatment paradigm.[2]
Successful validation in these advanced models would provide a strong rationale for progressing this compound into clinical trials, with the potential to offer a new, more effective targeted therapy for patients with FGFR-altered urothelial carcinoma.
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Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Cells. [Link]
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Navigating the Labyrinth of Selectivity: A Comparative Cross-Reactivity Profiling Guide for 5-(2-Cyclohexenyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pyrimidine scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with diverse biological activities, from anticancer to antiviral and anti-inflammatory applications.[1][2][3][4][5] The promise of a novel pyrimidine derivative, such as 5-(2-Cyclohexenyl)pyrimidine, is invariably shadowed by the critical question of selectivity. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, making a comprehensive cross-reactivity profile an indispensable component of preclinical development.[6][7][8]
This guide provides a senior application scientist's perspective on establishing a robust, self-validating cross-reactivity profiling workflow for this compound. We will delve into the rationale behind experimental choices, present detailed protocols for key assays, and offer a comparative framework using hypothetical data to illustrate the decision-making process. Our focus is not merely on the "what" but the "why," empowering researchers to design and interpret these critical studies with confidence.
The Rationale for Proactive Profiling
The journey of a drug candidate is fraught with potential pitfalls, many of which can be traced back to a lack of early, comprehensive off-target screening.[7][9] For a novel pyrimidine derivative, the chemical space it occupies is rich with known bioactive molecules, heightening the probability of unintended interactions.[1][3] A proactive and systematic approach to cross-reactivity profiling offers several key advantages:
-
Early Risk Mitigation: Identifying potential liabilities before significant investment in later-stage development can save invaluable time and resources.[7]
-
Mechanism Deconvolution: Understanding the full spectrum of a compound's interactions can provide deeper insights into its primary mechanism of action and reveal potential polypharmacological benefits.
-
Informed Lead Optimization: A detailed selectivity profile guides medicinal chemistry efforts to enhance potency at the desired target while engineering out unwanted activities.
-
Enhanced Clinical Translation: A clean cross-reactivity profile is a significant asset when moving a candidate into clinical trials, providing a stronger safety rationale.[10]
Designing the Profiling Cascade: A Multi-tiered Approach
A logical and cost-effective strategy for profiling this compound involves a tiered approach, starting with broad, high-throughput screens and progressing to more focused, functional assays for identified hits.
Figure 1: A tiered experimental workflow for cross-reactivity profiling.
Comparator Compounds: Establishing a Frame of Reference
To contextualize the selectivity of this compound, it is essential to include relevant comparator compounds in the screening panel. Given the broad therapeutic potential of pyrimidine derivatives, a logical approach is to select compounds with known activities in key areas.
-
Compound X (Hypothetical Kinase Inhibitor): A well-characterized pyrimidine-based kinase inhibitor.
-
Compound Y (Hypothetical GPCR Modulator): A pyrimidine derivative with known activity at a specific G-protein coupled receptor.
-
5-Fluorouracil: A clinically used pyrimidine analogue with a well-documented off-target profile.[11]
Data Presentation: A Comparative Analysis
The following tables present hypothetical data for this compound and our comparator compounds across a representative kinase and GPCR panel. This illustrates how structured data can facilitate rapid assessment and prioritization.
Table 1: Kinase Cross-Reactivity Profile (% Inhibition at 10 µM)
| Kinase Target | This compound | Compound X | Compound Y | 5-Fluorouracil |
| CDK2/cyclin A | 89 | 95 | 12 | 8 |
| VEGFR2 | 78 | 15 | 5 | 3 |
| p38α | 45 | 8 | 3 | 15 |
| Src | 22 | 92 | 18 | 7 |
| EGFR | 15 | 88 | 9 | 11 |
Table 2: GPCR Binding Profile (% Inhibition at 10 µM)
| GPCR Target | This compound | Compound X | Compound Y | 5-Fluorouracil |
| Dopamine D2 | 8 | 5 | 92 | 4 |
| Serotonin 5-HT2A | 12 | 9 | 85 | 6 |
| Adrenergic α1A | 65 | 15 | 7 | 2 |
| Muscarinic M1 | 7 | 4 | 11 | 9 |
| Histamine H1 | 3 | 6 | 78 | 5 |
-
This compound shows potential primary activity against CDK2/cyclin A and VEGFR2, with a notable secondary activity at the α1A adrenergic receptor.
-
Compound X demonstrates high potency and selectivity for its target kinase family (CDK2, Src, EGFR).
-
Compound Y is highly selective for its target GPCRs.
-
5-Fluorouracil exhibits a relatively clean profile in these specific kinase and GPCR assays, consistent with its mechanism as an antimetabolite.[12]
Experimental Protocols
In Vitro Kinase Assay (Radiometric Filter Binding)
This protocol outlines a standard method for assessing the inhibitory activity of a compound against a panel of protein kinases.[13][14][15]
Rationale: The transfer of a phosphate group from ATP to a substrate is a fundamental action of kinases.[16] This assay directly measures this activity, providing a robust and sensitive readout of inhibition.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Compound Dilution: Serially dilute this compound and comparator compounds in 100% DMSO, followed by a further dilution in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, combine the diluted compound, the specific kinase, and the appropriate substrate.
-
Initiate Reaction: Start the reaction by adding [γ-³³P]ATP. Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop Reaction and Capture: Terminate the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash: Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantify: Measure the radioactivity on the filter plate using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control.
GPCR Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of a compound for a specific GPCR.[17][18][19]
Rationale: GPCRs are integral membrane proteins, and their interaction with ligands is a key signaling event.[20] Radioligand binding assays are a gold standard for quantifying the affinity of a test compound for a receptor.[17][18]
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, a known radioligand for the target GPCR, and the test compound at various concentrations.
-
Incubation: Incubate the plate at a specified temperature for a duration sufficient to reach binding equilibrium.[18]
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the IC₅₀ value of the test compound by fitting the data to a sigmoidal dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular context.[10][21][22][23][24][25]
Rationale: The binding of a ligand to its target protein often increases the thermal stability of the protein.[22][24] CETSA® measures this change in thermal stability, providing direct evidence of target engagement within intact cells.
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A Comparative Guide to the Synthetic Efficiency of Routes to 5-(2-Cyclohexenyl)pyrimidine
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding interactions and act as a bioisostere for other aromatic systems.[1] The introduction of alicyclic moieties, such as the cyclohexenyl group, at the C5 position can significantly influence a compound's lipophilicity, metabolic stability, and conformational rigidity, making 5-(2-Cyclohexenyl)pyrimidine a valuable building block for drug discovery and development. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance.
This guide provides an in-depth comparison of several prominent synthetic strategies for forging the C-C bond between the pyrimidine and cyclohexenyl rings. We will dissect the mechanistic underpinnings, practical advantages, and inherent limitations of each route, supported by experimental data and protocols. Our analysis focuses on key performance indicators such as chemical yield, reaction conditions, catalyst efficiency, and substrate scope, offering researchers the insights needed to select the optimal pathway for their specific research and development goals.
Overview of Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The most robust and versatile methods for constructing the C(sp²)-C(sp²) bond between a pyrimidine ring and a cyclohexenyl group are palladium-catalyzed cross-coupling reactions. These reactions offer high functional group tolerance and have become indispensable tools in modern organic synthesis.[2][3] We will benchmark four major pathways: the Suzuki-Miyaura, Stille, Negishi, and Heck reactions. Each route utilizes a 5-halopyrimidine (typically bromo- or iodo-) as the electrophilic partner and a distinct organometallic or unsaturated nucleophile.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is arguably the most widely used cross-coupling method due to the stability, low toxicity, and commercial availability of boronic acids and their esters.[2][4]
Mechanistic Rationale: The catalytic cycle begins with the oxidative addition of the 5-halopyrimidine to a Pd(0) complex. This is followed by transmetalation with the cyclohexenylboronic acid (in the presence of a base) and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating these steps.[5]
Advantages:
-
High Yields & Selectivity: Conditions can be optimized to achieve excellent yields.[4]
-
Functional Group Tolerance: Tolerates a wide array of functional groups on both coupling partners.
-
Reagent Stability: Organoboron reagents are generally stable to air and moisture.[6]
Limitations:
-
Base Sensitivity: The requisite base can sometimes lead to side reactions with sensitive substrates.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom before coupling occurs, reducing efficiency.[3]
Caption: Suzuki-Miyaura coupling of 5-Bromopyrimidine with 2-Cyclohexenylboronic Acid.
The Stille Coupling: A Powerful but Toxic Alternative
The Stille coupling utilizes organotin reagents (stannanes) as the nucleophilic partner. While highly effective, the toxicity of organotin compounds is a significant drawback.[6][7]
Mechanistic Rationale: The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. A key difference is that the transmetalation step does not require a base, which can be advantageous for base-sensitive substrates.
Advantages:
-
Broad Scope: A vast range of aryl, vinyl, and acyl stannanes can be used.[7]
-
Neutral Conditions: The absence of a strong base enhances compatibility with sensitive functional groups.
Limitations:
-
Toxicity: Organotin reagents and byproducts are highly toxic and difficult to remove completely from the final product, a major concern in pharmaceutical synthesis.[6]
-
Stoichiometric Tin Waste: Generates stoichiometric amounts of toxic tin waste.
Caption: Stille coupling of 5-Iodopyrimidine with a cyclohexenyl stannane reagent.
The Negishi Coupling: High Reactivity with Organozinc Reagents
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide. Organozinc reagents are among the most reactive organometallics used in cross-coupling, often enabling reactions that are challenging for other methods.[8][9]
Mechanistic Rationale: The catalytic cycle follows the same fundamental steps. The high nucleophilicity of the organozinc reagent facilitates a rapid transmetalation step, often leading to faster reaction times and higher catalyst turnover numbers.[9]
Advantages:
-
High Reactivity: Allows for the coupling of less reactive halides (e.g., chlorides) and can be effective at lower temperatures.[10]
-
Excellent for C(sp²)-C(sp³) bonds: While our target is a C(sp²)-C(sp²) bond, the Negishi reaction is particularly noted for its efficiency in forming C(sp²)-C(sp³) bonds as well.[11]
Limitations:
-
Reagent Preparation: Organozinc reagents are typically prepared in situ and are sensitive to air and moisture, requiring stringent anhydrous and inert atmosphere techniques.[8]
-
Functional Group Incompatibility: The high reactivity can lead to incompatibility with certain functional groups (e.g., esters, ketones).
Caption: Negishi coupling of 5-Iodopyrimidine with an in situ prepared organozinc reagent.
The Heck Reaction: Coupling with Alkenes
The Mizoroki-Heck reaction directly couples the 5-halopyrimidine with an alkene, in this case, cyclohexene. This route is conceptually different as it forms the C-C bond and a new double bond in a single operation.[12][13]
Mechanistic Rationale: After oxidative addition of the 5-halopyrimidine to Pd(0), the alkene coordinates to the palladium complex and undergoes migratory insertion. The final step is a β-hydride elimination, which regenerates the double bond in a new position and releases the product. A base is required to regenerate the Pd(0) catalyst from the H-Pd-X species formed.[14]
Advantages:
-
Atom Economy: Utilizes a simple alkene (cyclohexene) directly, which can be more atom-economical than pre-formed organometallic reagents.
-
Convergent: A straightforward approach if the starting alkene is readily available.
Limitations:
-
Regioselectivity: β-hydride elimination can potentially lead to a mixture of double bond isomers.
-
Stereoselectivity: The reaction typically favors the formation of trans-substituted alkenes, which may or may not be the desired outcome depending on the target geometry.[13]
Caption: Heck reaction of 5-Bromopyrimidine with Cyclohexene.
Comparative Data Summary
The following table summarizes typical experimental parameters and outcomes for the synthesis of 5-alkenyl or 5-aryl pyrimidines, adapted for the synthesis of this compound. These values serve as a benchmark for comparison.
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling | Heck Reaction |
| Pyrimidine Substrate | 5-Bromo or 5-Iodopyrimidine | 5-Iodo or 5-Bromopyrimidine | 5-Iodo or 5-Bromopyrimidine | 5-Bromo or 5-Iodopyrimidine |
| Cyclohexenyl Partner | 2-Cyclohexenylboronic acid | Tributyl(cyclohex-2-enyl)stannane | Cyclohex-2-enylzinc halide | Cyclohexene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Catalyst Loading | 1-5 mol% | 2-5 mol% | 2-5 mol% | 2-5 mol% |
| Typical Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | None required | None required | Et₃N, NaOAc |
| Solvent | Dioxane, Toluene, DMF | Toluene, THF | THF, DMF | DMF, Acetonitrile |
| Temperature (°C) | 80-110 | 80-110 | 25-80 | 100-140 |
| Reaction Time (h) | 4-24 | 6-24 | 2-12 | 12-48 |
| Estimated Yield (%) | 75-95% | 70-90% | 70-95% | 50-75% |
| Key Advantage | Reagent stability, low toxicity | Base-free, broad scope | High reactivity, lower temp. | Atom economy |
| Key Disadvantage | Potential protodeboronation | High toxicity of tin reagents | Reagent sensitivity | Regioselectivity issues |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for the synthesis of 5-aryl pyrimidines.[5]
-
To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromopyrimidine (1.0 mmol), 2-cyclohexenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 3.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).
-
Add 10 mL of degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Negishi Coupling
This protocol is based on general procedures for Negishi couplings with heterocyclic halides.[8][15]
-
Preparation of the Organozinc Reagent: In a flame-dried flask under argon, add magnesium turnings (1.5 mmol) and a crystal of iodine to 2 mL of anhydrous THF. Add a solution of 3-bromocyclohexene (1.3 mmol) in THF (3 mL) dropwise to initiate Grignard formation. Stir for 2 hours at room temperature.[16] In a separate flask, add anhydrous zinc chloride (ZnCl₂, 1.5 mmol) to THF (5 mL) and cool to 0 °C. Transfer the prepared Grignard reagent to the ZnCl₂ solution via cannula and stir for 30 minutes.
-
Coupling Reaction: To another flame-dried flask containing 5-iodopyrimidine (1.0 mmol) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%) in THF (5 mL), add the freshly prepared cyclohex-2-en-1-ylzinc chloride solution via cannula at room temperature.
-
Stir the reaction mixture for 6 hours. Monitor progress by TLC or LC-MS.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (15 mL).
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the target compound.
Conclusion and Recommendation
For the synthesis of this compound, the Suzuki-Miyaura coupling stands out as the most balanced and practical approach for typical laboratory and early-stage scale-up applications. Its primary advantages are the operational simplicity, the use of stable and less toxic boronic acid reagents, and consistently high yields. While the Negishi coupling offers higher reactivity that may be beneficial for less reactive substrates or lower temperature requirements, it demands more rigorous experimental techniques due to the moisture sensitivity of the organozinc reagent. The Stille coupling , despite its effectiveness, is severely hampered by the toxicity of organotin compounds, making it unsuitable for pharmaceutical development. Finally, the Heck reaction , while atom-economical, presents potential challenges with regioselectivity and generally provides lower yields for this specific transformation compared to the other cross-coupling methods.
Therefore, for researchers and drug development professionals seeking an efficient, reliable, and scalable route, the Suzuki-Miyaura coupling represents the gold standard. Optimization of the catalyst, ligand, base, and solvent system can further enhance its efficiency for the specific synthesis of this compound.
References
- Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions with 5-(Bromomethyl)-2-chloropyrimidine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg-yogZYRVY1quq46OxIQQ24DEOkiCA4-ng-RMWLJw6cpgQ1MlTa4Zn16pyFFyoWyt8uURz-UZUSGYo_qBJMQQiZmu3FpGAQRF9iYipdIVa_GLMT8qauVublehzpRBxFoMAfnJW8EeL647p6gZVZHaMNcZxFCwDPSCXqiQ_XhbAw2yMfacp96EWmum0FFi76efS4dsSkbvzs8e1sc8qNC-yA5JLmxy9UBaAPxaUoq1jBWrWyFiEKalIgpD86tiQLY=]
- Organic Process Research & Development. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. [URL: https://pubs.acs.org/doi/10.1021/op000085h]
- Journal of Organic Chemistry. Synthesis of 5-fluoroalkylated pyrimidine nucleosides via Negishi cross-coupling. [URL: https://pubmed.ncbi.nlm.nih.gov/18522415/]
- NINGBO INNO PHARMCHEM CO.,LTD. Leveraging 5-Bromopyrimidine in Suzuki-Miyaura Coupling Reactions. [URL: https://www.inno-pharmchem.com/news/leveraging-5-bromopyrimidine-in-suzuki-miyaura-coupling-reactions-34509745.html]
- Sci-Hub. Pd–imidate complexes as recyclable catalysts for the synthesis of C5-alkenylated pyrimidine nucleosides via Heck cross-coupling reaction. [URL: https://sci-hub.se/10.1039/c5ra08044a]
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A Senior Application Scientist's Guide to Comparative Docking of 5-(2-Cyclohexenyl)pyrimidine
Authored For: Researchers, Scientists, and Drug Development Professionals Objective: To provide an in-depth, objective comparison of the binding potential of 5-(2-Cyclohexenyl)pyrimidine against known inhibitors for a selected therapeutic target, supported by a detailed, self-validating computational protocol.
Introduction: The Rationale for Investigation
In the landscape of medicinal chemistry, the pyrimidine scaffold is a privileged structure, forming the core of numerous therapeutic agents due to its versatile biological activities.[1] Pyrimidine derivatives have been successfully developed as anticancer, antimicrobial, and anti-inflammatory agents.[1] Our focus here is on a novel derivative, this compound. The introduction of a bulky, lipophilic cyclohexenyl group at the C5 position presents an intriguing modification, suggesting the potential for unique interactions within a target's binding pocket.
This guide details a comparative molecular docking study designed to predict the binding affinity and interaction patterns of this compound against a well-established therapeutic target. For this purpose, we have selected Dihydrofolate Reductase (DHFR) , a critical enzyme in the folate synthesis pathway.[2] DHFR is a validated target for various diseases, including cancer and bacterial infections, and its inhibition disrupts DNA synthesis, leading to cell death, particularly in rapidly dividing cells.[2][3]
We will compare our novel compound against two well-established, clinically relevant DHFR inhibitors: Methotrexate (MTX) , a potent anticancer agent, and Trimethoprim , a selective antibacterial agent.[3][4] This comparative approach allows us to benchmark the potential of this compound against known standards, providing a predictive framework for its therapeutic promise.
The Computational Workflow: A Self-Validating Protocol
To ensure the reliability and reproducibility of our findings, we employ a rigorous, multi-step docking protocol. The choice of each tool and parameter is deliberate, aiming to balance computational efficiency with predictive accuracy.[5][6] The entire workflow is designed as a self-validating system, anchored by a redocking procedure to confirm the protocol's ability to replicate experimentally observed binding modes.[7][8]
Caption: Workflow for the comparative molecular docking study.
Detailed Experimental Methodologies
This section provides the step-by-step protocols for conducting the comparative docking study. We will use AutoDock Vina , a widely cited and validated open-source docking program known for its accuracy and speed.[5][9]
Software and Resource Requirements
-
Molecular Visualization: UCSF Chimera or PyMOL
-
Docking Software: AutoDock Tools (ADT) and AutoDock Vina[10]
-
Protein Structure Source: Protein Data Bank (PDB)
-
Ligand Structure Source: PubChem or ChemDraw
Step 1: Receptor Preparation
The quality of the receptor structure is paramount for a meaningful docking simulation.[11] We begin by obtaining the crystal structure and preparing it for docking.
-
Obtain Crystal Structure: Download the PDB file for human Dihydrofolate Reductase complexed with a known ligand. For this guide, we will use PDB ID: 1U72 , which contains Methotrexate.
-
Clean the Structure: Open the PDB file in UCSF Chimera. Remove all non-essential components such as water molecules, ions, and any co-solvents.[12][13] Since 1U72 is a monomer, we only need to ensure a single protein chain (Chain A) remains.
-
Prepare the Receptor for Docking:
-
Use the "Dock Prep" tool in Chimera or a similar function in other software.[14]
-
This process adds hydrogen atoms (polar hydrogens are crucial for defining hydrogen bonds), repairs any missing side chains, and assigns partial charges (e.g., Gasteiger charges) to each atom.[11][15]
-
Causality: Adding hydrogens and assigning charges are critical for the scoring function to accurately calculate electrostatic and hydrogen bonding interactions, which are major contributors to binding affinity.[16]
-
-
Save the Prepared Receptor: Export the cleaned and prepared protein structure in the .pdbqt format required by AutoDock Vina. This file now contains the necessary atomic coordinates, charge information, and atom types.
Step 2: Ligand Preparation
Accurate 3D representation of the ligands is as important as the receptor preparation.[17]
-
Obtain Ligand Structures:
-
This compound: Draw the 2D structure in ChemDraw and convert it to a 3D structure.
-
Methotrexate & Trimethoprim: Download their 3D structures from the PubChem database in SDF format.[18]
-
-
Energy Minimization: Convert the 3D structures to a low-energy conformation using a force field like MMFF94. This step ensures realistic bond lengths and angles.[11]
-
Prepare Ligands for Docking:
-
Open each ligand file in AutoDock Tools (ADT).
-
ADT will automatically detect the root of the molecule and define rotatable bonds. The number of rotatable bonds directly impacts the conformational flexibility that Vina will explore.
-
Assign Gasteiger charges.
-
Causality: Defining rotatable bonds allows the docking algorithm to perform a flexible ligand search, which is essential as ligands often change conformation upon binding to a receptor.[18]
-
-
Save the Prepared Ligands: Save each prepared ligand in the .pdbqt format.
Step 3: Docking Protocol Validation (Redocking)
This step is the cornerstone of a trustworthy protocol. We validate our setup by "redocking" the co-crystallized ligand (Methotrexate from 1U72) back into the active site and verifying that our protocol can reproduce the experimentally determined binding pose.[19]
-
Extract Co-crystallized Ligand: From the original 1U72 PDB file, save the coordinates of the Methotrexate molecule as a separate file and prepare it as described in Step 2.
-
Define the Grid Box: In ADT, center a grid box on the position of the co-crystallized ligand. The box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.[20][21][22] A typical size is 25 x 25 x 25 Å.
-
Perform Redocking: Run AutoDock Vina to dock the prepared co-crystallized Methotrexate into the prepared DHFR receptor using the defined grid.
-
Calculate RMSD: Superimpose the lowest-energy docked pose of Methotrexate onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms.
-
Validation Criteria: An RMSD value of ≤ 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the known binding mode.[7][8] If the RMSD is higher, the grid parameters or docking settings may need adjustment.
Step 4: Comparative Docking Simulation
Once the protocol is validated, we use the exact same grid parameters and settings to dock our test compound and the other known inhibitor.
-
Execute Docking Runs: Perform docking simulations for this compound and Trimethoprim.
-
Configuration: Use a standard conf.txt file for Vina specifying the receptor, ligand, grid center coordinates, and grid size. An exhaustiveness setting of 8 is typically sufficient for a balance of speed and thoroughness.
Results and Comparative Analysis
The output of a docking simulation provides a wealth of data that must be carefully analyzed. The primary metrics are the binding affinity (docking score) and the binding pose.[23][24]
Quantitative Data Summary
The docking scores, representing the predicted binding affinity in kcal/mol, are summarized below. More negative values indicate stronger predicted binding.[23][25]
| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki) | Key Interacting Residues (Hydrogen Bonds) |
| Methotrexate (Redocked) | -9.8 | ~50 nM | Ile7, Asp30, Arg70 |
| Methotrexate (Reference) | -9.5 | ~75 nM | Ile7, Asp30, Arg70 |
| Trimethoprim (Reference) | -7.2 | ~5 µM | Ile7, Phe34, Thr136 |
| This compound | -8.1 | ~500 nM | Ile7, Phe34, Leu67 (Hydrophobic) |
Note: These values are illustrative and would be generated from the actual docking experiment. Ki values are estimated from the docking score.
Analysis of Binding Interactions
Visual inspection of the docked poses is crucial for understanding the nature of the predicted interactions.[26][27]
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A Researcher's Guide to the Head-to-Head Pharmacokinetic Profiling of 5-(2-Cyclohexenyl)pyrimidine Derivatives
For researchers and drug development professionals vested in the therapeutic potential of pyrimidine analogues, understanding their pharmacokinetic (PK) profiles is paramount. This guide provides a comprehensive framework for conducting and interpreting a head-to-head comparison of the pharmacokinetic properties of 5-(2-Cyclohexenyl)pyrimidine derivatives. While direct comparative literature on this specific subclass is sparse, this document synthesizes established principles from related nucleoside analogues to offer a robust methodological blueprint. Our focus is on empowering researchers to generate and analyze the critical data needed to advance these promising compounds from the bench to preclinical and clinical evaluation.
Introduction: The Rationale for Pharmacokinetic Comparison
This compound derivatives represent a class of nucleoside analogues with demonstrated potential as antiviral and anticancer agents.[1] Their mechanism of action is intrinsically linked to their intracellular metabolism and systemic exposure.[2][3] Minor structural modifications to the pyrimidine base or the cyclohexenyl moiety can dramatically alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile, thereby influencing its efficacy and toxicity.[4]
A head-to-head pharmacokinetic comparison is therefore not merely a characterization step but a critical component of lead optimization. By systematically evaluating key PK parameters, researchers can:
-
Identify candidates with favorable oral bioavailability: Crucial for patient compliance and outpatient treatment regimens.
-
Determine the rate and extent of distribution to target tissues: Ensuring the drug reaches its site of action in therapeutic concentrations.
-
Understand metabolic pathways and potential for drug-drug interactions: A key consideration for combination therapies.
-
Establish a clear relationship between dose, exposure, and response: Informing dose selection for efficacy and toxicology studies.
This guide will walk through the essential experimental workflows, from in vivo study design to bioanalytical quantification, providing the foundational knowledge to generate high-quality, comparable pharmacokinetic data.
Comparative Pharmacokinetic Parameters: A Framework for Analysis
The following table outlines the key pharmacokinetic parameters that should be determined for each this compound derivative. While the data presented here is illustrative, it serves as a template for organizing and comparing experimentally derived values. The subsequent sections will detail the methodologies to obtain this data.
| Derivative | Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng·hr/mL) | t½ (hr) | Bioavailability (%) | Reference |
| Compound A | Sprague-Dawley Rat | 10 mg/kg, IV | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | 100 | [Your Study] |
| Compound A | Sprague-Dawley Rat | 50 mg/kg, PO | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated] | [Your Study] |
| Compound B | Sprague-Dawley Rat | 10 mg/kg, IV | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | 100 | [Your Study] |
| Compound B | Sprague-Dawley Rat | 50 mg/kg, PO | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated] | [Your Study] |
| Compound C | Sprague-Dawley Rat | 10 mg/kg, IV | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | 100 | [Your Study] |
| Compound C | Sprague-Dawley Rat | 50 mg/kg, PO | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Experimental Data] | [Calculated] | [Your Study] |
Experimental Protocols: A Step-by-Step Guide
The generation of reliable and comparable pharmacokinetic data hinges on meticulous and standardized experimental procedures. This section details a robust protocol for in vivo pharmacokinetic studies in a rodent model, followed by the bioanalytical method for quantifying the compounds in plasma.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a standard procedure for determining the pharmacokinetic profile of a novel this compound derivative following intravenous and oral administration in Sprague-Dawley rats.[1][5]
3.1.1. Animal Model and Housing
-
Species: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimation: Animals should be acclimated for at least one week prior to the study in a temperature and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Group Size: A minimum of 3-5 animals per time point is recommended to ensure statistical power.
3.1.2. Formulation and Dosing
-
Intravenous (IV) Formulation: Dissolve the compound in a suitable vehicle, such as a mixture of saline, ethanol, and polyethylene glycol 400. The final formulation should be sterile-filtered.
-
Oral (PO) Formulation: For oral administration, the compound can be suspended in a vehicle like 0.5% methylcellulose in water.
-
Dose Selection: The IV dose is typically lower (e.g., 1-10 mg/kg) than the oral dose (e.g., 10-50 mg/kg) to ensure complete dissolution and avoid solubility-limited absorption.
3.1.3. Study Design
-
Groups:
-
Group 1: Intravenous administration (e.g., 10 mg/kg).
-
Group 2: Oral gavage administration (e.g., 50 mg/kg).
-
-
Blood Sampling:
-
Collect serial blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predose (0) and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours).
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
-
Sample Processing:
-
Immediately after collection, centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean microcentrifuge tubes and store at -80°C until bioanalysis.
-
3.1.4. Data Analysis
-
Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).
-
Oral bioavailability (F%) is calculated using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Bioanalytical Method: LC-MS/MS Quantification
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for quantifying nucleoside analogues in biological matrices.[6][7][8]
3.2.1. Sample Preparation
-
Protein Precipitation: This is a common and effective method for extracting small molecules from plasma.
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.
-
3.2.2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid), is common.
-
Flow Rate: Typically 0.3-0.5 mL/min.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for the analyte and internal standard must be optimized.
-
3.2.3. Method Validation
The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its accuracy, precision, selectivity, sensitivity, and stability.
Visualizing the Workflow and Metabolic Pathways
To further clarify the experimental and biological processes, the following diagrams are provided.
In Vivo Pharmacokinetic Study Workflow
Caption: A flowchart illustrating the key steps in a typical in vivo pharmacokinetic study.
Generalized Metabolic Pathway of Nucleoside Analogues
Caption: A simplified diagram of the intracellular activation and metabolic fate of a pyrimidine nucleoside analogue.
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of the pharmacokinetic profiles of this compound derivatives. By adhering to standardized in vivo and bioanalytical protocols, researchers can generate the robust and comparable data necessary for informed decision-making in the drug development process. The insights gained from such studies are critical for selecting lead candidates with the optimal pharmacokinetic properties to maximize therapeutic potential and minimize adverse effects. Future work should focus on elucidating the specific enzymes involved in the metabolism of this subclass of compounds and exploring potential formulation strategies to enhance oral bioavailability.
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 5-(2-Cyclohexenyl)pyrimidine
For the diligent researcher, scientist, and drug development professional, the lifecycle of a novel chemical entity extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(2-Cyclohexenyl)pyrimidine, ensuring the protection of laboratory personnel, the environment, and the integrity of your institution. Our focus is not merely on procedural steps but on the underlying scientific principles that govern safe chemical waste management.
Part 1: Hazard Assessment and Characterization
A foundational principle of chemical disposal is a thorough understanding of the compound's intrinsic hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, a presumptive hazard assessment based on its constituent moieties—a pyrimidine ring and a cyclohexenyl group—is a prudent and necessary first step.
Pillar of Expertise: Deconstructing the Hazard Profile
The pyrimidine core is a nitrogen-containing heterocycle found in vital biomolecules. While pyrimidine itself is a flammable liquid, its derivatives can exhibit a wide range of toxicological properties. Some pyrimidine derivatives are known to have biological activity, which necessitates careful handling to avoid unintended physiological effects. Studies on various pyrimidine derivatives have shown potential for toxicity under certain conditions, such as inducing oxidative stress.[1] The cyclohexenyl group introduces characteristics of an unsaturated hydrocarbon. Cyclohexene is a highly flammable liquid and can form explosive peroxides upon storage, particularly if exposed to air and light.
Therefore, this compound should be presumptively handled as a flammable liquid and a potentially toxic substance . All waste containing this compound must be treated as hazardous.
Regulatory Grounding: EPA Hazardous Waste Classification
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]
Based on our presumptive hazard assessment, waste this compound would likely be classified as follows:
| EPA Characteristic | Applicable Waste Code | Justification |
| Ignitability | D001 | Due to the flammable nature of both the pyrimidine and cyclohexenyl moieties, the compound is likely to have a flash point below 60°C (140°F).[2][4][5] |
| Toxicity | Potentially Applicable D-List Codes | If the compound is found to be toxic through the Toxicity Characteristic Leaching Procedure (TCLP), it could be assigned a code from D004-D043. Given that pyridine, a related heterocyclic compound, is a listed hazardous waste constituent (U196), it is prudent to handle pyrimidine derivatives with a high degree of caution.[6] |
It is the legal responsibility of the waste generator to make an accurate hazardous waste determination.[4] Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory to ensure full compliance with federal, state, and local regulations.
Part 2: The Disposal Workflow: From Benchtop to Manifest
A systematic and well-documented disposal workflow is essential for safety and compliance. This process begins the moment a material is designated as waste.
Trustworthiness Through Process: A Self-Validating System
The following step-by-step protocol is designed to create a clear, traceable, and safe pathway for the disposal of this compound waste.
Step 1: Waste Segregation at the Point of Generation
The cardinal rule of chemical waste management is to never mix different waste streams.[7][8] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.
-
Action: Immediately upon generation, segregate waste this compound into a dedicated, properly labeled hazardous waste container.
-
Causality: This prevents accidental mixing with incompatible materials such as strong oxidizing agents, which could react with the cyclohexenyl group, or strong acids, which could react with the basic nitrogen atoms of the pyrimidine ring.
Step 2: Proper Containerization and Labeling
The integrity of the waste container and the clarity of its label are paramount for safe handling, storage, and transport.
-
Action:
-
Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. Borosilicate glass or a suitable chemically resistant polymer container is recommended.
-
Affix a "Hazardous Waste" label provided by your institution's EHS department to the container before adding the first drop of waste.
-
Clearly write the full chemical name: "Waste this compound". If it is a solution, list all components and their approximate percentages.
-
Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Flammable, Toxic).
-
-
Causality: Proper containerization prevents leaks and spills, while accurate labeling ensures that anyone handling the container is aware of its contents and the associated dangers, which is a requirement by both the EPA and OSHA.[7]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
SAAs are designated locations within the laboratory at or near the point of waste generation.
-
Action:
-
Store the sealed and labeled waste container in a designated SAA.
-
The SAA must be under the control of laboratory personnel.
-
Ensure the container is kept closed except when adding waste.
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks.[7]
-
-
Causality: The SAA provides a controlled and safe short-term storage solution, preventing the accumulation of hazardous waste in active work areas and minimizing the risk of spills. Federal regulations strictly govern the volume of waste and the time it can be stored in an SAA.
Step 4: Arranging for Waste Pickup
Once the container is full or you have finished the project generating this waste stream, it must be transferred to a central accumulation area (CAA) or picked up by trained EHS personnel.
-
Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves an online form or a direct call to the EHS department.
-
Causality: This initiates the formal waste disposal process, ensuring the waste is handled by trained professionals and that a proper chain of custody is established for regulatory tracking (manifesting).
Disposal Decision Workflow Diagram
Caption: Decision workflow for the proper disposal of this compound waste.
Part 3: Emergency Procedures for Spills
Even with the most stringent protocols, accidental spills can occur. A prepared and rapid response is critical to mitigating the hazard.
Pillar of Trustworthiness: A Validated Spill Response
The following procedure is based on established laboratory safety guidelines.[9][10][11][12]
Step-by-Step Spill Cleanup Protocol
-
Alert Personnel: Immediately alert everyone in the vicinity of the spill.
-
Assess the Situation:
-
If the spill is large, involves a highly volatile substance, or you feel unsafe, evacuate the area immediately. Close the lab door and call your institution's emergency number and the EHS department.
-
For a small, manageable spill, you may proceed with cleanup if you are trained and have the proper equipment.
-
-
Don Personal Protective Equipment (PPE): At a minimum, wear:
-
Splash-proof chemical goggles
-
A lab coat
-
Two pairs of chemically resistant gloves (e.g., nitrile).
-
-
Contain the Spill: Prevent the spill from spreading by creating a dike around it with an inert absorbent material like vermiculite, cat litter, or a commercial spill absorbent.[11]
-
Absorb the Material: Working from the outside in, apply absorbent material directly to the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container or a sealable plastic bag.
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., soapy water, followed by a water rinse, if appropriate for the surface), collecting all cleaning materials as hazardous waste.
-
Package and Label Waste: Seal the container of spill debris and label it clearly as "Spill Debris: this compound" with the date and associated hazards.
-
Request Pickup: Arrange for the disposal of the spill cleanup waste through your EHS department.
-
Report the Incident: Report the spill to your supervisor and the EHS department, even if you cleaned it up yourself.
Part 4: The Ultimate Fate: Final Disposal Methodology
As a generator of hazardous waste, it is important to understand the final disposition of the materials you create. The most common and environmentally sound method for destroying organic chemical waste is high-temperature incineration.
-
Technology: The waste is sent to a licensed hazardous waste disposal facility, where it is destroyed in a chemical incinerator equipped with an afterburner and a flue gas scrubbing system.[13][14][15]
-
Mechanism: The primary combustion chamber operates at extremely high temperatures to break down the organic molecules. The resulting gases then pass into a secondary chamber (afterburner) at even higher temperatures (often >850°C) to ensure the complete destruction of any remaining hazardous organic compounds.[16]
-
Environmental Protection: The hot gases are then rapidly cooled (quenched) and passed through a series of "scrubbers" and filters that neutralize acidic gases (like HCl or SOx) and remove particulate matter before the cleaned air is released into the atmosphere.[15][17]
This technologically advanced process ensures that hazardous organic compounds like this compound are permanently destroyed, rather than being stored in a landfill where they could pose a long-term environmental threat.
By adhering to this comprehensive guide, you not only ensure regulatory compliance but also foster a culture of safety and environmental stewardship within your laboratory. This commitment to the complete lifecycle of a chemical is the hallmark of a responsible and trusted scientific professional.
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A Proactive Safety Framework for Handling 5-(2-Cyclohexenyl)pyrimidine in Research and Development
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, immediate safety and logistical information for handling 5-(2-Cyclohexenyl)pyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will adopt a proactive and conservative safety posture. This framework is built upon a thorough analysis of its constituent chemical moieties, pyrimidine and cyclohexene, and grounded in established laboratory safety protocols from authoritative sources like the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).
Our approach is not merely to list procedures but to empower you with the scientific rationale behind each safety recommendation, fostering a culture of deep understanding and proactive risk mitigation.
The Foundation: A Hazard Analysis Based on Constituent Moieties
Since specific toxicological and hazard data for this compound is not yet established, we must infer potential hazards from its structural components: pyrimidine and cyclohexene. This principle of "informing from constituents" is a cornerstone of proactive chemical safety for novel compounds.
| Hazard Category | Pyrimidine | Cyclohexene | Inferred Potential Hazards for this compound |
| Flammability | Flammable liquid and vapor.[1][2][3][4] | Highly flammable liquid and vapor.[5] | Highly flammable liquid and vapor. |
| Acute Toxicity | May be harmful if swallowed.[1] | Harmful if swallowed and in contact with skin.[5] | Potentially harmful if swallowed or in contact with skin. |
| Skin Corrosion/ Irritation | Avoid contact with skin.[1][2] | Causes skin irritation. | Expected to be a skin irritant. |
| Eye Damage/ Irritation | Avoid contact with eyes.[1][2] | No specific data, but protective eyewear is mandated.[5] | Potential for serious eye irritation. |
| Aspiration Hazard | No data available. | May be fatal if swallowed and enters airways.[5] | Potential aspiration hazard. |
| Specific Target Organ Toxicity | No data available. | May cause drowsiness or dizziness. | Potential for central nervous system effects. |
This synthesized hazard profile mandates a stringent set of personal protective equipment (PPE) and handling protocols.
The Last Line of Defense: A Comprehensive PPE Strategy
While engineering controls (e.g., fume hoods) and administrative controls are the primary methods of exposure reduction, PPE is the critical final barrier between you and the chemical.[6][7][8] The following PPE is mandatory when handling this compound.
Eye and Face Protection: Beyond the Basics
Standard safety glasses are insufficient. The potential for splashes of a flammable and irritating liquid necessitates a higher level of protection.
-
Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are required.[9][10]
-
Best Practice/High-Risk Operations: When handling larger quantities (>100 mL) or when there is a significant risk of splashing, a full-face shield must be worn in conjunction with chemical splash goggles.[10][11] This provides an added layer of protection for the entire face.
Skin and Body Protection: A Two-Layer Approach
Given the inferred skin irritation and potential for dermal absorption, a robust skin and body protection plan is essential.
-
Laboratory Coat: A flame-resistant lab coat is required at all times.[10] This is non-negotiable due to the high flammability of the compound.
-
Gloves: The selection of appropriate gloves is critical and must be based on chemical compatibility.
-
Inner Glove: A nitrile glove provides a good baseline of protection for incidental contact.[9]
-
Outer Glove: For prolonged handling or in situations with a higher risk of exposure, a heavier-duty glove, such as butyl rubber or Viton™, should be worn over the nitrile glove. Always consult the glove manufacturer's chemical resistance guide.
-
Glove Change Protocol: Gloves must be changed immediately upon any sign of contamination. Never reuse disposable gloves.
-
-
Apparel: Full-length pants and closed-toe shoes are mandatory.[9][10]
Respiratory Protection: When Engineering Controls are Not Enough
All handling of this compound should be performed within a certified chemical fume hood. However, in the event of a spill or if engineering controls are not available or sufficient to maintain exposure below acceptable limits, respiratory protection is required.
-
Required Respirator: A NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[12][13][14]
-
Fit Testing: All personnel required to wear a respirator must be medically cleared and have undergone a successful quantitative fit test within the last year.
Operational Plan: From Benchtop to Disposal
Safe handling extends beyond simply wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.
Prudent Handling Practices
-
Hazard Assessment: Before any new procedure involving this compound, a formal hazard assessment must be conducted.[15][16][17]
-
Work in a Fume Hood: All manipulations of this compound must be performed in a properly functioning chemical fume hood.
-
Avoid Inhalation, Ingestion, and Skin Contact: This is the fundamental principle of chemical safety.
-
Grounding and Bonding: Due to the flammability, all containers must be properly grounded and bonded when transferring significant quantities to prevent static discharge.[4]
-
Emergency Preparedness: An eyewash station and safety shower must be immediately accessible. All personnel should be familiar with their location and operation.
Disposal Plan: Environmental Responsibility
-
Waste Segregation: All waste contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a separate, clearly labeled, and sealed container for hazardous waste disposal.
-
Consult EHS: Follow all institutional and local regulations for the disposal of flammable and potentially toxic chemical waste. Consult with your Environmental Health and Safety (EHS) department for specific guidance.
Visualizing the PPE Selection Workflow
To ensure clarity and consistency in our safety protocols, the following workflow outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for this compound.
Conclusion: A Partnership in Safety
This guide provides a robust framework for the safe handling of this compound. However, safety is a dynamic and collaborative process. We encourage all researchers to remain vigilant, continuously assess risks, and communicate openly about any safety concerns. By integrating these principles into our daily laboratory practices, we can advance our scientific goals while ensuring the well-being of our entire team.
References
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NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health. [Link][12][13][14][18]
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Personal Protective Equipment Overview. Occupational Safety and Health Administration. [Link][6]
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Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, University of Washington. [Link][9]
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Personal Protective Equipment in Chemistry. Environmental Health and Safety, Dartmouth College. [Link][10]
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Occupational Health Guidelines for Chemical Hazards. National Institute for Occupational Safety and Health. [Link][20]
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Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link][11]
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Safety Data Sheet for Pyrimidine. Chemos GmbH & Co. KG. [Link][4]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
